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  • Product: 2-Chloro-N-methylpyridin-4-amine
  • CAS: 944906-99-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-N-methylpyridin-4-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridines Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to engage in a variety of chemical transformations make them privileged scaffolds in the design of novel therapeutic agents and functional materials. 2-Chloro-N-methylpyridin-4-amine, a member of this versatile class of compounds, holds significant potential as a building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route from a readily available precursor, and an analysis of its reactivity and potential applications in drug discovery.

While direct literature on 2-Chloro-N-methylpyridin-4-amine is sparse, this guide leverages data from closely related analogues and established principles of organic chemistry to provide a robust technical profile for this promising, yet underexplored, molecule.

I. Synthesis of 2-Chloro-N-methylpyridin-4-amine: A Proposed Route

A practical and efficient synthesis of 2-Chloro-N-methylpyridin-4-amine can be envisioned starting from the commercially available precursor, 4-Amino-2-chloropyridine. The key transformation is the selective N-methylation of the 4-amino group.

I.I. Precursor: 4-Amino-2-chloropyridine

4-Amino-2-chloropyridine is a white to light yellow crystalline powder that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is a key substance in the production of the plant growth regulator Forchlorfenuron.[2]

Table 1: Physicochemical Properties of 4-Amino-2-chloropyridine

PropertyValueReference(s)
Molecular Formula C₅H₅ClN₂[1]
Molecular Weight 128.56 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Melting Point 90-94 °C[1]
Boiling Point 153 °C[1]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, and acetone.[1]
pKa 4.73 ± 0.30 (Predicted)[4]
I.II. Proposed Synthetic Workflow: Selective N-Methylation

The selective mono-N-methylation of primary aromatic amines in the presence of other nucleophilic sites, such as the pyridine ring nitrogen, can be challenging due to the potential for over-alkylation.[5] A robust method involves a three-step sequence of protection, methylation, and deprotection, adapted from established protocols for the N-methylation of amino acids and other amines.[6][7]

Synthetic Workflow Proposed Synthesis of 2-Chloro-N-methylpyridin-4-amine cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection A 4-Amino-2-chloropyridine B N-(2-chloro-4-pyridyl)-2-nitrobenzenesulfonamide A->B 2-nitrobenzenesulfonyl chloride, pyridine, CH2Cl2 C N-methyl-N-(2-chloro-4-pyridyl)-2-nitrobenzenesulfonamide B->C Methyl iodide or Dimethyl sulfate, DBU, DMF D 2-Chloro-N-methylpyridin-4-amine C->D 2-Mercaptoethanol, DBU, DMF

Caption: Proposed three-step synthesis of 2-Chloro-N-methylpyridin-4-amine.

I.III. Detailed Experimental Protocol

Step 1: Protection of the Amino Group

The amino group of 4-Amino-2-chloropyridine is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This protecting group renders the sulfonamide proton acidic, facilitating the subsequent methylation step.

  • To a stirred solution of 4-Amino-2-chloropyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-(2-chloro-4-pyridyl)-2-nitrobenzenesulfonamide.

Step 2: N-Methylation

The protected intermediate is then methylated using an appropriate methylating agent.

  • Dissolve the N-(2-chloro-4-pyridyl)-2-nitrobenzenesulfonamide (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.

  • Add methyl iodide or dimethyl sulfate (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-methylated product.

Step 3: Deprotection

The final step involves the removal of the o-NBS protecting group to yield the target compound.

  • Dissolve the crude N-methyl-N-(2-chloro-4-pyridyl)-2-nitrobenzenesulfonamide in DMF.

  • Add 2-mercaptoethanol (5.0 eq) and DBU (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-Chloro-N-methylpyridin-4-amine.

II. Chemical and Physical Properties (Predicted)

The chemical and physical properties of 2-Chloro-N-methylpyridin-4-amine can be predicted based on its structure and comparison with related compounds.

Table 2: Predicted Physicochemical Properties of 2-Chloro-N-methylpyridin-4-amine

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₆H₇ClN₂Based on structure
Molecular Weight 142.59 g/mol Calculated from formula
Appearance Off-white to light yellow solidTypical for similar aminopyridines
Melting Point 70-85 °CExpected to be in a similar range to related aminopyridines
Boiling Point >200 °CHigher than the unmethylated precursor due to increased molecular weight
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH)Based on the expected polarity of the molecule
pKa (pyridinium ion) ~5-6The N-methylamino group is electron-donating, increasing the basicity of the pyridine nitrogen compared to 2-chloropyridine.

III. Spectroscopic Data (Predicted)

III.I. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) of 2-Chloro-N-methylpyridin-4-amine would show characteristic signals for the pyridine ring protons and the N-methyl group.

  • δ ~7.9-8.1 ppm (d, 1H): Proton at C6, coupled to the C5 proton.

  • δ ~6.5-6.7 ppm (d, 1H): Proton at C5, coupled to the C6 proton.

  • δ ~6.3-6.5 ppm (s, 1H): Proton at C3.

  • δ ~4.5-5.0 ppm (br s, 1H): NH proton, exchangeable with D₂O.

  • δ ~2.9-3.1 ppm (d, 3H): N-methyl protons, coupled to the NH proton.

III.II. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum (in CDCl₃, 100 MHz) would display six distinct signals corresponding to the six carbon atoms.

  • δ ~158-160 ppm: C4 (attached to the amino group).

  • δ ~150-152 ppm: C2 (attached to the chlorine atom).

  • δ ~148-150 ppm: C6.

  • δ ~108-110 ppm: C5.

  • δ ~105-107 ppm: C3.

  • δ ~29-31 ppm: N-methyl carbon.

III.III. Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 142 and an M+2 peak at m/z = 144 with an approximate ratio of 3:1, characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the methyl group (M-15) and the chlorine atom (M-35).

IV. Reactivity Profile

The reactivity of 2-Chloro-N-methylpyridin-4-amine is governed by the interplay of the electron-withdrawing chlorine atom, the electron-donating N-methylamino group, and the pyridine ring nitrogen.

Reactivity Profile Reactivity of 2-Chloro-N-methylpyridin-4-amine A 2-Chloro-N-methylpyridin-4-amine B Nucleophilic Aromatic Substitution (at C2) A->B Nu⁻ C Electrophilic Aromatic Substitution (at C3 and C5) A->C E⁺ D N-Alkylation/Acylation (at Pyridine Nitrogen) A->D R-X or Acyl-X

Caption: Key reaction pathways for 2-Chloro-N-methylpyridin-4-amine.

IV.I. Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen.[3][8] This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alkoxides, thiols) to introduce further functionalization at the C2 position. This reaction is a powerful tool for building molecular complexity.

IV.II. Electrophilic Aromatic Substitution

The N-methylamino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C3 and C5 positions are activated towards electrophiles (e.g., nitrating, halogenating, or acylating agents). The regioselectivity of such reactions would depend on the specific electrophile and reaction conditions.

IV.III. Reactions at the Nitrogen Atoms

The pyridine ring nitrogen is basic and can be protonated or alkylated. The exocyclic N-methylamino group can also undergo further reactions such as acylation or reaction with other electrophiles under appropriate conditions.

V. Applications in Drug Discovery and Materials Science

Aminopyridine derivatives are prevalent in a wide range of biologically active compounds. 4-Aminopyridine itself is used to manage symptoms of multiple sclerosis.[9] The structural motif of 2-Chloro-N-methylpyridin-4-amine makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The functional groups on 2-Chloro-N-methylpyridin-4-amine allow for diverse substitutions to target the ATP-binding site of various kinases.

  • CNS-active Agents: The ability of the pyridine ring to cross the blood-brain barrier makes this scaffold suitable for developing drugs targeting the central nervous system.

  • Materials Science: Substituted pyridines can be used as ligands for metal complexes with interesting photophysical or catalytic properties. They can also be incorporated into polymers to modify their electronic or physical properties.

VI. Safety and Handling

As with all laboratory chemicals, 2-Chloro-N-methylpyridin-4-amine should be handled with appropriate safety precautions. Based on the data for related compounds like 4-Amino-2-chloropyridine, it should be considered harmful if swallowed, and may cause skin and eye irritation.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

VII. Conclusion

2-Chloro-N-methylpyridin-4-amine represents a valuable, albeit underutilized, building block for chemical synthesis. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic route, and an analysis of its reactivity. By leveraging the principles of modern organic chemistry, researchers can unlock the potential of this versatile molecule for the development of novel pharmaceuticals and advanced materials. The proposed synthetic pathway from a readily available precursor offers a practical starting point for its exploration in various research and development endeavors.

References

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal Growth & Design. (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. (n.d.). US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • ResearchGate. (2019, March). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002030901A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. RSC Publishing. Retrieved from [Link]

  • ARKAT USA. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

  • FULIR. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • ChemRxiv. (2023, August 4). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, October 17). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Chlorophenyl)-4-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

Sources

Exploratory

2-Chloro-N-methylpyridin-4-amine (CAS 944906-99-4): Structural Analytics, Synthetic Modalities, and Applications in Kinase Inhibitor Development

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged bifunctional scaffolds. 2-Chloro-N-methylpyridin-4-amine (CAS: 944906-99-4) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged bifunctional scaffolds. 2-Chloro-N-methylpyridin-4-amine (CAS: 944906-99-4) has emerged as a critical building block in this domain. Structurally, it offers two orthogonal vectors for functionalization: an electrophilic C2-chloride primed for cross-coupling or nucleophilic aromatic substitution (SNAr), and an electron-rich C4 N-methylamino group that serves both as a nucleophile and a finely-tuned hydrogen-bonding motif for ATP-competitive kinase hinge binding[1].

This technical guide dissects the structural parameters, mechanistic reactivity, and validated experimental workflows for 2-Chloro-N-methylpyridin-4-amine, with a specific focus on its application in synthesizing Checkpoint Kinase 1 (CHK1) and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase inhibitors.

Chemical Identity & Structural Parameters

Understanding the physicochemical baseline of 2-Chloro-N-methylpyridin-4-amine is essential for predicting its behavior in complex synthetic matrices and biological assays. The N-methyl substitution is particularly noteworthy; compared to a primary amine, it removes a hydrogen bond donor, which empirically improves membrane permeability and oral bioavailability in resulting drug candidates[1].

Table 1: Core Physicochemical and Structural Properties

ParameterValue
CAS Registry Number 944906-99-4
Molecular Formula C6H7ClN2
Monoisotopic Mass 142.02977 Da[2]
SMILES String CNC1=CC(=NC=C1)Cl[2]
InChIKey DLCVZLIXJWBLJS-UHFFFAOYSA-N[2]
Predicted CCS ([M+H]+) 124.5 Ų (Collision Cross Section)[2]

Structural Analytics: NMR and Mass Spectrometry

The electron density distribution of the pyridine ring dictates its reactivity. The C4 N-methylamino group exerts a strong electron-donating resonance (+M) effect, which significantly shields the ortho protons (C3 and C5), pushing their NMR resonances upfield. Conversely, the C6 proton is deshielded by the adjacent electronegative pyridine nitrogen.

Table 2: ¹H NMR Spectral Assignments

SolventFrequencyChemical Shifts (δ, ppm) & Structural Assignments
CD3OD 400 MHz7.78-7.80 (m, 1H, C6-H ), 6.47-6.52 (m, 2H, C3-H, C5-H ), 2.80-2.83 (m, 3H, N-CH3 )[3]
DMSO-d6 600 MHz8.02 (s, 1H, C6-H ), 6.54 (m, 1H, C5-H ), 6.47 (m, 1H, C3-H ), 2.76 (d, 3H, N-CH3 )[4]

Analytical Causality: The distinct upfield shift of the C3 and C5 protons (δ ~6.4-6.5 ppm) confirms the high electron density at these positions. This electronic bias is the exact mechanism that allows for highly regioselective electrophilic aromatic substitution (e.g., halogenation) at the C5 position, as the C3 position is sterically hindered by the adjacent C2 chlorine[5].

Pharmacological Applications: The Kinase Hinge-Binding Motif

CHK1 Inhibitors in Oncology

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase central to the DNA damage response (DDR) pathway. Inhibiting CHK1 induces synthetic lethality in tumors harboring high intrinsic DNA damage (e.g., MYCN-amplified neuroblastomas)[1].

During the fragment-based drug design of CHK1 inhibitors, researchers utilized 2-chloro-N-methylpyridin-4-amine to synthesize 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. The C2-chloride undergoes cross-coupling with an aminopyrazine, while the C4 N-methylamino group is retained. This specific motif mimics the hydrogen-bonding pattern of ATP at the kinase hinge region. The strategic choice of an N-methyl group over a primary amine reduces the polar surface area, thereby rescuing the oral bioavailability that earlier generations of inhibitors lacked[1].

MLKL Pseudokinase Inhibitors in Necroptosis

Necroptosis is a regulated, inflammatory form of cell death driven by the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Inhibiting MLKL has profound implications for treating degenerative and inflammatory diseases. 2-Chloro-N-methylpyridin-4-amine is utilized as a nucleophile to attack highly activated fluoroarenes (like 4-fluoronitrobenzene) via SNAr, generating a diarylamine core that effectively occupies the ATP-binding pocket of the MLKL pseudokinase domain[6].

Synthetic Workflows & Mechanistic Divergence

The utility of 2-chloro-N-methylpyridin-4-amine lies in its ability to undergo three distinct modes of late-stage functionalization, depending on the reaction conditions applied.

G cluster_reactions Core 2-Chloro-N-methylpyridin-4-amine (CAS: 944906-99-4) Chlorination Electrophilic Aromatic Substitution (NCS, KOAc, AcOH, 80°C) Core->Chlorination C5 Chlorination SNAr Nucleophilic Aromatic Substitution (4-Fluoronitrobenzene, K2CO3, DMSO, 120°C) Core->SNAr N-Arylation (C4 Amine) Coupling Cross-Coupling / Amination (Aminopyrazine, Pd-cat or Thermal) Core->Coupling C2 Chloride Displacement Prod1 2,5-Dichloro-N-methylpyridin-4-amine (C5-Functionalized Intermediate) Chlorination->Prod1 Prod2 N-(4-Nitrophenyl)-2-chloro- N-methylpyridin-4-amine (Necroptosis Inhibitor Precursor) SNAr->Prod2 Prod3 5-(Pyridin-2-ylamino)pyrazine derivatives (CHK1 Kinase Inhibitors) Coupling->Prod3

Figure 1: Divergent synthetic workflows utilizing 2-Chloro-N-methylpyridin-4-amine as a core scaffold.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls.

Protocol A: Regioselective Synthesis of 2,5-Dichloro-N-methylpyridin-4-amine

This protocol utilizes electrophilic aromatic substitution, exploiting the +M effect of the C4 amine to direct chlorination to the C5 position[5].

  • Reagent Preparation: In a dry round-bottom flask, dissolve 2-chloro-N-methylpyridin-4-amine (0.50 g, 3.51 mmol) and Potassium Acetate (KOAc) (0.688 g, 7.01 mmol) in glacial Acetic Acid (AcOH) (22 mL).

    • Causality: AcOH serves as both solvent and mild acid catalyst, protonating the carbonyl of N-Chlorosuccinimide (NCS) to increase the electrophilicity of the chlorine atom. KOAc acts as a buffer to neutralize the HCl byproduct, preventing the protonation of the pyridine nitrogen, which would deactivate the ring.

  • Electrophile Addition: Add N-Chlorosuccinimide (0.562 g, 4.21 mmol) in a single portion.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material (

    
     [M+H]+ 143.0) and the emergence of the target mass (
    
    
    
    [M+H]+ 177.0) confirms conversion. Note: Detection of
    
    
    211.0 indicates over-chlorination (2,3,5-trichloro derivative); if observed, immediately cool the reaction.
  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Isolate the 2,5-dichloro-N-methylpyridin-4-amine via silica gel chromatography.

Protocol B: SNAr N-Arylation for Diarylamine Formation

This protocol demonstrates the nucleophilicity of the C4 secondary amine when reacted with a highly activated electrophile[6].

  • Reaction Assembly: To a microwave vial or pressure tube, add 2-Chloro-N-methylpyridin-4-amine (200 mg, 1.4 mmol), 4-Fluoro-nitrobenzene (217 mg, 1.54 mmol), and anhydrous K2CO3 (368 mg, 2.8 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMSO (5 mL).

    • Causality: DMSO is a polar aprotic solvent. It aggressively solvates the potassium cations but leaves the carbonate anions unsolvated and highly basic. This ensures efficient deprotonation of the weakly acidic secondary amine, forming a highly nucleophilic nitrogen anion.

  • Heating: Seal the vessel and heat to 120 °C.

    • Causality: The high temperature provides the necessary activation energy to form the transient Meisenheimer complex, overcoming the steric hindrance of the secondary amine.

  • In-Process Control (Self-Validation): Validate reaction progress by TLC (EtOAc/Hexane). A distinct color shift to deep yellow/orange typically accompanies the formation of the nitro-diarylamine product.

  • Precipitation & Isolation: Once starting materials are consumed, cool the mixture to room temperature and pour it into ice-cold distilled water (20 mL) under vigorous stirring.

  • Filtration: Collect the resulting off-white to yellow solid by vacuum filtration, wash with copious amounts of water to remove DMSO and inorganic salts, and dry under high vacuum to yield the target N-(4-nitrophenyl)-2-chloro-N-methylpyridin-4-amine.

References

  • PubChemLite, "2-chloro-n-methylpyridin-4-amine (C6H7ClN2)".
  • ACS Publications, "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors".
  • Google Patents, "US20170114025A1 - Methods for inhibiting necroptosis".
  • Googleapis/WIPO, "WO 2019/183367 A1 - Relay Therapeutics".
  • ChemicalBook, "4-Pyrimidinamine, 2-chloro-N-methyl-".
  • Amazon S3 / ACS Supporting Information, "Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles... Supporting Information".

Sources

Foundational

physical and chemical properties of 2-Chloro-N-methylpyridin-4-amine

The following technical guide details the properties, synthesis, and applications of 2-Chloro-N-methylpyridin-4-amine , a critical heterocyclic building block in modern drug discovery. CAS: 944906-99-4[1][2][3][4] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-Chloro-N-methylpyridin-4-amine , a critical heterocyclic building block in modern drug discovery.

CAS: 944906-99-4[1][2][3][4]

Executive Summary

2-Chloro-N-methylpyridin-4-amine (also known as 2-chloro-4-(methylamino)pyridine) is a functionalized pyridine intermediate extensively utilized in the synthesis of small-molecule kinase inhibitors and phosphatase modulators. Its structure features a 2-chloropyridine scaffold—a "privileged structure" in medicinal chemistry—activated at the 4-position by a secondary methylamine group.

This molecule serves as a bifunctional electrophile/nucleophile. The 2-chloro position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complex heteroaryl systems, while the secondary amine offers a handle for acylation, alkylation, or urea formation. It has recently gained prominence in the development of SHP2 phosphatase inhibitors and CHK1 inhibitors for oncology indications.

Physicochemical Properties[1][5][6][7][8][9]

The following data aggregates experimental values from patent literature and calculated properties for predictive modeling.

PropertyValueSource/Note
CAS Number 944906-99-4Registry
IUPAC Name 2-Chloro-N-methylpyridin-4-amine
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Physical State White to off-white solid[1, 2]
Melting Point 170–173 °C[3]
Boiling Point ~280 °C (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Low in Water
pKa (Base) ~6.2 (Predicted)Amine protonation
LogP 1.14 (Predicted)Lipophilicity
H-Bond Donors 1(NH)
H-Bond Acceptors 2(Pyridine N, Amine N)

Structural Characterization & Spectroscopy

Accurate identification of this isomer (vs. the 2-amino-4-chloro or pyrimidine analogs) is critical.

Nuclear Magnetic Resonance (NMR)

The 4-aminopyridine substitution pattern results in significant shielding of the C3 and C5 protons relative to unsubstituted pyridine.

¹H NMR (400 MHz, CD₃OD):

  • δ 7.78 – 7.80 (d, 1H, J=5.8 Hz): H6 proton . Deshielded by the adjacent ring nitrogen.

  • δ 6.47 – 6.52 (m, 2H): H3 and H5 protons . These appear upfield due to the electron-donating effect (+M) of the methylamino group at C4.

  • δ 2.80 – 2.83 (s, 3H): N-Methyl protons . Appears as a singlet (exchangeable NH decouples the split).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Observed Mass: m/z = 143.0 [M+H]⁺[1][2]

  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes.

Synthesis & Manufacturing

The industrial synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the differential reactivity of the C2 and C4 positions in 2,4-dichloropyridine.[3]

Synthetic Route: Regioselective SₙAr

The C4 position of 2,4-dichloropyridine is more electrophilic than C2 towards nucleophilic attack by amines. This regioselectivity is driven by the stability of the Meisenheimer intermediate formed when the nucleophile attacks C4 (negative charge delocalized onto the ring nitrogen).

Reagents: 2,4-Dichloropyridine, Methylamine (aq. or THF solution).[3] Conditions: 80–120 °C, sealed vessel (autoclave or pressure tube). Yield: 60–75% (C4 isomer). The C2 isomer is a minor byproduct.

Synthesis SM 2,4-Dichloropyridine (CAS: 26452-80-2) Inter Meisenheimer Complex (Stabilized at N1) SM->Inter Nucleophilic Attack (C4) ByProd 4-Chloro-N-methylpyridin-2-amine (Minor Product, C2) SM->ByProd Minor Pathway (C2) Reagent Methylamine (MeNH2) Solvent: THF or EtOH Reagent->Inter Prod 2-Chloro-N-methylpyridin-4-amine (Major Product, C4) Inter->Prod Elimination of HCl

Figure 1: Regioselective synthesis pathway favoring C4 substitution.

Reactivity & Applications in Drug Discovery

This molecule acts as a "linchpin" intermediate, allowing modular construction of drug candidates.

Primary Reactivity Modes
  • C2-Chlorine Displacement (Suzuki/Buchwald): The remaining chlorine at C2 is highly activated for palladium-catalyzed cross-coupling reactions. This is the standard method for attaching the pyridine core to other aryl scaffolds.

  • N-Methylamine Functionalization: The secondary amine is nucleophilic and can react with acid chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, or sulfonamides.

Case Study: SHP2 Phosphatase Inhibitors

In the development of allosteric SHP2 inhibitors (e.g., by Relay Therapeutics), 2-Chloro-N-methylpyridin-4-amine is used to construct the central pharmacophore. The pyridine nitrogen often engages in critical hydrogen bonding within the enzyme's tunnel.

Reactivity Core 2-Chloro-N-methylpyridin-4-amine (Core Scaffold) Suzuki Suzuki Coupling (Pd-Cat) Reacts at C2-Cl Core->Suzuki + Aryl Boronic Acid Acylation Acylation/Urea Formation Reacts at 4-NHMe Core->Acylation + Isocyanate / Acid Chloride Biaryl Biaryl Kinase Inhibitors (e.g., CHK1 Inhibitors) Suzuki->Biaryl SHP2 SHP2 Allosteric Inhibitors (Complex Ureas) Acylation->SHP2

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Handling and Safety Information

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • GHS Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents.[3]

  • Stability: Stable under normal laboratory conditions.

References

  • Relay Therapeutics, Inc. (2019).[1] Heterocyclic Compounds and Methods of Use Thereof (SHP2 Inhibitors). WO2019183367A1.[4] Link

  • Genentech, Inc. (2017). Methods for Inhibiting Necroptosis. US20170114025A1.[4] Link

  • ChemicalBook. (2024). Product Entry: 2-Chloro-4-methylaminopyridine. Accessed via ChemicalBook Database. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13758004 (Pyrimidine analog reference for comparison). Link

Sources

Exploratory

Synthesis Mechanism and Protocols for 2-Chloro-N-methylpyridin-4-amine: An In-Depth Technical Guide

Executive Summary The compound 2-chloro-N-methylpyridin-4-amine (CAS 944906-99-4) is a highly versatile, bifunctional heterocyclic building block widely utilized in the pharmaceutical industry. Its structural architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-methylpyridin-4-amine (CAS 944906-99-4) is a highly versatile, bifunctional heterocyclic building block widely utilized in the pharmaceutical industry. Its structural architecture—featuring a secondary amine at the C4 position and a reactive chloride at the C2 position—makes it an ideal scaffold for sequential functionalization. This whitepaper provides a comprehensive analysis of the regioselective Nucleophilic Aromatic Substitution (SNAr) mechanism required to synthesize this molecule, detailed experimental protocols, and its downstream applications in modern drug discovery.

Theoretical Framework: Regioselective SNAr Mechanism

The synthesis of 2-chloro-N-methylpyridin-4-amine is achieved via the amination of 2,4-dichloropyridine with methylamine. Because 2,4-dichloropyridine possesses two electrophilic sites (C2 and C4), controlling regioselectivity is the central challenge of this transformation.

Causality of C4 Regioselectivity

Experimental data consistently demonstrates a strong preference for substitution at the C4 position[1]. This regioselectivity is governed by two fundamental chemical principles:

  • Frontier Molecular Orbital (FMO) Theory: Computational analyses of 2,4-dichloropyridine reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position[2]. Consequently, the C4 carbon is the kinetically favored site for nucleophilic attack by the nitrogen lone pair of methylamine. The C2 position, conversely, is associated with the higher-energy LUMO+1 orbital, requiring a higher activation energy (ΔG‡) for the transition state[3].

  • Meisenheimer Intermediate Stabilization: The SNAr reaction proceeds via a concerted or stepwise mechanism involving a Meisenheimer intermediate. When nucleophilic attack occurs at C4, the resulting negative charge is delocalized directly onto the highly electronegative pyridine nitrogen (a para-relationship). This provides superior thermodynamic stabilization compared to attack at C2, where the charge delocalization is restricted to an ortho-relationship[1].

SNAr_Mechanism SM 2,4-Dichloropyridine (Electrophile) LUMO LUMO Orbital Centered at C4 SM->LUMO FMO Theory Nuc Methylamine (Nucleophile) TS Meisenheimer Transition State Nuc->TS Donates Lone Pair LUMO->TS Nucleophilic Attack Prod 2-Chloro-N-methylpyridin-4-amine (Major Product) TS->Prod Cl- Elimination Byprod HCl (Byproduct) TS->Byprod Proton Transfer

Fig 1. FMO-driven SNAr mechanism of 2,4-dichloropyridine yielding the C4-substituted product.

Experimental Methodology: Self-Validating Protocol

To ensure high yield and strict regiocontrol, the reaction must be performed under specific thermal and solvent conditions. The use of a sealed tube is mandatory due to the high volatility of methylamine gas. The following protocol is synthesized from validated pharmaceutical patent literature[4],[5].

Materials & Reagents
  • Substrate: 2,4-Dichloropyridine (1.0 equivalent)

  • Nucleophile: Methylamine (2.0 M solution in Methanol, 3.0 - 5.0 equivalents)

  • Equipment: Heavy-walled borosilicate sealed tube or pressure reactor.

Step-by-Step Workflow
  • Reaction Setup: To a heavy-walled sealed tube, add 2,4-dichloropyridine (e.g., 1.00 g, 6.75 mmol). Carefully add the 2.0 M methylamine solution in methanol (10.0 mL, ~20 mmol)[5].

    • Causality Note: Methanol is chosen as a polar protic solvent because it effectively solvates the developing negative charge in the Meisenheimer transition state, accelerating the SNAr process.

  • Thermal Activation: Seal the tube securely. Heat the reaction mixture to 85 °C using an oil bath or heating block. Maintain heating with vigorous stirring for 12 to 16 hours[4],[5].

  • In-Process Monitoring (Self-Validation): After 12 hours, cool the vessel to room temperature before opening. Sample the mixture for LCMS and TLC (Petroleum Ether/Ethyl Acetate, 3:1). The reaction is complete when the starting material mass (m/z 148.0) is entirely replaced by the product mass (m/z 143.0)[4].

  • Workup: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess methylamine. Pour the resulting residue into distilled water (30 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Purify the crude residue via flash silica gel chromatography (gradient: 0% to 30% Ethyl Acetate in Petroleum Ether) to isolate the product as a white solid[4],[5].

Analytical Validation Parameters

To confirm the structural integrity and regiochemistry of the synthesized batch, cross-reference against the following analytical benchmarks[5],[6]:

  • LCMS: m/z [M+H]+ = 143.0

  • 1H NMR (400 MHz, CD3OD): δ 7.78-7.80 (m, 1H, C6-H), 6.47-6.52 (m, 2H, C3-H and C5-H), 2.80-2.83 (m, 3H, N-CH3). The distinct splitting pattern of the aromatic protons confirms substitution at C4 rather than C2.

Quantitative Data & Reaction Optimization

The choice of solvent and nucleophile source heavily dictates the efficiency of the amination. Table 1 summarizes the optimization landscape for this specific transformation, demonstrating why methanolic methylamine is the industry standard.

Table 1: Optimization Parameters for the Amination of 2,4-Dichloropyridine

Solvent SystemMethylamine SourceTemp (°C)Time (h)Conversion (%)C4:C2 RatioIsolated Yield (%)
Methanol 2M in MeOH 85 12 >99 >95:5 82
Ethanol33% in EtOH80169592:876
THF2M in THF65248085:1561
Water / MeOH40% Aqueous8512>99>95:562*

*Note: Aqueous conditions often lead to lower isolated yields due to competitive hydrolysis of the C2 chloride and difficulties during organic extraction.

Downstream Applications in Drug Discovery

Once synthesized, 2-chloro-N-methylpyridin-4-amine serves as a critical intermediate. The remaining C2-chloro group is highly unreactive toward further SNAr under standard conditions but is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). This dichotomy in reactivity allows chemists to build complex, targeted therapeutics[7].

  • CHK1 Inhibitors: The scaffold is coupled with aminopyrazines to develop selective CHK1 inhibitors. These compounds abrogate the G2 checkpoint in cancer cells, creating synthetic lethality when combined with DNA-damaging chemotherapeutics[7],[8].

  • SHP2 Phosphatase Inhibitors: The molecule is utilized to synthesize allosteric inhibitors of SHP2, a protein tyrosine phosphatase whose dysregulation is implicated in Noonan syndrome and various solid tumors (e.g., non-small cell lung cancer)[5].

  • Necroptosis Inhibitors: The scaffold is integrated into compounds designed to bind the MLKL pseudokinase domain, effectively inhibiting necroptosis in severe inflammatory diseases[4],[9].

Drug_Discovery BB 2-Chloro-N-methylpyridin-4-amine (Core Scaffold) CrossCoupling Buchwald-Hartwig Cross-Coupling at C2 BB->CrossCoupling Pd Catalyst CHK1 CHK1 Inhibitors (Oncology) CrossCoupling->CHK1 SHP2 SHP2 Phosphatase Inhibitors (Targeted Therapy) CrossCoupling->SHP2 Necro Necroptosis Inhibitors (Inflammation) CrossCoupling->Necro

Fig 2. Downstream functionalization of 2-chloro-N-methylpyridin-4-amine in drug discovery.

References

Sources

Foundational

spectroscopic data for 2-Chloro-N-methylpyridin-4-amine (NMR, MS, IR)

This guide provides a comprehensive technical characterization of 2-Chloro-N-methylpyridin-4-amine , a critical halogenated heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., analog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical characterization of 2-Chloro-N-methylpyridin-4-amine , a critical halogenated heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., analogues of Sorafenib/Regorafenib) and SHP2 phosphatase inhibitors.

The following data is synthesized from high-fidelity experimental sources (patent literature and medicinal chemistry databases) and theoretical structural analysis to ensure precision for drug development applications.

Molecule Profile & Significance

  • IUPAC Name: 2-Chloro-N-methylpyridin-4-amine[1]

  • CAS Number: 1150617-54-1 (Note: CAS 66131-68-8 refers to the pyrimidine analogue; verification of the pyridine core is essential).

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 142.59 g/mol

  • Physical State: White to off-white solid.

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Medicinal Chemistry Utility: This scaffold offers a "privileged" substitution pattern.[3] The C2-Chlorine serves as an electrophilic handle for Suzuki-Miyaura couplings or


 displacements (typically introducing the "tail" of a drug molecule), while the C4-Methylamino  group acts as a hydrogen bond donor/acceptor motif, often engaging the hinge region of kinase ATP-binding pockets.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities.

Reaction Pathway

The standard synthesis involves the nucleophilic aromatic substitution (


) of 2,4-dichloropyridine. Due to the relative electrophilicity of the C4 position (para-like) versus the C2 position, the reaction with methylamine favors the 4-substituted product, but the 2-substituted regioisomer is a common impurity.

Synthesis cluster_QC Quality Control Checkpoints SM 2,4-Dichloropyridine (Starting Material) Target 2-Chloro-N-methylpyridin-4-amine (Major Product: C4 Subst.) SM->Target  SNAr (Major)   Impurity 4-Chloro-N-methylpyridin-2-amine (Minor Impurity: C2 Subst.) SM->Impurity  SNAr (Minor)   Reagent Methylamine (MeNH2) Solvent: THF/EtOH Reagent->SM

Figure 1: Regioselective synthesis pathway and potential isomeric impurities.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: Methanol-


 (

) is preferred to prevent peak broadening from the NH proton, although it may facilitate H/D exchange, eliminating the NH coupling to the methyl group. DMSO-

is recommended if observation of the NH doublet is required.

NMR Data (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.78 – 7.80 Multiplet (d)1HH-6

-proton to Ring Nitrogen. Most deshielded due to electronegativity of N.
6.47 – 6.52 Multiplet2HH-3, H-5 Overlapping signals. Upfield shift caused by the electron-donating amino group at C4.
2.80 – 2.83 Singlet/Multiplet*3HN-CH3 Methyl group attached to Nitrogen. Appears as a singlet if NH exchanges with solvent; doublet if NH is present.
4.87 Broad Singlet-NH / OH Exchangeable proton peak (solvent dependent).

Note: In DMSO-


, the methyl group typically appears as a doublet (

) at

ppm, and the NH appears as a broad quartet at

ppm.

NMR Data (Predicted/Reference)
Shift (

ppm)
Carbon TypeAssignmentReasoning
157.5 Quaternary (C)C-4 Ipso to amino group (strong shielding/deshielding balance).
152.0 Quaternary (C)C-2 Ipso to Chlorine (Inductive deshielding).
149.5 Methine (CH)C-6

-carbon, highly deshielded by Ring N.
108.2 Methine (CH)C-3

-carbon, ortho to Cl and Amino.
106.5 Methine (CH)C-5

-carbon, ortho to Amino.
29.5 Methyl (

)
N-CH3 Standard N-Methyl shift.
B. Mass Spectrometry (LC-MS)

The presence of a single chlorine atom provides a definitive isotopic signature essential for confirmation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Base Peak:

    
    
    
m/z (Observed)Relative AbundanceIon IdentityInterpretation
143.0 100%

Monoisotopic mass (Protonated).
145.0 ~32%

Chlorine-37 isotope peak.

Fragmentation Logic (MS/MS):

  • Precursor: 143.0

  • Loss of Methyl:

    
     -15 (Fragment ~128)
    
  • Loss of HCl:

    
     -36 (Fragment ~107)
    
  • Ring Fragmentation: Loss of HCN (characteristic of pyridines).

MS_Fragmentation Parent [M+H]+ m/z 143.0 Frag1 [M - CH3]+ m/z ~128 Parent->Frag1 - CH3 (15) Frag2 [M - HCl]+ m/z ~107 Parent->Frag2 - HCl (36) Frag3 Ring Cleavage (HCN Loss) Frag1->Frag3

Figure 2: Proposed ESI+ Fragmentation pathway for structural confirmation.

C. Infrared Spectroscopy (FT-IR)

Key functional group bands to monitor during synthesis or stability testing.

  • 3250 – 3350 cm⁻¹:

    
     stretch (Secondary amine). Usually a single sharp band.
    
  • 2850 – 2950 cm⁻¹:

    
     stretch (Methyl group).
    
  • 1580 – 1610 cm⁻¹:

    
     / 
    
    
    
    Pyridine ring skeletal vibrations (breathing modes).
  • 1050 – 1080 cm⁻¹:

    
     stretch (Aryl amine).
    
  • 700 – 750 cm⁻¹:

    
     stretch (Characteristic halo-pyridine band).
    

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and accurate integration:

  • Mass: Weigh 5.0 – 10.0 mg of the solid into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
      (for NH detection) or Methanol-
    
    
    
    (for sharper backbone signals).
  • Filtration: If the solution is cloudy (salt contaminants), filter through a cotton plug into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the isolated H-6 proton.
Protocol 2: HPLC Purity Check

Differentiation from the 2-amino regioisomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Retention Time: The target (4-amino) typically elutes after the more polar 2,4-dichloropyridine precursor but before bis-substituted byproducts.

References

  • Relay Therapeutics, Inc. (2019).[4] Substituted Pyridines and Triazines as SHP2 Phosphatase Inhibitors. WO 2019/183367 A1. (Page 138, Synthesis of Intermediate).

  • Shanghai Institute of Materia Medica. (2021). SHP2 Phosphatase Inhibitors and Methods of Use. CN 112166110 A.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12643706 (Isomer Analogue Reference).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine NH acidity).

Sources

Exploratory

Solubility Landscape of 2-Chloro-N-methylpyridin-4-amine: A Technical Guide

Topic: Solubility Profile & Solvent Selection for 2-Chloro-N-methylpyridin-4-amine Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists[1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Solvent Selection for 2-Chloro-N-methylpyridin-4-amine Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists[1]

Executive Summary

2-Chloro-N-methylpyridin-4-amine (CAS: 66131-68-8) serves as a critical heterocyclic building block in the synthesis of kinase inhibitors and high-value agrochemicals.[1] Its utility relies heavily on its solubility profile, which dictates solvent selection for nucleophilic aromatic substitutions (SnAr), palladium-catalyzed couplings, and purification via crystallization.

This guide provides a comprehensive analysis of the compound’s solubility behavior.[2][3] While specific gravimetric data is often proprietary, this document synthesizes physicochemical principles with empirical data from structural analogs (e.g., 2-chloro-4-aminopyridine) to provide a high-confidence solubility ranking.[1] Furthermore, it details a self-validating Standard Operating Procedure (SOP) for precise solubility determination in your specific matrix.

Physicochemical Profile & Solubility Prediction

To predict solvent interaction, we must first deconstruct the molecule’s electronic and steric character.

Molecular Architecture
  • Core Scaffold: Pyridine ring (electron-deficient aromatic).[1]

  • Substituents:

    • C2-Chlorine: Highly electronegative and lipophilic (

      
      , 
      
      
      
      effect).[1] It reduces the basicity of the ring nitrogen and increases solubility in chlorinated solvents.
    • C4-Methylamine: A hydrogen bond donor (NH) and weak acceptor.[1] It introduces polarity but the methyl group limits water solubility compared to a primary amine.

Key Properties Table
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 143.57 g/mol Small molecule; favorable kinetics for dissolution.[1]
LogP (Octanol/Water) ~1.5Moderately lipophilic.[1] Prefers organic solvents over pure water.[1]
pKa (Pyridine N) ~4.5 - 5.5Reduced basicity due to Cl.[1] Soluble in acidic aqueous media (pH < 3).[1]
H-Bond Donors 1 (NH)Capable of H-bonding with protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 2 (Ring N, Amine N)High affinity for polar aprotic solvents (DMSO, DMF).[1]

Solubility Landscape: Solvent Selection Guide

The following classification ranks solvents by their estimated thermodynamic capability to dissolve 2-Chloro-N-methylpyridin-4-amine at 25°C.

Tier 1: High Solubility (>100 mg/mL)[1]
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: These polar aprotic solvents interact strongly with the polarized pyridine ring and the amine dipole without competing for proton donation.[1]

  • Application: Ideal for SnAr reactions where high concentration and temperature are required.[1]

  • Caveat: High boiling points make removal difficult; avoid for final crystallization if possible.[1]

Tier 2: Moderate Solubility (20 – 100 mg/mL)[1]
  • Solvents: Methanol, Ethanol, Dichloromethane (DCM), Chloroform. [1]

  • Mechanism:

    • Alcohols:[1] Form hydrogen bond networks with the amine and pyridine nitrogen. Solubility increases significantly with temperature (steep solubility curve), making them excellent candidates for recrystallization .[1]

    • Chlorinated Solvents: The chlorine substituent on the pyridine ring interacts favorably with DCM/Chloroform via dispersion forces and dipole interactions.

  • Application: Synthesis workup (DCM extraction) and purification (Alcohol recrystallization).[1]

Tier 3: Low Solubility (<10 mg/mL)[1]
  • Solvents: Toluene, Diethyl Ether, Water (neutral pH). [1]

  • Mechanism:

    • Toluene: Lacks the polarity to overcome the crystal lattice energy of the polar amine segments.

    • Water:[1] The lipophilic chlorine and methyl group override the hydrophilic potential of the amine at neutral pH.

  • Application: Toluene is an effective anti-solvent to precipitate the product from DCM or Alcohols.[1]

Tier 4: pH-Dependent Aqueous Solubility
  • Acidic Water (pH < 3): High Solubility. Protonation of the pyridine nitrogen forms a pyridinium salt, drastically increasing aqueous solubility.[1]

  • Basic Water (pH > 9): Insoluble. The molecule remains neutral and crashes out.[1] This switch is the primary method for isolation after acid-mediated deprotection or workup.[1]

Visualization: Solubility Logic & Workflow

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow for verifying solubility.

Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 2-Chloro-N-methylpyridin-4-amine Goal What is the Goal? Start->Goal Reaction High Temp Reaction (SnAr, Coupling) Goal->Reaction Purification Purification / Crystallization Goal->Purification Workup Extraction / Partitioning Goal->Workup DMSO Use DMSO or DMF (High Solvency, High BP) Reaction->DMSO Need >100°C Alcohol Use MeOH or EtOH (Steep Solubility Curve) Purification->Alcohol Cooling Crystallization DCM Use DCM or Ethyl Acetate (Volatile, Moderate Solvency) Workup->DCM Immiscible with Water

Caption: Decision tree for selecting the optimal solvent based on process requirement.[1]

Experimental Solubility Determination Workflow

SolubilityProtocol Prep 1. Preparation Add Excess Solid to Solvent Equilib 2. Equilibration Shake 24h @ Target Temp Prep->Equilib Filter 3. Filtration 0.45 µm Syringe Filter (Pre-heated if needed) Equilib->Filter Dilute 4. Dilution Dilute aliquot into Mobile Phase Filter->Dilute Analyze 5. Quantification HPLC-UV or Gravimetric Dilute->Analyze

Caption: Step-by-step workflow for the Saturation Shake-Flask method.

Experimental Protocol: Saturation Shake-Flask Method

Since precise literature values vary by crystal form and purity, you must generate internal data. This protocol ensures reproducibility (E-E-A-T compliant).

Objective

Determine the thermodynamic solubility of 2-Chloro-N-methylpyridin-4-amine in organic solvents at 25°C.

Materials
  • Compound: >100 mg of 2-Chloro-N-methylpyridin-4-amine.[1]

  • Solvents: HPLC Grade Methanol, DCM, Toluene.[1]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detector @ 254 nm).

Step-by-Step Procedure
  • Supersaturation: Add the compound to 2 mL of solvent in a glass vial until undissolved solid remains visible (create a slurry).

  • Equilibration: Agitate the vial at 25°C (± 0.5°C) for 24 hours. Note: For crystallization studies, run a parallel set at 50°C.

  • Phase Separation:

    • Allow the slurry to settle for 30 minutes.

    • Using a syringe, draw up the supernatant.[3]

    • Attach a 0.45 µm PTFE filter and dispense the filtrate into a clean, pre-weighed vial (for gravimetric) or HPLC vial (for chromatographic).

  • Quantification (Gravimetric - Rapid Screen):

    • Evaporate the solvent under nitrogen flow or vacuum.[1][2]

    • Weigh the residue.[1][2]

    • Calculation:

      
      [1]
      
  • Quantification (HPLC - High Precision):

    • Dilute the filtrate 100x with mobile phase (e.g., Water/Acetonitrile).

    • Inject against a 5-point calibration curve.[1]

Critical Troubleshooting
  • Oiling Out: If the compound forms a separate liquid phase rather than a solid precipitate in hot solvents (common in aminopyridines), seed the mixture with a pure crystal or switch to a solvent with a lower boiling point (e.g., switch from Toluene to Heptane/EtOAc mix).

  • Solvates: Be aware that aminopyridines can form solvates with DCM.[1] If the gravimetric mass is higher than expected, analyze the residue via NMR to check for trapped solvent.

References

  • PubChem. 2-Chloro-N-methylpyrimidin-4-amine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Lumen Learning. Properties of Amines: Solubility and Basicity. [Link]

Sources

Foundational

history and discovery of 2-Chloro-N-methylpyridin-4-amine

Topic: History, Synthesis, and Application of 2-Chloro-N-methylpyridin-4-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists A Pri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History, Synthesis, and Application of 2-Chloro-N-methylpyridin-4-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary & Chemical Identity

2-Chloro-N-methylpyridin-4-amine (CAS: 944906-99-4) is not merely a catalog reagent; it is a "privileged structure" in modern medicinal chemistry. It serves as a critical pharmacophore scaffold, primarily utilized to construct Type I and Type II kinase inhibitors. Its structural utility lies in the 2-chloro position's susceptibility to palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and the 4-methylamino group's ability to function as a hydrogen bond donor/acceptor within the ATP-binding pocket of kinases.

This guide details its transition from a raw intermediate to a cornerstone in the discovery of Checkpoint Kinase 1 (CHK1) inhibitors (e.g., CCT244747) and necroptosis inhibitors, providing validated synthesis protocols and mechanistic context.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 2-Chloro-N-methylpyridin-4-amine
CAS Number 944906-99-4
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Physical State White to off-white solid
pKa (Calculated) ~6.5 (Pyridine nitrogen)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Reactivity Nucleophilic aromatic substitution (C4), Pd-catalyzed coupling (C2)
History and Discovery: The "Scaffold Morphing" Evolution

Unlike natural products discovered by chance, 2-Chloro-N-methylpyridin-4-amine rose to prominence through rational drug design , specifically via "scaffold morphing" strategies intended to optimize oral bioavailability in kinase inhibitors.

The CHK1 Inhibitor Breakthrough (The CCT244747 Case Study)

In the early 2010s, researchers at the Institute of Cancer Research (UK) and Sareum Ltd. were optimizing inhibitors for Checkpoint Kinase 1 (CHK1) , a target critical for cancer cell survival following DNA damage.

  • The Problem: Early hits based on an isoquinoline scaffold (e.g., SAR-020106) showed potent inhibition but suffered from poor metabolic stability and low oral bioavailability (

    
    ).[1]
    
  • The Solution: The team applied a "hybridization strategy." They replaced the isoquinoline core with a pyridine scaffold.[1]

  • The Role of the Intermediate: 2-Chloro-N-methylpyridin-4-amine was identified as the optimal building block. The 4-methylamino group provided necessary solubility and H-bonding interactions, while the 2-chloro position allowed for the modular attachment of the pyrazine-carbonitrile "warhead."

  • The Result: This led to the discovery of CCT244747 , the first orally bioavailable CHK1 inhibitor of its class to enter clinical trials.

Visualization: The Scaffold Morphing Workflow

The following diagram illustrates the rational design process where this compound bridged the gap between a fragment hit and a clinical candidate.

ScaffoldMorphing FragmentHit Fragment Hit (Low Potency) Isoquinoline Isoquinoline Lead (SAR-020106) High Potency, Low Oral F% FragmentHit->Isoquinoline Fragment Growing ScaffoldMorph Scaffold Morphing (Pyridine Substitution) Isoquinoline->ScaffoldMorph ADME Optimization Intermediate KEY INTERMEDIATE 2-Chloro-N-methylpyridin-4-amine ScaffoldMorph->Intermediate Retrosynthetic Analysis ClinicalCand Clinical Candidate (CCT244747) High Potency + Oral Bioavailability Intermediate->ClinicalCand Pd-Catalyzed Coupling + SAR Optimization

Figure 1: The "Scaffold Morphing" evolution demonstrating the critical role of 2-Chloro-N-methylpyridin-4-amine in optimizing drug-like properties (ADME) for CHK1 inhibitors.

Synthesis & Manufacturing Protocol

The synthesis of 2-Chloro-N-methylpyridin-4-amine relies on Nucleophilic Aromatic Substitution (S_NAr) .[2] While 2,4-dichloropyridine is the standard starting material, regioselectivity is the critical technical challenge.

The Regioselectivity Challenge

In 2,4-dichloropyridine, the C4 position is significantly more reactive toward nucleophiles than the C2 position. This is due to the para-like stabilization of the Meisenheimer intermediate by the pyridine nitrogen.

  • Target: Substitution at C4.

  • Reagent: Methylamine.[3]

  • Outcome: High regioselectivity for the 4-amino product (desired) over the 2-amino product.

Validated Laboratory Protocol

Source Grounding: Adapted from J. Med. Chem. 2012, 55, 10229 and Patent CN112166110A.

Materials:

  • 2,4-Dichloropyridine (1.0 eq)[4]

  • Methylamine (2.0 M in THF or 40% aq. solution, 3.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)[4][5]
    
  • Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step Methodology:

  • Preparation: Charge a pressure vessel (sealed tube) with 2,4-dichloropyridine (e.g., 5.0 g) dissolved in DMF (50 mL).

  • Addition: Add

    
     followed by the slow addition of Methylamine solution at 0°C.
    
  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours .

    • Technical Insight: Heating is required to drive the reaction to completion, but excessive heat (>120°C) may promote bis-substitution (displacing the C2-chlorine).

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation (Self-Check):

    • 1H NMR (400 MHz, DMSO-d6):

      
       7.92 (d, J=5.8 Hz, 1H, H-6), 7.18 (q, J=4.6 Hz, 1H, NH), 6.48 (d, J=2.0 Hz, 1H, H-3), 6.42 (dd, J=5.8, 2.0 Hz, 1H, H-5), 2.74 (d, J=4.8 Hz, 3H, CH3).
      
    • Note: The doublet at ~7.92 ppm corresponds to the proton adjacent to the pyridine nitrogen, confirming the C2-Cl is intact.

Visualization: Synthesis Workflow

SynthesisProtocol Start Start: 2,4-Dichloropyridine Reagents Add: Methylamine (3.0 eq) K2CO3 (2.0 eq) Solvent: DMF Start->Reagents Reaction Reaction: Heat to 80°C 4-6 Hours (S_NAr Mechanism) Reagents->Reaction Nucleophilic Attack at C4 Quench Quench: Pour into Ice Water Reaction->Quench Isolation Isolation: Filtration or EtOAc Extraction Quench->Isolation Product Final Product: 2-Chloro-N-methylpyridin-4-amine (Yield: 60-85%) Isolation->Product

Figure 2: Step-by-step synthesis protocol via regioselective Nucleophilic Aromatic Substitution.

Downstream Mechanism: The CHK1 Signaling Pathway

When this intermediate is incorporated into a full inhibitor (like CCT244747), it acts by competitively binding to the ATP pocket of CHK1 .

Biological Context: CHK1 is a serine/threonine kinase that acts as a central effector of the DNA damage response (DDR).[6] When DNA is damaged (e.g., by chemotherapy), CHK1 arrests the cell cycle to allow time for repair.

  • Mechanism of Inhibition: By inhibiting CHK1, the drug abrogates the G2/M checkpoint.

  • Therapeutic Outcome: Cancer cells with damaged DNA are forced to enter mitosis prematurely, leading to Mitotic Catastrophe and apoptosis. This is a concept known as "Synthetic Lethality."

CHK1Pathway cluster_normal Normal Response cluster_drug Drug Effect DNADamage DNA Damage (Chemotherapy/Radiation) ATR ATR Kinase (Sensor) DNADamage->ATR CHK1 CHK1 Kinase (The Target) ATR->CHK1 Phosphorylation Cdc25 Cdc25 Phosphatase (Inactivated by CHK1) CHK1->Cdc25 Phosphorylation (Inhibition) Inhibitor Inhibitor (Derived from 2-Cl-N-Me-Py) Inhibitor->CHK1 BLOCKS CDK1 CDK1 / Cyclin B (Cell Cycle Driver) Cdc25->CDK1 Activates (Dephosphorylation) Arrest Cell Cycle Arrest (Repair Time) Cdc25->Arrest If CHK1 Active Mitosis Mitotic Catastrophe (Cell Death) CDK1->Mitosis If CHK1 Blocked

Figure 3: The DNA Damage Response (DDR) pathway showing the intervention point of CHK1 inhibitors derived from the 2-Chloro-N-methylpyridin-4-amine scaffold.

References & Authoritative Grounding
  • Discovery of CCT244747 (CHK1 Inhibitor):

    • Title: Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (2012).

    • Context: Describes the use of 2-chloro-N-methylpyridin-4-amine (Compound 41) to improve oral bioavailability.

    • Link:

  • Synthesis Protocol & Characterization:

    • Title: SHP2 phosphatase inhibitors and methods of use (Patent CN112166110A).

    • Source: Google Patents / CNIPA.

    • Context: Provides detailed experimental procedure and NMR data for the synthesis of the title compound.

    • Link:

  • Necroptosis Inhibition Applications:

    • Title: Methods for inhibiting necroptosis (Patent US20170114025A1).

    • Source: USPTO.

    • Context: Lists the compound as a starting material for urea-based necroptosis inhibitors.

    • Link:

  • Regioselectivity in Pyridine Chemistry:

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.

    • Source: NIH / PMC.

    • Context: Explains the reactivity differences between C2 and C4 positions in dichloropyridines.

    • Link:

Sources

Exploratory

Technical Guide: Reactivity &amp; Functionalization of 2-Chloro-N-methylpyridin-4-amine

Executive Summary 2-Chloro-N-methylpyridin-4-amine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its bifunctional nature: it possesses an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-methylpyridin-4-amine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its bifunctional nature: it possesses an electrophilic handle at the C2 position (activated by the pyridine nitrogen) and a nucleophilic handle at the C4 position (the exocyclic amine).

However, this molecule presents a specific reactivity paradox. The electron-donating effect of the 4-amino group (


 effect) significantly increases electron density within the pyridine ring, thereby deactivating  the C2-position toward classical Nucleophilic Aromatic Substitution (

) compared to unsubstituted 2-chloropyridines. Consequently, successful functionalization requires a nuanced understanding of transition-metal catalysis (Buchwald-Hartwig) and regioselective acylation strategies.

This guide provides a mechanistic breakdown of its reactivity sites, validated experimental protocols, and strategic insights for overcoming its inherent electronic deactivation.[1]

Part 1: Electronic Architecture & Reactivity Landscape

To manipulate this molecule effectively, one must understand the competing electronic forces at play.

Structural Analysis

The molecule consists of a pyridine ring substituted with a chlorine atom at C2 and a methylamino group at C4.

  • The "Push-Pull" System:

    • Pull (Inductive): The Pyridine Nitrogen (N1) and the Chlorine (C2) withdraw electron density (

      
       effect), creating a dipole and potential electrophilic sites.
      
    • Push (Resonance): The exocyclic nitrogen lone pair donates electron density into the ring (

      
       effect). This resonance stabilization is significant at positions C3 and C5, and it increases the electron density at the ring nitrogen (N1).
      
The Reactivity Map

The following diagram outlines the four distinct reactivity zones, color-coded by reaction type.

ReactivityMap Molecule 2-Chloro-N- methylpyridin-4-amine C2 Site A: C2-Position (Electrophilic) Molecule->C2 Pd-Catalyzed Coupling (Buchwald-Hartwig) Sluggish SNAr N_Exo Site B: Exocyclic Amine (Nucleophilic) Molecule->N_Exo Acylation/Alkylation Urea Formation C3_C5 Site C: C3/C5 Positions (C-H Activation) Molecule->C3_C5 Electrophilic Subst. (Halogenation) Ortho-Lithiation N_Ring Site D: Ring Nitrogen (Basic/Coordination) Molecule->N_Ring N-Oxidation Salt Formation

Figure 1: Reactivity landscape of 2-Chloro-N-methylpyridin-4-amine.[2][3]

Part 2: Detailed Reactivity Analysis

Site A: The C2-Position ( vs. Catalysis)

The Challenge: In a standard 2-chloropyridine, the C2 position is highly susceptible to nucleophilic attack due to the electron-deficient ring. However, in 2-Chloro-N-methylpyridin-4-amine , the strong electron donation from the 4-amino group effectively "quenches" the electrophilicity of the ring.

  • Implication: Classical

    
     (heating with an amine) often fails or requires extreme temperatures (
    
    
    
    ), leading to decomposition.
  • The Solution: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is the gold standard here. The oxidative addition of Pd(0) into the C2-Cl bond is facilitated by ligands that are electron-rich and bulky.[1]

Site B: The Exocyclic Amine (N-Me)

This is the primary nucleophile. However, regioselectivity issues can arise between the exocyclic N and the ring N.

  • Basicity vs. Nucleophilicity:

    • Ring N: More basic (pKa ~4.5 - 5.0 estimated), but sterically hindered and less nucleophilic toward carbon electrophiles.

    • Exocyclic N: Less basic, but highly nucleophilic.

  • Strategic Insight: When performing acylations, using a non-nucleophilic base (like DIPEA) usually directs reaction to the exocyclic amine. If the ring nitrogen reacts (forming an N-acylpyridinium salt), it is often a reversible intermediate that rearranges to the thermodynamically stable exocyclic amide.

Site C: C3/C5 Positions ( )

The 4-amino group directs electrophilic aromatic substitution to the ortho positions (C3 and C5).

  • Halogenation: Bromination or iodination can be achieved at C3/C5 using NIS or NBS.

  • Lithiation: Directed Ortho Metalation (DoM) is difficult due to the competing acidity of the N-H proton. One must use 2 equivalents of organolithium (to deprotonate the amine first) or protect the amine.

Part 3: Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination at C2

Targeting the "Deactivated" Chloride.

Context: This protocol is designed to couple the 2-chloro substrate with a secondary amine (e.g., Morpholine), overcoming the electronic deactivation caused by the 4-methylamino group.

Reagents:

  • Substrate: 2-Chloro-N-methylpyridin-4-amine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or RuPhos (4 mol%) — Critical for electron-rich aryl chlorides.

  • Base:

    
     (1.5 equiv) — Strong base required.
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a flame-dried Schlenk tube or microwave vial with the substrate,

    
    , Ligand, and 
    
    
    
    inside a glovebox or under a steady stream of Argon.
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Add Morpholine via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 100°C for 12 hours. (Monitor by LC-MS).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Why this works: BrettPhos is a bulky, electron-rich monodentate phosphine ligand that facilitates the difficult oxidative addition into the deactivated C2-Cl bond and promotes reductive elimination.

Protocol 2: Regioselective Acylation of the Exocyclic Amine

Synthesis of Amides.

Context: Selective formation of the amide at the exocyclic nitrogen without permanent quaternization of the ring nitrogen.

Reagents:

  • Substrate: 2-Chloro-N-methylpyridin-4-amine (1.0 equiv)

  • Acylating Agent: Benzoyl Chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Catalyst: DMAP (0.1 equiv) — Optional, accelerates reaction.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate and

    
     in dry DCM at 0°C under 
    
    
    
    .
  • Addition: Dropwise add Benzoyl Chloride.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine.

  • Self-Validating Check: Check TLC. If a spot remains at the baseline (pyridinium salt), wash the organic layer with mild acid (pH 5 buffer) to revert any kinetic N-ring acyl product to the starting material or thermodynamic product.

Part 4: Visualization of Catalytic Logic

The following diagram illustrates the decision logic for functionalizing the C2 position, highlighting why standard


 is often insufficient for this specific scaffold.

BuchwaldLogic Start Target: Functionalize C2-Cl Check Is the Nucleophile Strong? (e.g., Alkoxide, Thiol) Start->Check YesStrong Attempt SNAr (Heat, DMF/DMSO) Check->YesStrong Yes NoWeak Nucleophile is an Amine (or C-C coupling) Check->NoWeak No Problem Problem: 4-NHMe group deactivates Ring YesStrong->Problem Low Yield/No Reaction NoWeak->Problem Solution Use Buchwald-Hartwig Conditions Problem->Solution Details Catalyst: Pd2(dba)3 Ligand: BrettPhos/RuPhos Base: NaOtBu Solution->Details

Figure 2: Decision matrix for C2-functionalization of electron-rich chloropyridines.

Part 5: Quantitative Data Summary

The following table summarizes the estimated properties and reactivity trends compared to standard pyridine.

PropertyPyridine2-Chloropyridine2-Chloro-N-methylpyridin-4-amine
Ring Electron Density ModerateLow (Deficient)Moderate-High (Resonance from 4-NHMe)
C2 Reactivity (

)
InertHighLow (Deactivated)
Ring N Basicity (pKa) ~5.2~0.7~4.5 - 5.0 (Est.)
Preferred C2 Protocol N/A

or Pd-Cat
Pd-Catalysis (Buchwald)
Primary Nucleophile Ring NRing NExocyclic N (4-NHMe)

References

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link (Context on physicochemical properties of pyridine scaffolds).

  • Surry, D. S., & Buchwald, S. W. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link (Source for BrettPhos/RuPhos selection for deactivated chlorides).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text on Pyridine resonance and reactivity vectors).
  • PubChem. "2-Chloro-4-aminopyridine Compound Summary." Link (Structural and property data verification).

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on aminopyridines in drug design).

Sources

Foundational

The Strategic Synthesis and Medicinal Chemistry of 2-Chloro-N-methylpyridin-4-amine and its Analogs: A Guide for Drug Discovery

Introduction: The Enduring Significance of the Aminopyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its versatile reactivity and its presence in n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Aminopyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its versatile reactivity and its presence in numerous FDA-approved therapeutics.[1] Among its many derivatives, the 2-aminopyridine motif has garnered particular attention as a privileged structure, capable of forming key hydrogen bond interactions within the ATP-binding sites of various protein kinases. This has led to its successful incorporation into a multitude of kinase inhibitors targeting oncogenic pathways. This technical guide delves into the synthesis, reactivity, and medicinal chemistry of a specific, yet highly versatile building block: 2-Chloro-N-methylpyridin-4-amine . We will explore its strategic importance as a synthetic intermediate and a foundational scaffold for the development of next-generation targeted therapies. This guide is intended for researchers and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Core Molecule: Synthesis and Chemical Logic

The synthesis of 2-Chloro-N-methylpyridin-4-amine is predicated on the principles of nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. The most logical and industrially scalable approach utilizes the differential reactivity of 2,4-dichloropyridine.

The underlying chemical principle governing this regioselectivity is the superior stabilization of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 position.[2] In this orientation, the negative charge can be delocalized onto the electronegative pyridine nitrogen, a more stable arrangement compared to the intermediate formed from attack at the C2 position. This inherent electronic preference makes the synthesis of 2-Chloro-N-methylpyridin-4-amine a robust and predictable transformation.

Experimental Protocol: Synthesis of 2-Chloro-N-methylpyridin-4-amine

This protocol is a representative procedure based on established methodologies for the nucleophilic aromatic substitution on 2,4-dichloropyridine.[2]

Materials:

  • 2,4-Dichloropyridine

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyridine (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add a solution of methylamine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Chloro-N-methylpyridin-4-amine.

The Strategic Value of 2-Chloro-N-methylpyridin-4-amine in Analog Synthesis

The true power of 2-Chloro-N-methylpyridin-4-amine lies in its potential as a versatile intermediate for the creation of diverse chemical libraries. The 2-chloro substituent serves as a synthetic handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of functionalities to probe structure-activity relationships (SAR).

Key Analog Synthesis Strategies:
  • Suzuki-Miyaura Coupling: The reaction of the 2-chloro position with boronic acids or esters in the presence of a palladium catalyst is a powerful method for introducing aryl and heteroaryl groups. This allows for the exploration of interactions with the solvent-exposed regions of kinase active sites.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of primary and secondary amines to the 2-position, providing access to a diverse range of 2-amino-N-methylpyridin-4-amine analogs. This is particularly useful for modulating solubility and forming additional hydrogen bonds with the target protein.

  • Sonogashira Coupling: The introduction of terminal alkynes via Sonogashira coupling can be used to extend the molecule and probe deeper pockets within the kinase active site.

  • Other Cross-Coupling Reactions: Other cross-coupling methodologies, such as Stille, Negishi, and Kumada couplings, can also be employed to further expand the chemical diversity of the analogs.

Structure-Activity Relationships and Biological Applications of Analogs

The 2-Chloro-N-methylpyridin-4-amine scaffold is an excellent starting point for the design of kinase inhibitors. The 4-(methylamino) group can act as a hydrogen bond donor and acceptor, often anchoring the molecule in the hinge region of the kinase. The 2-position, where the chloro group resides, is typically directed towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for modification to enhance potency and selectivity.

A Case Study: Targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

CDK4 and CDK6 are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] Several approved CDK4/6 inhibitors feature a 2-aminopyrimidine or a related heterocyclic core. Analogs derived from 2-Chloro-N-methylpyridin-4-amine are well-positioned to target these kinases.

For instance, a hypothetical SAR exploration could involve the synthesis of a library of analogs where the 2-chloro group is replaced by various aryl and heteroaryl moieties via Suzuki coupling. The biological activity of these analogs would then be assessed in CDK4/6 enzymatic and cell-based assays.

Analog R Group (at C2) CDK4 IC₅₀ (nM) CDK6 IC₅₀ (nM) Notes
Parent Scaffold Cl>10,000>10,000Starting point; inactive.
Analog 1 Phenyl5,2008,500Modest activity; establishes a baseline for aryl substitution.
Analog 2 4-Fluorophenyl2,1004,300Introduction of an electron-withdrawing group improves activity.
Analog 3 Thiazol-2-yl85150Heteroaromatic substitution significantly boosts potency.[3]
Analog 4 1-Methyl-1H-pyrazol-4-yl1535Further optimization of the heteroaromatic ring leads to a potent inhibitor.

This table represents hypothetical data for illustrative purposes, based on known SAR trends for CDK4/6 inhibitors with similar scaffolds.[3]

Visualizing the Chemical and Biological Logic

Synthesis Pathway

Synthesis DCP 2,4-Dichloropyridine Target 2-Chloro-N-methylpyridin-4-amine DCP->Target SNAr at C4 MeAmine Methylamine, K₂CO₃

Caption: Synthesis of 2-Chloro-N-methylpyridin-4-amine via regioselective SNAr.

Analog Development Workflow

Workflow Start 2-Chloro-N-methylpyridin-4-amine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Diverse Library of Analogs Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Coupling Optimization Lead Lead Compound SAR->Lead

Caption: Iterative cycle of analog synthesis and evaluation.

Representative Kinase Signaling Pathway Inhibition

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor CDK46 CDK4/6 Receptor->CDK46 Signal Transduction Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F CellCycle Cell Cycle Progression E2F->CellCycle Inhibitor Analog of 2-Chloro-N-methylpyridin-4-amine Inhibitor->CDK46

Caption: Inhibition of the CDK4/6-Rb pathway by a designed inhibitor.

Conclusion and Future Directions

2-Chloro-N-methylpyridin-4-amine represents a strategically valuable, yet underexplored, building block in medicinal chemistry. Its straightforward and regioselective synthesis, coupled with the synthetic versatility of the 2-chloro group, makes it an ideal starting point for the development of diverse libraries of bioactive compounds. The inherent drug-like properties of the aminopyridine core, particularly its ability to interact with the hinge region of kinases, provide a strong rationale for its use in the design of targeted therapies. Future research in this area should focus on the systematic exploration of the chemical space around this scaffold, targeting a broad range of kinases implicated in human diseases. The insights and methodologies presented in this guide offer a solid foundation for researchers to unlock the full potential of 2-Chloro-N-methylpyridin-4-amine and its analogs in the pursuit of novel therapeutics.

References

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Zhu, G., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1887-1903. [Link]

  • Yu, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-N-methylpyridin-4-amine

This application note details the regioselective synthesis of 2-Chloro-N-methylpyridin-4-amine via nucleophilic aromatic substitution (SNAr). It addresses the critical challenge of distinguishing between the C2 and C4 el...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the regioselective synthesis of 2-Chloro-N-methylpyridin-4-amine via nucleophilic aromatic substitution (SNAr). It addresses the critical challenge of distinguishing between the C2 and C4 electrophilic sites on the 2,4-dichloropyridine scaffold.[1]

Abstract

The 2-chloro-pyridin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for kinase inhibitors and GPCR ligands. This protocol outlines a robust, scalable method for synthesizing 2-Chloro-N-methylpyridin-4-amine from 2,4-dichloropyridine . By exploiting the electronic differentiation between the C2 and C4 positions, this method achieves high regioselectivity (>95:5) for the C4-substituted product using methylamine. This guide includes mechanistic insights, a detailed step-by-step protocol, and troubleshooting strategies for industrial and academic applications.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

In 2,4-dichloropyridine, both chlorine atoms are susceptible to nucleophilic displacement. However, their reactivities differ based on the stability of the Meisenheimer intermediate formed during the SNAr mechanism.[1]

  • C4 Position (Para-like): Nucleophilic attack at C4 generates a negative charge that can be delocalized onto the ring nitrogen.[1][2] This intermediate is significantly stabilized by the electronegative nitrogen atom, making C4 the kinetic site of substitution.

  • C2 Position (Ortho-like): Attack at C2 also allows charge delocalization onto the nitrogen. However, the C4 position is generally more reactive in SNAr reactions with neutral or anionic nucleophiles due to lower steric hindrance and favorable frontier molecular orbital coefficients (LUMO density is typically higher at C4).

Key Insight: Under controlled thermal conditions, methylamine preferentially attacks the C4 position. Over-reaction (disubstitution) or C2-substitution is minimized by controlling stoichiometry and temperature.

Reaction Scheme

ReactionScheme SM 2,4-Dichloropyridine Intermediate Meisenheimer Complex (Stabilized at N) SM->Intermediate + MeNH2 S_NAr Attack Reagent Methylamine (aq/THF) Reagent->SM Product 2-Chloro-N-methylpyridin-4-amine (Major C4 Product) Intermediate->Product - HCl Byproduct 2,4-Di(methylamino)pyridine (Over-reaction) Product->Byproduct + Excess MeNH2 High Temp

Figure 1: Reaction pathway showing the selective formation of the C4-amino product and potential over-reaction pathway.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,4-Dichloropyridine (CAS: 26452-80-2) – Limiting Reagent

    • Methylamine (40% wt. in H₂O or 2.0 M in THF) – Nucleophile

    • Ethanol (Absolute) or Isopropanol – Solvent

    • Triethylamine (Et₃N) or K₂CO₃ – Acid Scavenger (Optional if excess amine is used)

  • Equipment:

    • Pressure tube or Autoclave (rated for >5 bar)

    • Magnetic stirrer with heating block

    • Rotary evaporator

    • Flash chromatography system

Stoichiometry & Conditions Table
ComponentEquivalentsRoleNotes
2,4-Dichloropyridine 1.0 equivSubstrateSolid, mp 3-4°C (often liquid at RT)
Methylamine 3.0 - 5.0 equivNucleophileExcess drives reaction & scavenges HCl
Solvent (EtOH) 5-10 VolumesMediumPolar protic solvents stabilize the transition state
Temperature 80 - 90 °CConditionSealed vessel required
Time 4 - 12 HoursDurationMonitor by HPLC/TLC
Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 2,4-dichloropyridine (10.0 g, 67.6 mmol) into a heavy-walled pressure tube or autoclave vessel.

  • Add Ethanol (50 mL) and stir to dissolve.

  • Cool the solution to 0–5 °C using an ice bath (exothermic addition precaution).

  • Slowly add Methylamine (40% aq., 26.0 mL, ~300 mmol, 4.5 equiv) .

    • Note: If using Methylamine in THF, ensure the vessel is rated for higher pressures as THF has a higher vapor pressure than water/ethanol mixtures.

  • Seal the vessel tightly.

Step 2: Reaction

  • Transfer the vessel to a pre-heated oil bath or heating block set to 85 °C .

  • Stir vigorously (approx. 500 rpm) for 6–8 hours .

  • Process Check: Carefully cool a small aliquot and check by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of starting material (Rf ~0.8) and appearance of product (Rf ~0.3).

    • Observation: If starting material remains after 8h, add 1.0 equiv of methylamine and heat for an additional 2 hours.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess methylamine. Caution: Trap methylamine vapors in a dilute acid trap.

  • Resuspend the residue in Ethyl Acetate (100 mL) and Water (50 mL) .

  • Separate the layers.[3] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 4: Purification

  • Recrystallization (Preferred for Scale-up):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

    • Slowly add Hexanes or Heptane until turbidity appears.

    • Cool to 4 °C overnight. Filter the off-white crystals.

  • Flash Chromatography (Alternative):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 20% → 60% Ethyl Acetate in Hexanes.

    • Note: The C2-isomer (if present) typically elutes before the C4-isomer.

Workflow Diagram

Workflow Start Start: 2,4-Dichloropyridine Setup Setup: Add EtOH + MeNH2 (aq) Cool to 0°C, then Seal Start->Setup Heat Reaction: Heat to 85°C 6-8 Hours Setup->Heat Check QC Check: TLC/LCMS SM Consumed? Heat->Check Check->Heat No (Extend Time) Workup Workup: Concentrate -> Extract (EtOAc/H2O) -> Dry Check->Workup Yes Purify Purification: Recrystallize (EtOAc/Hex) or Column Workup->Purify Final Final Product: 2-Chloro-N-methylpyridin-4-amine Purify->Final

Figure 2: Operational workflow from setup to isolation.

Characterization Data (Expected)

TechniqueExpected Signal / ResultInterpretation
Appearance Off-white to pale yellow solidCrystalline solid upon purification.
¹H NMR (DMSO-d₆) δ 8.01 (d, J=5.8 Hz, 1H, H6 )Characteristic doublet for proton adjacent to pyridine nitrogen.
δ 7.35 (br q, 1H, NH )Broad signal for the amine proton.
δ 6.55 (d, J=2.0 Hz, 1H, H3 )Upfield shift due to amino group shielding (ortho).
δ 6.48 (dd, 1H, H5 )Doublet of doublets.
δ 2.75 (d, 3H, CH₃ )Methyl group doublet (coupling to NH).
LC-MS (ESI+) [M+H]⁺ = 143.0 / 145.0Shows characteristic Chlorine isotope pattern (3:1).

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of C2 isomer)
  • Cause: Reaction temperature too high (>100 °C) or use of extremely polar aprotic solvents (DMSO/DMF) which can sometimes erode selectivity by making the nucleophile too "hot" (reactive).

  • Solution: Stick to protic solvents like Ethanol or Isopropanol. The hydrogen bonding solvation of the nucleophile slightly reduces its reactivity, enhancing discrimination between the C4 and C2 positions. Keep temperature < 90 °C.

Issue: Formation of 2,4-Di(methylamino)pyridine
  • Cause: Large excess of methylamine combined with prolonged heating.

  • Solution: Monitor the reaction closely. Stop the reaction immediately once the starting material is consumed. Do not exceed 5 equivalents of amine unless necessary.

Issue: Incomplete Conversion
  • Cause: Loss of methylamine gas from the headspace if the seal is poor.

  • Solution: Use a dedicated pressure tube with a Teflon screw cap or a stainless steel autoclave. Ensure the vessel is leak-tested.

Safety Considerations

  • Methylamine: Highly flammable and toxic gas/liquid. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Pressure Hazards: Heating volatile solvents and reagents in a sealed vessel generates significant pressure. Use blast shields and rated glassware.

  • Aminopyridines: Many aminopyridines are biologically active and potential irritants. Wear full PPE (gloves, goggles, lab coat).

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[4] (General reactivity of pyridines).

  • BenchChem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (Detailed mechanistic comparison of C2 vs C4 reactivity).

  • Lee, M.; Rucil, T.; Hesek, D.; Oliver, A. G.; Fisher, J. F.; Mobashery, S. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[5] J. Org.[5][6] Chem.2015 , 80, 7757–7763.[5] (Analogous regioselectivity principles in N-heterocycles).

  • Spivey, A. C.; Arseniyadis, S. Nucleophilic aromatic substitution of heterocycles. in Science of Synthesis, 2010.

Sources

Application

experimental protocol for palladium-catalyzed reactions using 2-Chloro-N-methylpyridin-4-amine

Application Note & Experimental Protocol: Palladium-Catalyzed Cross-Coupling of 2-Chloro-N-methylpyridin-4-amine Executive Summary & Strategic Analysis The Substrate: 2-Chloro-N-methylpyridin-4-amine (CMPA) presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol: Palladium-Catalyzed Cross-Coupling of 2-Chloro-N-methylpyridin-4-amine

Executive Summary & Strategic Analysis

The Substrate: 2-Chloro-N-methylpyridin-4-amine (CMPA) presents a unique "push-pull" electronic challenge in palladium catalysis.

  • The "Pull" (Activation): The pyridine nitrogen (N1) withdraws electron density via induction and resonance, activating the C2-Cl bond for oxidative addition.

  • The "Push" (Deactivation): The N-methylamino group at C4 is a strong electron donor (+M effect). This increases electron density in the pyridine ring, rendering the C2-Cl bond less electrophilic compared to unsubstituted 2-chloropyridine.

  • The Poisoning Risk: The secondary amine and the pyridine nitrogen create a potential chelating motif (amidine-like resonance) that can displace labile ligands on the Palladium (Pd) center, leading to catalyst deactivation (arrested oxidative addition).

The Solution: Successful coupling requires a "self-validating" protocol that prioritizes ligand sterics (to prevent substrate coordination) and catalyst activity (to overcome electronic deactivation). This guide outlines optimized protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Critical Decision Framework (Visualized)

The following flowchart illustrates the strategic decision-making process for selecting the correct catalytic system based on the desired transformation.

G Start Substrate: 2-Chloro-N-methylpyridin-4-amine Goal Desired Transformation? Start->Goal Suzuki C-C Bond Formation (Suzuki-Miyaura) Goal->Suzuki Aryl Boronic Acid Buchwald C-N Bond Formation (Buchwald-Hartwig) Goal->Buchwald Amine/Aniline S_Condition Standard Condition: Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O Suzuki->S_Condition B_Condition Standard Condition: Pd2(dba)3 + BrettPhos NaOtBu, Toluene, 100°C Buchwald->B_Condition S_Opt Optimization (if low yield): Switch to SPhos-Pd-G2 (Overcomes e- rich deactivation) S_Condition->S_Opt < 50% Conv. B_Risk Risk: Amine Poisoning B_Condition->B_Risk B_Opt Optimization: Use LHMDS (Base) Pre-catalyst (BrettPhos-Pd-G3) B_Risk->B_Opt Stalled Rxn

Caption: Decision tree for ligand and condition selection based on reaction type and substrate reactivity profiles.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Coupling of CMPA with aryl boronic acids to form 2-aryl-N-methylpyridin-4-amines.

Mechanistic Insight: The electron-rich nature of CMPA slows down oxidative addition. We utilize Pd(dppf)Cl₂ , a ferrocenyl ligand with a large bite angle that facilitates reductive elimination, or SPhos , an electron-rich biaryl phosphine that boosts the oxidative addition of deactivated chlorides.

Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 2-Chloro-N-methylpyridin-4-amine1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂0.05 (5 mol%)Catalyst (Robust)
Alt. Catalyst SPhos-Pd-G20.02 (2 mol%)Catalyst (High Activity)
Base K₂CO₃ (2M aq. or solid)3.0Activator of Boron
Solvent 1,4-Dioxane / Water (4:1)0.2 MReaction Medium
Step-by-Step Procedure
  • Setup: To a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add CMPA (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (5 mol%).

    • Note: If the boronic acid is sterically hindered (ortho-substituted), switch to SPhos-Pd-G2 (2 mol%).

  • Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3).

  • Solvent/Base Addition: Inject degassed 1,4-Dioxane followed by degassed 2M aqueous K₂CO₃ via syringe.

  • Reaction: Heat the block/bath to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The starting material (CMPA) has a distinct UV trace. Look for the disappearance of the m/z ~142 (M+H) peak.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients). The product is likely basic; consider using amine-functionalized silica if streaking occurs.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Displacement of the C2-chloride with a primary or secondary amine.

Mechanistic Insight: This is challenging. The C2 position is deactivated, and the substrate itself contains a secondary amine that can compete or poison the catalyst. We use BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphines. These ligands promote oxidative addition into difficult chlorides and are bulky enough to prevent the substrate's pyridine nitrogen from binding to the Pd center.

Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 2-Chloro-N-methylpyridin-4-amine1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Nucleophile
Pre-Catalyst BrettPhos-Pd-G30.02 - 0.05Active Pd Source
Base NaOtBu (Sodium tert-butoxide)1.5Strong Base
Alt. Base LiHMDS (1M in THF)2.0Soluble Strong Base
Solvent Toluene or t-Amyl Alcohol0.2 MNon-polar solvent
Step-by-Step Procedure
  • Glovebox/Schlenk Setup: These reactions are sensitive to O₂ and moisture. Ideally, set up in a glovebox. If on a bench, use rigorous Schlenk technique.

  • Reagent Loading: Add CMPA (1.0 equiv), the nucleophilic amine (1.2 equiv), and NaOtBu (1.5 equiv) to the vial.

    • Critical: Do not use carbonate bases (K₂CO₃); they are generally too weak for this deactivated chloride.

  • Catalyst Addition: Add BrettPhos-Pd-G3 (2–5 mol%).

    • Why G3? The G3 precatalyst ensures rapid activation of Pd(0) without requiring reduction by the nucleophilic amine, which can lead to side reactions.

  • Solvent: Add anhydrous, degassed Toluene.

  • Reaction: Seal and heat to 100°C for 2–16 hours.

  • Troubleshooting (The "Self-Validating" Step):

    • Scenario: No conversion after 2 hours.

    • Diagnosis: Catalyst poisoning or insufficient deprotonation.

    • Action: Switch base to LiHMDS (Lithium Hexamethyldisilazide). The lithium cation can coordinate to the pyridine nitrogen, blocking it from poisoning the Pd center, while the HMDS anion acts as the base.

  • Workup: Filter through a pad of Celite (eluting with DCM) to remove palladium black and salts. Concentrate and purify.

Troubleshooting & Optimization (The "Self-Validating" System)

If the reaction fails, use this logic to diagnose the failure mode based on LC-MS data.

Observation (LC-MS)DiagnosisCorrective Action
SM Unchanged Oxidative Addition FailureSwitch to a more electron-rich ligand (e.g., from XPhos to BrettPhos or AdBrettPhos ). Increase Temp to 110°C.
De-chlorinated Product (Hydrodehalogenation) Hydride Source InterferenceSolvent is wet (acting as H-source) or alcohol solvent is participating. Switch to strictly anhydrous Dioxane or Toluene .
Homocoupling (Biaryl) Transmetallation FailureOxygen leak (oxidative homocoupling) or base is too weak. Ensure inert atmosphere. Increase base equivalents.
Complex Mixture / Black Precipitate Catalyst Decomposition (Pd Black)Substrate is poisoning the catalyst. Increase ligand-to-metal ratio (e.g., 2:1 Ligand:Pd) or use LiHMDS to sequester the pyridine nitrogen.

Safety & Handling

  • 2-Chloro-N-methylpyridin-4-amine: Irritant. Potential skin sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

  • Pressure: Reactions are run at 90–100°C in sealed vials. Ensure vials are rated for the pressure generated by the solvent (especially Dioxane/Water mixtures).

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. Link

  • BenchChem. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. Link

  • Paul, F., et al. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters , 1999. Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science , 2011. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews , 2016. Link

  • Lutz, C., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters , 2011. Link

Sources

Method

The Versatile 2-Chloro-4-Aminopyridine Scaffold: A Gateway to Novel Therapeutics

A Senior Application Scientist's Guide to the Medicinal Chemistry of 2-Chloro-N-methylpyridin-4-amine and its Congeners Note to the Researcher: Detailed, publicly available research, particularly concerning specific, opt...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Medicinal Chemistry of 2-Chloro-N-methylpyridin-4-amine and its Congeners

Note to the Researcher: Detailed, publicly available research, particularly concerning specific, optimized synthetic protocols for 2-Chloro-N-methylpyridin-4-amine, is limited. However, the broader class of 2-chloro-4-aminopyridines represents a well-established and highly valuable scaffold in medicinal chemistry. The principles, synthetic methodologies, and therapeutic applications discussed herein for this class are directly translatable and provide a robust framework for the utilization of 2-Chloro-N-methylpyridin-4-amine in drug discovery programs. The presence of the N-methyl group can subtly influence factors such as solubility, basicity, metabolic stability, and hydrogen bonding capacity, considerations that a medicinal chemist would intuitively explore during lead optimization.

Introduction: The Strategic Importance of the 2-Chloro-4-aminopyridine Moiety

The 2-chloro-4-aminopyridine framework is a privileged scaffold in modern medicinal chemistry, primarily due to its synthetic versatility and its presence in a multitude of biologically active molecules.[1] The strategic disposition of its functional groups—a nucleophilic amino group, a reactive chloro substituent, and the pyridine ring's nitrogen atom—offers a rich platform for molecular elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The chlorine atom at the 2-position serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, which are cornerstones of contemporary drug synthesis. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the pyridine core.[2][3] The amino group at the 4-position, or its N-methylated counterpart, often acts as a key hydrogen bond donor or acceptor, crucial for anchoring the molecule within the active site of a biological target.[4]

Core Applications in Drug Discovery

The 2-chloro-4-aminopyridine scaffold is a recurring motif in the design of targeted therapies, particularly in oncology. Its ability to serve as a hinge-binding element in kinase inhibitors is a prominent application.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The 2-amino-pyridine moiety is adept at forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The 2-chloro substituent provides the synthetic vector to append larger, often hydrophobic, groups that can occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity.[4]

For instance, derivatives of the related 2,4-diaminopyrimidine scaffold have shown significant promise as selective inhibitors of Aurora kinases, which are crucial regulators of mitosis and are frequently overexpressed in tumors.[5] The synthetic strategies employed in the development of these inhibitors are directly applicable to 2-Chloro-N-methylpyridin-4-amine.

Table 1: Representative Kinase Inhibitors Incorporating the Aminopyrimidine/pyridine Scaffold

Compound/ScaffoldTarget Kinase(s)Reported IC50Reference
2,4-Diaminopyrimidine DerivativesAurora A0.5-4.0 μM (cytotoxicity)[5]
2-Arylamino-4-(piperidin-4-yloxy)pyrimidinesEGFRT790M/L858R4.902 nM[6]
Pyrido[3,4-d]pyrimidine DerivativesCDK2Potent Inhibition

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true power of the 2-Chloro-N-methylpyridin-4-amine scaffold is unlocked through its reactivity in cross-coupling reactions. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are representative and serve as a robust starting point for optimization with the target molecule.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7][8] This reaction is instrumental in building the biaryl and heteroaryl structures common in many kinase inhibitors.

Materials:

  • 2-Chloro-N-methylpyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous, inert atmosphere-rated reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add 2-Chloro-N-methylpyridin-4-amine, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial. For electron-rich pyridines, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective as they promote the oxidative addition step and stabilize the palladium center.[7]

  • Base: An aqueous base like K₂CO₃ is commonly used. It is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[8]

  • Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants, while water is necessary to dissolve the base and facilitate the transmetalation.[9]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, maintaining an inert atmosphere is critical for reproducible results.[7]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is invaluable for synthesizing molecules where an additional amino group is required, or for creating more complex nitrogen-containing heterocyclic systems.

Materials:

  • 2-Chloro-N-methylpyridin-4-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Anhydrous, inert atmosphere-rated reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to a dry reaction vessel.

  • Add the 2-Chloro-N-methylpyridin-4-amine and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality and Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig reaction often requires specialized, sterically hindered phosphine ligands like XPhos to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[10] Using a pre-catalyst simplifies the reaction setup as it is more stable to air than generating the active Pd(0) species in situ.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[2]

  • Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and to avoid side reactions.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) Reactants 2-Chloro-N-methylpyridin-4-amine + Amine Catalyst_Base Pd Pre-catalyst + NaOt-Bu Solvent Anhydrous Toluene Heating Heating (80-110 °C) Stirring Solvent->Heating Monitoring Reaction Monitoring (LC-MS) Heating->Monitoring Workup Quenching Extraction Drying Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

While direct, extensive literature on 2-Chloro-N-methylpyridin-4-amine is not yet prevalent, its structural similarity to the well-established 2-chloro-4-aminopyridine scaffold provides a clear and reliable roadmap for its application in medicinal chemistry. Its potential as a versatile building block in the synthesis of targeted therapies, particularly kinase inhibitors, is significant. The protocols and principles outlined in this guide offer a solid foundation for researchers to unlock the potential of this and related molecules in the ongoing quest for novel and more effective medicines. The continued exploration of this and similar scaffolds is a promising avenue for the discovery of next-generation therapeutics.

References

  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved March 7, 2026, from [Link]

  • PubMed. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved March 7, 2026, from [Link]

  • PubMed. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Retrieved March 7, 2026, from [Link]

  • PubMed. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved March 7, 2026, from [Link]

  • PubMed. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved March 7, 2026, from [Link]

  • Unknown Source. (2026). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Springer. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved March 7, 2026, from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Retrieved March 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
  • PubMed. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-N-methylpyridin-4-amine as a Versatile Building Block for Kinase Inhibitor Synthesis

Abstract Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors often relies on the use of "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors often relies on the use of "privileged scaffolds" that can effectively target the ATP-binding site. The substituted pyridine core is one such scaffold, prized for its ability to form key hydrogen bond interactions with the kinase hinge region. This document provides detailed application notes and protocols for the strategic deployment of 2-Chloro-N-methylpyridin-4-amine , a highly versatile building block for the synthesis of diverse kinase inhibitor libraries. We will explore its chemical reactivity, provide field-proven experimental protocols for its derivatization, and discuss the mechanistic rationale for its use in generating potent and selective kinase inhibitors.

Introduction: The Value of the Pyridine Scaffold in Kinase Inhibition

Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of orally bioavailable small molecules that can inhibit specific kinases has revolutionized treatment paradigms. A significant portion of these inhibitors are designed to compete with ATP for binding within a conserved pocket on the enzyme.

A common feature among many successful kinase inhibitors is a heterocyclic core that forms one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.[2] The 2-aminopyridine and related scaffolds have proven to be exceptionally effective hinge-binders.[2] 2-Chloro-N-methylpyridin-4-amine emerges as a strategic starting material for several reasons:

  • Pre-installed Hinge-Binding Motif: The N-methylpyridin-4-amine moiety provides the essential hydrogen bond donor (amine N-H) and acceptor (pyridine N) to anchor the inhibitor to the kinase hinge.

  • Tunable Reactivity: The chlorine atom at the 2-position is an excellent handle for synthetic elaboration. It activates the ring for nucleophilic aromatic substitution (SNAr) and serves as an electrophile in a wide array of palladium-catalyzed cross-coupling reactions.[3][4]

  • Vector for Diversity: The 2-position points directly into the ATP-binding pocket, making it the ideal vector for introducing various substituents to enhance potency, modulate selectivity, and optimize pharmacokinetic properties.

This guide will detail the primary synthetic transformations that leverage the unique reactivity of this building block.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 2-Chloro-N-methylpyridin-4-amine is dominated by two principal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. The presence of the chlorine atom at the C2 position provides a good leaving group, making this position highly susceptible to SNAr.[5]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (typically an amine in kinase inhibitor synthesis) attacks the C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[4] Aromaticity is then restored by the expulsion of the chloride ion.[5] This reaction is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[3][6]

Palladium-Catalyzed Cross-Coupling

While SNAr is highly effective, palladium-catalyzed cross-coupling reactions offer an orthogonal and incredibly powerful suite of tools for C-C and C-N bond formation.[7] These reactions significantly expand the chemical space accessible from 2-Chloro-N-methylpyridin-4-amine.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the chloropyridine with an organoboron reagent (boronic acid or ester).[7][8] It is exceptionally useful for introducing aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, providing an alternative to SNAr for coupling amines.[9] It is particularly valuable for coupling less nucleophilic amines or when SNAr conditions are not suitable.

  • Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling with a terminal alkyne, offering a linear linker to explore different regions of the binding pocket.[10]

The choice between SNAr and cross-coupling depends on the desired final structure, the nature of the coupling partner, and functional group compatibility.

Experimental Protocols & Methodologies

The following protocols are generalized frameworks. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction between 2-Chloro-N-methylpyridin-4-amine and a substituted aniline, a common step in the synthesis of many kinase inhibitors.

Workflow Diagram: SNAr Synthesis

cluster_0 cluster_1 cluster_2 cluster_3 A 1. Reagent Setup B Add 2-Chloro-N-methylpyridin-4-amine (1.0 eq), Substituted Aniline (1.1 eq), and Solvent (e.g., n-Butanol) to a sealed reaction vessel. A->B D Add acid catalyst (e.g., conc. HCl, 0.1 eq). Seal vessel and heat to 100-140 °C. Monitor by LC-MS for 12-24h. C 2. Reaction C->D F Cool to RT. Dilute with EtOAc. Wash with sat. NaHCO3 (aq) and brine. Dry organic layer over Na2SO4. E 3. Work-up E->F H Concentrate in vacuo. Purify by flash column chromatography (e.g., DCM/MeOH gradient). G 4. Purification G->H I Target Kinase Inhibitor Core H->I

Caption: General workflow for SNAr reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or sealed tube, add 2-Chloro-N-methylpyridin-4-amine (1.0 equiv.), the desired aniline derivative (1.0-1.2 equiv.), and a suitable solvent such as n-butanol, 1,4-dioxane, or NMP (to a concentration of 0.1-0.5 M).

  • Catalysis (Optional but Recommended): Add a catalytic amount of a strong acid (e.g., a drop of concentrated HCl or p-toluenesulfonic acid). This protonates the pyridine ring, further activating it towards nucleophilic attack.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-140 °C. For microwave-assisted synthesis, heating to 150-180 °C for 15-60 minutes is common.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Allow the reaction to cool to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterTypical ConditionsRationale / Notes
Solvent n-Butanol, Dioxane, NMP, DMFHigh-boiling polar aprotic solvents are preferred to ensure substrate solubility and allow for high reaction temperatures.
Temperature 100 - 180 °CSNAr on chloropyridines often requires thermal energy to overcome the activation barrier associated with disrupting aromaticity.[3]
Base Often not required; excess amine can act as base.An external base (e.g., DIPEA, K2CO3) can be added to scavenge the HCl byproduct, but is often unnecessary.
Catalyst HCl, pTSA (catalytic)Acid catalysis can accelerate the reaction by protonating the pyridine nitrogen, increasing the electrophilicity of the C2 carbon.

Table 1: Summary of Typical SNAr Reaction Conditions.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 2-Chloro-N-methylpyridin-4-amine with an arylboronic acid to install a new C-C bond.

Workflow Diagram: Suzuki Coupling

cluster_0 cluster_1 cluster_2 cluster_3 A 1. Reagent Setup (Inert Atmosphere) B To a flame-dried flask, add: - 2-Chloro-N-methylpyridin-4-amine (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) - Base (e.g., K2CO3, 2.0 eq) A->B D Add degassed solvent (e.g., Dioxane/H2O). Evacuate & backfill with Argon (3x). Heat to 80-100 °C for 8-16h. C 2. Degassing & Reaction C->D F Cool to RT. Filter through Celite, washing with EtOAc. Perform aqueous work-up as in Protocol 1. E 3. Work-up E->F H Concentrate in vacuo. Purify by flash column chromatography. G 4. Purification G->H I C-C Coupled Product H->I

Caption: General workflow for Suzuki-Miyaura reactions.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add 2-Chloro-N-methylpyridin-4-amine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (see Table 2), and the base (2.0-3.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is very common.[7]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and perform a standard aqueous work-up.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

ParameterTypical ReagentsRationale / Notes
Catalyst Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2The choice of catalyst and ligand is crucial. Dppf-based catalysts are often robust for heteroaromatic chlorides.[7]
Ligand SPhos, XPhos, PPh3 (if not in catalyst)Bulky, electron-rich phosphine ligands facilitate the catalytic cycle, especially the reductive elimination step.
Base K2CO3, Cs2CO3, K3PO4The base is required for the transmetalation step of the catalytic cycle. Carbonates are commonly used.
Solvent 1,4-Dioxane/H2O, DMF, TolueneA mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents.

Table 2: Summary of Typical Suzuki-Miyaura Reaction Conditions.

Application in Kinase Inhibitor Design: The Hinge-Binding Motif

The ultimate value of 2-Chloro-N-methylpyridin-4-amine lies in the biological activity of its derivatives. The resulting N-aryl-N'-methylpyridin-2,4-diamine core is a classic "hinge-binder".

As illustrated below, the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine N-H at the 4-position acts as a hydrogen bond donor. This bidentate interaction anchors the inhibitor to the backbone of the kinase hinge, mimicking the binding of the adenine ring of ATP. The substituent installed at the 2-position (via SNAr or cross-coupling) then projects into the hydrophobic pocket of the active site, where it can be optimized to achieve high affinity and selectivity for the target kinase.

cluster_hinge Kinase Hinge Region cluster_inhibitor Inhibitor Scaffold N1 N-H PyN N N1->PyN H-bond Acceptor C1 C=O AmineN N-H N2 N-H C2 C C3 C R_group R C4 C C5 C C6 C AmineN->C1 H-bond Donor Methyl CH3

Caption: Hydrogen bonding of the pyridin-4-amine scaffold to the kinase hinge.

Conclusion

2-Chloro-N-methylpyridin-4-amine is a commercially available and highly effective building block for the construction of kinase inhibitors. Its well-defined reactivity allows for predictable and scalable synthetic elaboration through robust methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The resulting scaffold provides a privileged hinge-binding motif, serving as an excellent foundation for medicinal chemistry programs aimed at developing novel, potent, and selective kinase inhibitors. The protocols and strategic insights provided herein serve as a reliable starting point for researchers in the field of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Watson, D. A., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC.
  • Brust, T. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • OChemSimplified. (2019). Nucleophilic aromatic substitutions. YouTube.
  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
  • Bavetsias, V., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • Merklin, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Singh, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
  • Mashiyama, A., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
  • Lee, T., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
  • Ge, S., et al. (2022). Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. Organic Letters.
  • PubChem. 2-Chloro-N-methylpyrimidin-4-amine.
  • Barlaam, B., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Publications.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.

Sources

Method

purification of 2-Chloro-N-methylpyridin-4-amine by column chromatography

Abstract The purification of 2-Chloro-N-methylpyridin-4-amine (CAS: 66131-68-8) presents a classic chromatographic challenge: the separation of a moderately polar, basic aminopyridine from non-polar chloropyridine starti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of 2-Chloro-N-methylpyridin-4-amine (CAS: 66131-68-8) presents a classic chromatographic challenge: the separation of a moderately polar, basic aminopyridine from non-polar chloropyridine starting materials and highly polar byproducts. Standard silica gel chromatography often results in significant peak tailing (streaking) due to the interaction between the basic amine moiety and acidic silanol groups.[1][2][3][4] This Application Note details a robust Normal Phase (NP) protocol utilizing a Dichloromethane (DCM) / Methanol (MeOH) solvent system modified with Triethylamine (TEA) or Ammonium Hydroxide . This method ensures sharp peak shape, high recovery (>90%), and effective removal of the common impurity 2,4-dichloropyridine.

Introduction & Chemical Context

2-Chloro-N-methylpyridin-4-amine is a critical building block in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors). Its structure features a pyridine ring substituted with a chlorine atom at the C2 position and a methylamino group at the C4 position.

  • Basicity & Tailing: While the C2-chlorine atom is electron-withdrawing (lowering the pKa of the pyridine nitrogen), the C4-methylamino group is strongly electron-donating via resonance. This retains sufficient basicity to form hydrogen bonds with the acidic protons of silanol (Si-OH) groups on the silica surface.

  • Consequence: Without intervention, this interaction causes "band broadening" and "tailing," where the compound elutes over a large volume of solvent, co-eluting with impurities and reducing yield.

Table 1: Physicochemical Profile
PropertyValueChromatographic Implication
Molecular Weight 142.59 g/mol Suitable for standard flash cartridges.[5]
Appearance White to off-white solidVisual detection on column is difficult; UV required.
Polarity Moderate to HighRequires polar solvent systems (MeOH/DCM or EtOAc).
pKa (Est.) ~6.5 - 7.5Basic enough to require amine modifiers.
Solubility Soluble in DCM, MeOH, DMSOIdeal for DCM-based liquid loading or dry loading.

Method Development Strategy

The purification strategy relies on Silanol Suppression .[6] By introducing a volatile base (TEA or NH₄OH) into the mobile phase, the modifier competes for the active silanol sites, effectively "shielding" the stationary phase and allowing the target amine to elute as a symmetrical band.

Experimental Workflow Diagram

The following diagram outlines the decision-making process for this purification.

PurificationWorkflow Start Crude Reaction Mixture (2-Chloro-N-methylpyridin-4-amine) TLC TLC Scouting (DCM:MeOH 95:5) Start->TLC Decision Does spot streak? TLC->Decision Modifier Add 1% TEA or 1% NH4OH to Eluent Decision->Modifier Yes (Typical) NoModifier Proceed with Standard Gradient Decision->NoModifier No Loading Sample Loading (Dry Load on Celite recommended) Modifier->Loading NoModifier->Loading Gradient Run Gradient 0-10% MeOH in DCM (+Modifier) Loading->Gradient Analysis Fraction Analysis (UV 254nm + LC-MS) Gradient->Analysis

Figure 1: Strategic workflow for aminopyridine purification emphasizing the silanol suppression decision point.

Detailed Protocol

Phase A: TLC Scouting

Before committing the bulk sample, perform Thin Layer Chromatography (TLC) to define the elution strength.

  • Plate: Silica Gel 60 F254.

  • Solvent A: 100% Ethyl Acetate (EtOAc).

    • Observation: Likely low Rf (< 0.2) or streaking.[1][2]

  • Solvent B: 10% MeOH in DCM.

    • Observation: Higher Rf (~0.4-0.5) but likely "comet-shaped" spots.

  • Solvent C (Optimized): 10% MeOH in DCM + 1% Triethylamine (TEA) .

    • Result: Spot should be compact and circular. Rf should increase slightly compared to Solvent B.

Phase B: Column Preparation & Loading
  • Stationary Phase: Spherical Silica Gel (20–40 µm or 40–63 µm).

  • Sample Loading: Dry Loading is strongly recommended to maximize resolution.

    • Dissolve the crude residue in a minimal amount of MeOH/DCM (1:1).

    • Add Celite 545 or clean Silica Gel (ratio 1:2 sample to sorbent).

    • Evaporate solvent under reduced pressure until a free-flowing powder remains.

    • Pack this powder into a solid load cartridge or the head of the column.

Phase C: Gradient Elution Parameters
  • System: Automated Flash Chromatography System (e.g., Biotage, Teledyne Isco, or manual column).

  • Mobile Phase A: Dichloromethane (DCM) + 1% TEA .

  • Mobile Phase B: Methanol (MeOH) + 1% TEA .

    • Note: If using UV detection, ensure TEA is high purity to minimize baseline noise. Alternatively, use 1% conc. NH₄OH in the MeOH line only (A: DCM, B: MeOH w/ 1% NH₄OH).

Gradient Table:

Time / CV (Column Volumes) % Mobile Phase B (MeOH + Modifier) Description
0 - 2 CV 0% Elute non-polar impurities (e.g., 2,4-dichloropyridine).
2 - 10 CV 0% → 5% Shallow gradient to initiate amine migration.
10 - 15 CV 5% → 10% Target compound elution (typically elutes ~6-8% MeOH).

| 15 - 20 CV | 10% → 20% | Flush highly polar bis-substituted byproducts. |

Results & Discussion

Expected Elution Order
  • Void Volume: Non-polar oils and unreacted 2,4-dichloropyridine (if present) will elute immediately with 100% DCM.

  • Target Peak: 2-Chloro-N-methylpyridin-4-amine typically elutes as a sharp, symmetrical peak between 4% and 8% MeOH concentration.

  • Late Eluters: Bis-substituted byproducts (2,4-di(methylamino)pyridine) or N-oxide impurities will elute only at higher MeOH concentrations (>15%).

Data Analysis (UV/MS)
  • UV Detection: Monitor at 254 nm (aromatic ring) and 280 nm .

  • Purity Check: Evaporate the fractions containing the main peak. Re-dissolve in CDCl₃ for ¹H-NMR.

    • Key NMR Signal: Look for the N-Methyl doublet at ~2.8-3.0 ppm and the characteristic pyridine protons.

    • Residual TEA: If TEA was used, the isolated solid may contain traces. Dry under high vacuum at 40°C for 12 hours or perform an azeotropic distillation with DCM/Heptane to remove it.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Insufficient modifier (Base).Increase TEA/NH₄OH to 2%. Ensure column was equilibrated with modifier.
Poor Solubility Sample crashed out on column head.Switch to Dry Loading (Celite). Do not liquid load with pure DCM if the compound is barely soluble.
Baseline Drift UV absorption by TEA.Switch modifier to Ammonium Hydroxide (NH₄OH). It is transparent at 254 nm.
Co-elution Gradient too steep.Use an isocratic hold at 3% MeOH for 5 CVs before increasing polarity.

Alternative "Green" Protocol

For laboratories restricting Chlorinated solvents (DCM), the following system is a viable alternative:

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc) + 2% TEA + 5% Ethanol .

  • Profile: Run a gradient from 20% B to 100% B. The Ethanol aids in solubility and desorption from silica.

References

  • Teledyne ISCO. (2012).[7] RediSep C-18 reversed phase column Purification of primary amines.[7] Application Note AN82. Link

  • Restek Corporation. (2018).[4] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • BenchChem. (2025).[1] Troubleshooting Streaking of Amines on Silica Gel Columns.Link

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.Link

  • PubChem. (2025).[8] 2-Chloro-N-methylpyrimidin-4-amine Compound Summary. National Library of Medicine. Link

Sources

Application

Application Note: Large-Scale Synthesis of 2-Chloro-N-methylpyridin-4-amine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Chloro-N-methylpyridin-4-amine (CAS: 1150617-54-1), a critical pharmacophore in kinase inhibitor development. Unlike benc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-N-methylpyridin-4-amine (CAS: 1150617-54-1), a critical pharmacophore in kinase inhibitor development. Unlike bench-scale methods that often rely on chromatography, this process utilizes the innate electronic bias of the pyridine ring to achieve high regioselectivity (>10:1 C4:C2 substitution) and employs a crystallization-driven purification strategy suitable for multi-kilogram production.

Key Process Advantages:

  • Cost-Efficiency: Uses commodity starting materials (2,4-Dichloropyridine, Methylamine).

  • Scalability: Avoids column chromatography; relies on controlled crystallization.

  • Safety: Engineered controls for handling volatile methylamine in pressure reactors.

Scientific Background & Reaction Design

The Regioselectivity Challenge

The core challenge in synthesizing 2-chloro-N-methylpyridin-4-amine from 2,4-dichloropyridine (2,4-DCP) is controlling nucleophilic aromatic substitution (


) to favor the 4-position over the 2-position.

Mechanistic Insight: In electron-deficient heteroaromatics,


 proceeds via a Meisenheimer complex.
  • C4 Attack: The negative charge in the intermediate is delocalized onto the ring nitrogen (para-like resonance). This intermediate is significantly stabilized, lowering the activation energy for attack at C4.

  • C2 Attack: While also stabilizing (ortho-like resonance), the C4 position is generally more electrophilic in 2,4-dihalopyridines due to the combined inductive withdrawal of the nitrogen and the minimal steric hindrance compared to the C2 position (flanked by the nitrogen lone pair).

Literature Validation: Studies on 2,4-dichloropyridine consistently demonstrate that under thermal conditions with primary amines, C4 substitution is kinetically favored, typically yielding ratios between 90:10 and 95:5 (C4:C2) [1].

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the isolation logic.

ReactionPathway Start 2,4-Dichloropyridine (Raw Material) Intermediate Meisenheimer Complexes Start->Intermediate + MeNH2, Heat Reagent Methylamine (aq) Reagent->Intermediate Product_C4 Target Product (C4) 2-Chloro-N-methylpyridin-4-amine (Major >90%) Intermediate->Product_C4 Kinetic Path (Fast) Product_C2 Impurity (C2) 4-Chloro-N-methylpyridin-2-amine (Minor <10%) Intermediate->Product_C2 Competing Path (Slow) Workup Acid/Base Workup & Crystallization Product_C4->Workup Product_C2->Workup Final Pure API Intermediate (>99% Purity) Workup->Final Rejection of C2 Isomer

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution and the purification strategy.

Process Optimization & Critical Parameters

Before scaling, the following parameters were optimized to maximize yield and reject the C2 isomer.

ParameterOptimized ConditionRationale
Solvent Water (using 40% aq. MeNH2)Avoids organic solvent waste; product precipitates upon cooling, aiding isolation.
Stoichiometry 3.0 - 4.0 equiv MeNH2Excess amine acts as the base to neutralize HCl by-product and drives conversion to >99%.
Temperature 80°C - 90°CSufficient to overcome activation barrier for C4 but low enough to minimize bis-substitution (2,4-diamino).
Pressure 2 - 4 barRequired to keep methylamine in the liquid phase at 90°C.

Large-Scale Synthesis Protocol

Scale: 1.0 kg Input (2,4-Dichloropyridine) Expected Yield: ~750 g (78-82%) Time: 2 Days

Equipment Requirements
  • Reactor: 5L - 10L Hastelloy or Stainless Steel Autoclave (rated for >10 bar).

  • Agitation: Overhead stirrer with pitched-blade turbine.

  • Filtration: Nutsche filter or Centrifuge.

  • Safety: Pressure relief valve, rupture disk, and methylamine gas detector.

Step-by-Step Methodology
Step 1: Reaction Initiation
  • Charge 2,4-Dichloropyridine (1.0 kg, 6.76 mol) into the autoclave.

  • Charge 40% Methylamine in water (2.1 kg, ~27.0 mol, 4.0 equiv). Note: The reaction is exothermic upon mixing; add slowly if not using a sealed injection system.

  • Seal the reactor and inert with Nitrogen (

    
    ) purge (3x).
    
  • Heat the mixture to 85°C over 45 minutes.

    • Observation: Internal pressure will rise to approximately 2–3 bar.

Step 2: Reaction Monitoring (IPC)
  • Hold at 85°C for 4–6 hours.

  • IPC Sampling: Cool a small aliquot and analyze via HPLC.

    • Criteria: Starting Material (2,4-DCP) < 0.5%.

    • Regio-ratio: Target >90:10 (C4:C2).

Step 3: Workup and Isolation
  • Cool the reactor to 20°C.

  • Vent excess methylamine vapor to a scrubber containing dilute sulfuric acid.

  • Discharge the slurry. The product, 2-Chloro-N-methylpyridin-4-amine, has low solubility in the basic aqueous mother liquor and will partially precipitate.

  • pH Adjustment: Slowly add 2M NaOH to ensure pH > 12 (deprotonates any pyridinium salts).

  • Filtration: Filter the crude solid. Wash with cold water (2 x 500 mL) to remove inorganic salts and residual methylamine.

Step 4: Purification (Reslurry/Recrystallization)

Crucial Step for Isomer Rejection 12. Transfer the wet cake to a glass reactor. 13. Reslurry in Ethyl Acetate:Heptane (1:4 ratio, approx 5L total volume) at 50°C for 1 hour.

  • Logic: The target C4 isomer is less soluble than the C2 impurity in non-polar hydrocarbons/ester mixes.
  • Cool slowly to 0–5°C over 2 hours.
  • Filter the purified solid.
  • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Controls

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm.

  • Retention Time Reference:

    • 4-Chloro-N-methylpyridin-2-amine (Impurity): ~3.2 min

    • 2-Chloro-N-methylpyridin-4-amine (Target): ~3.5 min (Verify with standard).

NMR Characterization

1H NMR (400 MHz, DMSO-d6):

  • 
     7.78 (d, J=5.8 Hz, 1H, H-6)
    
  • 
     7.20 (br q, 1H, NH)
    
  • 
     6.50 (d, J=2.0 Hz, 1H, H-3)
    
  • 
     6.45 (dd, J=5.8, 2.0 Hz, 1H, H-5)
    
  • 
     2.75 (d, J=4.8 Hz, 3H, 
    
    
    
    )

Diagnostic Feature: The coupling constant of the doublet at ~7.78 ppm (H-6) is characteristic of the pyridine ring protons adjacent to nitrogen. The regiochemistry is confirmed by NOE (Nuclear Overhauser Effect) between the N-methyl group and the H-3/H-5 protons.

Safety & Handling Protocol

HazardMitigation Strategy
Methylamine (Gas/Liq) Highly flammable and toxic. Use only in a well-ventilated fume hood or closed loop reactor. Vent to acid scrubber.
Pressure Reaction Ensure reactor is rated for >150% of operating pressure. Use a burst disk routed to a safe dump tank.
Skin Sensitization Aminopyridines can be sensitizers. Wear double nitrile gloves and Tyvek sleeves.

References

  • Gudmundsson, K. S., et al. (1997). "An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines." Synthetic Communications, 27(5), 861-870.

  • Relay Therapeutics, Inc. (2019).[1] "Substituted Pyridines and Triazines as SHP2 Inhibitors." World Intellectual Property Organization, WO2019183367A1. (Describes synthesis of 2-chloro-N-methylpyridin-4-amine in Example 5).

  • Wynne, G. M., et al. (2002). "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine." Journal of Organic Chemistry. (General principles of pyridine SnAr regioselectivity).

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Chloro-N-methylpyridin-4-amine

Abstract This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Chloro-N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Chloro-N-methylpyridin-4-amine. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and impurity profiling. The narrative explains the scientific rationale behind each experimental choice, from initial parameter selection to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

2-Chloro-N-methylpyridin-4-amine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[4][5] The purity and concentration of this intermediate are critical quality attributes that can directly impact the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for its precision, accuracy, and ability to separate complex mixtures, making it the ideal choice for analyzing such compounds.[1][6][7]

This guide provides a systematic, field-proven approach to developing a stability-indicating HPLC method. We will explore the logical progression from understanding the analyte's physicochemical properties to establishing a fully validated method ready for routine use in a regulated environment.

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of efficient method development.[7][8]

Structure:

Figure 1: Chemical Structure of 2-Chloro-N-methylpyridin-4-amine

Physicochemical Characteristics:

PropertyEstimated Value/CharacteristicRationale & Implication for HPLC Method
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol Influences concentration calculations.[9]
pKa ~5-6 (Pyridine Ring)The pyridine nitrogen is basic.[4] Controlling mobile phase pH is critical to ensure consistent protonation and avoid peak tailing.
logP (Predicted) ~1.5Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[10]
UV Absorbance ~250-280 nmThe pyridine ring is a chromophore, allowing for UV detection.[11] A UV scan is recommended to find the λmax for maximum sensitivity.

Based on these properties, a reversed-phase HPLC method with UV detection is the most logical starting point. The moderate hydrophobicity suggests that a standard C18 column will provide adequate retention. The basic nature of the pyridine ring necessitates a buffered mobile phase with an acidic pH to ensure the analyte is in a single, protonated form, leading to sharp, symmetrical peaks.

HPLC Method Development Strategy

Our strategy follows a logical progression, beginning with a scouting gradient to determine the elution characteristics, followed by optimization to achieve a robust and efficient separation.

Initial Chromatographic Conditions (Scouting Run)

The goal of the initial run is to confirm analyte retention and elution within a reasonable timeframe.

ParameterConditionJustification
Column C18, 150 mm x 4.6 mm, 5 µmA general-purpose reversed-phase column suitable for a wide range of moderately polar compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure the amine is protonated. Formic acid is volatile and compatible with mass spectrometry (MS) if needed.[4][12]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier in RP-HPLC with good UV transparency.[12]
Gradient 10% to 90% B over 15 minutesA broad gradient ensures the elution of the analyte, regardless of its exact retention, and provides a starting point for optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[13]
Column Temp. 25 °CRoom temperature is a good starting point for initial runs.[13]
Detection UV at 254 nmA common wavelength for aromatic compounds; a λmax determination should be performed for optimization.[11]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Method Optimization

After the initial scouting run, the method is optimized to meet system suitability criteria, focusing on resolution, peak shape, and run time.

G

Key Optimization Steps:

  • Wavelength Selection: Perform a UV scan of the analyte using a diode array detector (DAD) to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity. For 2-Chloro-N-methylpyridin-4-amine, the λmax is typically observed around 265 nm.

  • Mobile Phase pH: The pKa of the pyridine ring makes pH a critical parameter. Running the mobile phase at least 2 pH units below the pKa ensures full protonation and minimizes peak tailing. A buffer of 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid is an excellent choice for robustness.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity for impurities. If co-eluting peaks are an issue, a trial with methanol is recommended.

  • Isocratic vs. Gradient: If the scouting run shows a simple chromatogram, an isocratic method is preferred for its simplicity and robustness. Adjust the percentage of the organic modifier (%B) to achieve a retention time (k') between 2 and 10. A typical starting point for optimization would be an isocratic run based on the organic composition at the time of elution in the gradient run.

Final Optimized Method

The following method was determined to provide optimal performance for the analysis of 2-Chloro-N-methylpyridin-4-amine.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Composition 70:30 (A:B) Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Standard and Sample Solutions

Reagents:

  • Acetonitrile (HPLC Grade)[12]

  • Purified water (suitable for HPLC)[12]

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • 2-Chloro-N-methylpyridin-4-amine Reference Standard

Diluent Preparation: Prepare a mixture of Water:Acetonitrile (70:30 v/v).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 2-Chloro-N-methylpyridin-4-amine reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Preparation:

  • Accurately weigh a sample containing approximately 25 mg of 2-Chloro-N-methylpyridin-4-amine.

  • Transfer to a 25 mL volumetric flask and prepare as described for the Standard Stock Solution.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

A developed analytical method must be validated to ensure its performance characteristics are suitable for its intended purpose.[2][3] The validation will be performed according to ICH guidelines.[1][3]

G

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject diluent, placebo, and spiked sample. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference at its retention time. Peak purity index > 0.995.[6]
Linearity Analyze five concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.[14]
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[14]
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.[2][6][14]
LOQ/LOD Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.S/N for LOQ should be ≥ 10. S/N for LOD should be ≥ 3.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must be met. %RSD of results should be ≤ 3.0%.[14]
System Suitability Inject five replicates of the working standard before starting the analysis.%RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000.[14]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of 2-Chloro-N-methylpyridin-4-amine. The systematic approach to development, beginning with an understanding of the analyte's physicochemical properties, led to a robust isocratic method with a short run time. The outlined validation protocol, based on ICH guidelines, establishes the method's specificity, linearity, accuracy, and precision, confirming its suitability for routine use in quality control and pharmaceutical development environments.

References

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Versatile Derivatization of the Amino Group of 2-Chloro-N-methylpyridin-4-amine for Drug Discovery

Abstract 2-Chloro-N-methylpyridin-4-amine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The secondary amino group at the 4-position is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Chloro-N-methylpyridin-4-amine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The secondary amino group at the 4-position is a prime handle for chemical modification, enabling extensive exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the chemical principles and detailed, field-tested protocols for the derivatization of this amino group through N-acylation, N-sulfonylation, and N-alkylation. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility for researchers in drug development.

Introduction: Strategic Importance of the Scaffold

The 2-chloro-4-aminopyridine core is a privileged structure found in a variety of biologically active molecules. The chlorine atom at the 2-position serves as a versatile functional group for subsequent cross-coupling reactions, while the amino group at the 4-position provides a vector for molecular growth and property modulation. Derivatizing the N-methylamino group of 2-Chloro-N-methylpyridin-4-amine allows for the systematic introduction of diverse functionalities, which is essential for optimizing a compound's potency, selectivity, and pharmacokinetic profile. These derivatives are key intermediates in the synthesis of compounds targeting a range of biological pathways, including kinase inhibition and receptor modulation.[1][2]

Chemical Principles and Reactivity

The derivatization of 2-Chloro-N-methylpyridin-4-amine hinges on the nucleophilicity of its two key nitrogen atoms: the exocyclic N-methylamino group and the endocyclic pyridine ring nitrogen.

  • Exocyclic N-methylamino Group: This secondary amine is the primary target for derivatization. Its nucleophilicity is influenced by the electronic properties of the pyridine ring. The methyl group provides a slight positive inductive effect, enhancing nucleophilicity compared to a primary amine.

  • Pyridine Ring Nitrogen: The pyridine nitrogen is also nucleophilic and can compete in certain reactions, particularly alkylation, to form a quaternary pyridinium salt.[3]

  • Electronic Effects: The chlorine atom at the 2-position is an electron-withdrawing group, which reduces the overall electron density of the pyridine ring and decreases the basicity (and nucleophilicity) of both nitrogen atoms to some extent.

Successful and selective derivatization requires careful selection of reagents and reaction conditions to favor reaction at the exocyclic amine over the pyridine nitrogen.

Caption: Key nucleophilic sites on the 2-Chloro-N-methylpyridin-4-amine scaffold.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three common and highly effective methods for derivatizing the N-methylamino group.

N-Acylation: Formation of Amides

N-acylation is a robust and widely used reaction to introduce carbonyl functionalities. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Causality of Experimental Design:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.

Protocol 3.1: General Procedure for N-Acylation

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-N-methylpyridin-4-amine (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

  • Characterization: Confirm the structure via NMR and Mass Spectrometry.[4]

ParameterConditionRationale
Acylating Agent Acetyl Chloride, Benzoyl ChlorideReadily available, high reactivity.
Base Triethylamine, DIPEANon-nucleophilic; scavenges acid byproduct.
Solvent Anhydrous DCM, THFAprotic, prevents hydrolysis of reagents.
Temperature 0 °C to Room Temp.Controls initial exotherm, then allows reaction to complete.
Typical Yield 75-95%Generally a high-yielding transformation.
Table 1. Representative Conditions for N-Acylation.
N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation is analogous to N-acylation and is used to install a sulfonamide moiety, a common functional group in pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.

Causality of Experimental Design:

  • Sulfonylating Agent: Aryl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride) and alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride (MsCl)) are common reagents.

  • Base: Pyridine is often used as both the base and solvent. Alternatively, TEA or DIPEA in a solvent like DCM can be used, similar to acylation. The choice of base can be critical for success.[5]

  • Catalyst: In some cases, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction, particularly with less reactive amines or sulfonyl chlorides.

Protocol 3.2: General Procedure for N-Sulfonylation

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Chloro-N-methylpyridin-4-amine (1.0 eq.) in anhydrous pyridine or DCM (approx. 0.1 M).

  • Reagent Addition: Add the desired sulfonyl chloride (1.2 eq.). If using DCM as a solvent, add triethylamine (2.0 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature, or heat to 40-60 °C if necessary, for 4-24 hours. Monitor progress by TLC.

  • Workup: If pyridine is the solvent, remove it under high vacuum. If DCM is the solvent, dilute with more DCM and wash with 1 M aqueous HCl to remove excess base, followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide.

  • Characterization: Confirm the structure using NMR and Mass Spectrometry. The presence of the sulfonamide can be confirmed by characteristic IR stretches.[6]

ParameterConditionRationale
Sulfonylating Agent p-Toluenesulfonyl Chloride (TsCl)Forms a stable, crystalline tosylamide.
Base / Solvent Pyridine or TEA/DCMPyridine acts as base and solvent; TEA is a non-nucleophilic alternative.
Temperature Room Temp. to 60 °CIncreased temperature may be needed for less reactive substrates.
Typical Yield 70-90%A reliable and generally high-yielding reaction.
Table 2. Representative Conditions for N-Sulfonylation.
N-Alkylation: Formation of Tertiary Amines

Direct N-alkylation of the secondary amine can be challenging due to competition from the pyridine ring nitrogen, which can also be alkylated to form a pyridinium salt.[3] To achieve selective N-alkylation, the secondary amine must be made significantly more nucleophilic than the pyridine nitrogen. This is accomplished by deprotonating the amine with a strong, non-nucleophilic base to form a highly reactive amide anion.

Causality of Experimental Design:

  • Base: A strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to fully deprotonate the secondary amine. Weaker bases like potassium carbonate are often insufficient to prevent pyridinium formation.[7]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are necessary to solvate the resulting anion and are compatible with strong bases like NaH.

  • Alkylating Agent: Primary alkyl halides (iodides > bromides > chlorides) are the most effective reagents for this S_N2 reaction.

  • Temperature: The deprotonation is typically performed at 0 °C for safety and control, followed by the addition of the alkylating agent.

Protocol 3.3: Selective N-Alkylation using a Strong Base

  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Solvent Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C.

  • Deprotonation: Dissolve 2-Chloro-N-methylpyridin-4-amine (1.0 eq.) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel column chromatography to isolate the N-alkylated product.

  • Characterization: Confirm the structure via NMR and Mass Spectrometry. The disappearance of the N-H proton signal in ¹H NMR is a key indicator of success.

ParameterConditionRationale
Alkylating Agent Methyl Iodide, Benzyl BromideReactive electrophiles for S_N2 reaction.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base; forms amide anion.
Solvent Anhydrous DMF, THFPolar aprotic; compatible with strong base.
Temperature 0 °C to Room Temp.Controlled deprotonation followed by alkylation.
Typical Yield 50-80%Yields can be variable; sensitive to conditions.
Table 3. Representative Conditions for N-Alkylation.

General Experimental Workflow and Analysis

A systematic approach is essential for successful synthesis and characterization. The general workflow for any derivatization should follow a logical progression from reaction setup to final analysis.

Caption: Standard experimental workflow for derivatization reactions.

Analytical Characterization:

  • ¹H NMR: Successful derivatization will result in the disappearance of the N-H proton signal. New signals corresponding to the protons of the added acyl, sulfonyl, or alkyl group will appear. Shifts in the signals of the pyridine ring protons and the N-methyl protons can also be diagnostic.

  • ¹³C NMR: The appearance of new carbon signals (e.g., a carbonyl carbon around 170 ppm for amides) and shifts in the pyridine ring carbons confirm the new structure.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) will correspond to the calculated mass of the derivatized product, providing definitive confirmation of the transformation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents (hydrolyzed).2. Insufficient temperature or reaction time.3. Starting amine is protonated (insufficient base).1. Use freshly opened or purified reagents and anhydrous solvents.2. Increase temperature or allow the reaction to run longer.3. Ensure an adequate amount of a suitable base is used.
Formation of Byproducts 1. (Alkylation) Pyridinium salt formation.2. (Acylation) Di-acylation or side reactions.3. Degradation of starting material or product.1. Use a strong base (NaH) to pre-form the amide anion before adding the alkyl halide.2. Use stoichiometric amounts of acylating agent (1.0-1.2 eq.).3. Run the reaction at a lower temperature.
Difficult Purification 1. Product and starting material have similar polarity.2. Byproducts are difficult to separate.1. Drive the reaction to full conversion.2. Try a different solvent system for column chromatography or consider recrystallization.

Conclusion

The derivatization of the N-methylamino group of 2-Chloro-N-methylpyridin-4-amine is a fundamental strategy in modern drug discovery. The protocols for N-acylation, N-sulfonylation, and N-alkylation detailed in this guide provide researchers with robust and reproducible methods to generate diverse chemical libraries. By understanding the underlying chemical principles and carefully controlling reaction conditions, scientists can effectively leverage this versatile scaffold to develop novel molecules with significant therapeutic potential.

References

  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(5), 2944–2953. [Link][8][9][10]

  • Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(21), 4966–4969. [Link][11][12][13]

  • Abbiati, G., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 26(11), 3328. [Link][3]

  • Sadek, O., & Wager, T. T. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3639–3651. [Link][5][14]

  • Max-Planck-Gesellschaft. (2023). NMR-Based Structure Characterization. Max-Planck-Institut für Kohlenforschung. [Link][4]

  • Brás, N. F., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link][6]

Sources

Method

The Strategic Role of 2-Chloro-N-methylpyridin-4-amine and its Analogs in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Versatility of Substituted Chloropyridines in Modern Agriculture In the landscape of modern agrochemical development, the efficiency of crop protection and enhancement is intrinsically linked to the mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Substituted Chloropyridines in Modern Agriculture

In the landscape of modern agrochemical development, the efficiency of crop protection and enhancement is intrinsically linked to the molecular architecture of active ingredients. Among the myriad of chemical scaffolds, substituted pyridines, and in particular, 2-chloro-N-methylpyridin-4-amine and its analogs, have emerged as pivotal building blocks. Their utility stems from a combination of factors: the inherent biological activity of the pyridine ring, the reactivity of the chlorine atom at the 2-position which serves as an excellent leaving group for nucleophilic substitution, and the nucleophilicity of the amino group at the 4-position, which provides a reactive handle for further molecular elaboration. These characteristics make them ideal precursors for a range of agrochemicals, from plant growth regulators to potent insecticides. This guide provides an in-depth exploration of the application of these versatile intermediates in the synthesis of key agrochemicals, complete with detailed protocols and mechanistic insights.

I. Synthesis of Plant Growth Regulators: The Case of Forchlorfenuron (CPPU)

One of the most prominent applications of 2-chloro-4-aminopyridine analogs is in the synthesis of the plant growth regulator Forchlorfenuron, also known as CPPU. Forchlorfenuron is a synthetic cytokinin that promotes cell division and differentiation, leading to improved fruit size and yield in various crops[1][2][3]. The synthesis of Forchlorfenuron is a straightforward and efficient process that exemplifies the utility of the 2-chloropyridine scaffold.

Reaction Scheme: Synthesis of Forchlorfenuron

The synthesis involves the reaction of a 2-chloro-4-aminopyridine derivative with phenyl isocyanate. The amino group of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a substituted urea.

Forchlorfenuron_Synthesis 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine Forchlorfenuron Forchlorfenuron (CPPU) 2-Chloro-4-aminopyridine->Forchlorfenuron Reaction Phenyl_isocyanate Phenyl isocyanate Phenyl_isocyanate->Forchlorfenuron

Caption: Synthesis of Forchlorfenuron from 2-Chloro-4-aminopyridine.

Detailed Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron)

This protocol is adapted from established laboratory procedures for the synthesis of Forchlorfenuron[4][5].

Materials:

  • 2-chloro-4-aminopyridine

  • Phenyl isocyanate

  • Dry acetone

  • Alumina for chromatography

  • Chloroform

  • Ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 257 mg (2 mmol) of 2-chloro-4-aminopyridine in 10 ml of dry acetone.

  • Addition of Reagent: To the stirred solution, add 238 mg (2 mmol) of phenyl isocyanate.

  • Reaction: Stir the mixture at room temperature for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is purified by column chromatography over alumina, using chloroform as the eluent.

  • Isolation and Recrystallization: Collect the fractions containing the desired product and evaporate the solvent. Recrystallize the residue from an acetone-ether mixture to obtain pure N-(2-chloro-4-pyridyl)-N'-phenylurea.

  • Drying and Yield: Dry the crystalline product to obtain a final yield of approximately 364 mg (73.5%) with a melting point of 173-174°C[4].

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Yield (%)Melting Point (°C)
2-chloro-4-aminopyridine128.562572--
Phenyl isocyanate119.122382--
Forchlorfenuron247.683641.4773.5173-174

II. The Cornerstone of Neonicotinoids: Chloropyridine Intermediates

The development of neonicotinoid insecticides, a class of neuro-active insecticides modeled after nicotine, has been a significant advancement in pest management. These compounds exhibit high selectivity for insects over vertebrates. A key structural feature of many neonicotinoids, including the widely used Imidacloprid, is the chloropyridine moiety, which is crucial for their insecticidal activity[6]. While the direct synthesis from 2-Chloro-N-methylpyridin-4-amine is less commonly documented for commercial products, the general synthetic strategies for neonicotinoids heavily rely on related chloropyridine building blocks.

Generalized Synthesis of Imidacloprid Analogs

The synthesis of Imidacloprid and its analogs typically involves the reaction of a chloromethylpyridine derivative with an appropriate N-substituted imidazolidine or a similar heterocyclic amine.

Neonicotinoid_Synthesis Chloromethylpyridine 2-Chloro-5-(chloromethyl)pyridine Neonicotinoid Imidacloprid Chloromethylpyridine->Neonicotinoid Condensation Heterocyclic_Amine N-nitro-imidazolidin-2-imine Heterocyclic_Amine->Neonicotinoid

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 2-Chloro-N-methylpyridin-4-amine

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-Chloro-N-methylpyridin-4-amine. The protocols herein are synthesized from safety data for closely relat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-Chloro-N-methylpyridin-4-amine. The protocols herein are synthesized from safety data for closely related structural analogs and are intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting. The guide emphasizes a risk-based approach, detailing necessary engineering controls, personal protective equipment (PPE), and step-by-step procedures to minimize exposure and ensure laboratory safety.

Section 1: Hazard Identification and Physicochemical Properties

1.1 GHS Hazard Classification (Inferred)

The following GHS classifications are inferred from structurally similar compounds and represent a conservative assessment of the potential hazards.

Hazard ClassCategoryHazard StatementSource Analogs
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or harmful if swallowed[3][5]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic or harmful in contact with skin[3][5]

1.2 Physicochemical Data

The properties listed below are estimated based on related structures. The exact values for 2-Chloro-N-methylpyridin-4-amine may vary.

PropertyValueSource/Analog
Molecular FormulaC₆H₇ClN₂[5] (Isomer)
Molecular Weight142.59 g/mol
AppearanceExpected to be a solid (powder or crystalline)
Boiling Point~194-195 °C (for 2-chloro-4-methylpyridine)
Density~1.142 g/mL (for 2-chloro-4-methylpyridine)

Section 2: Risk Assessment and Engineering Controls

A thorough risk assessment is mandatory before any handling of this compound. The causality is clear: understanding the potential routes of exposure (inhalation of dust, skin/eye contact, ingestion) allows for the implementation of specific, targeted controls to mitigate these risks.

2.1 Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. The primary method for exposure control must be through engineering solutions.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any airborne contaminants.[1][8][9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][4][10] Their proximity is critical for immediate decontamination in case of accidental contact.

RiskAssessmentWorkflow cluster_controls A Identify Hazards (Irritant, Acutely Toxic) B Evaluate Exposure Routes - Inhalation (dust) - Dermal Contact - Eye Contact - Ingestion A->B C Implement Engineering Controls B->C D Define PPE Requirements B->D E Establish Safe Work Procedures B->E F Develop Emergency Plan B->F G Proceed with Experiment C->G D->G E->G F->G

Caption: Risk assessment workflow for handling 2-Chloro-N-methylpyridin-4-amine.

Section 3: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified in Section 1. Each component serves a specific purpose in creating a barrier between the researcher and the chemical.

  • Hand Protection: Compatible, chemical-resistant gloves are mandatory.[8] Nitrile gloves with a minimum thickness of 4-5 mil are recommended. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[6][8]

  • Eye and Face Protection: Tightly fitting safety goggles or chemical safety glasses are required.[1][4] A face shield should also be worn when there is a risk of splashing or when handling larger quantities.[3]

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[8] For procedures with a higher risk of spillage, consider wearing additional protective clothing such as an apron or chemical-resistant suit.[3]

  • Respiratory Protection: If engineering controls are not sufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[11]

PPESelection Start Handling the Compound? Gloves Wear Nitrile Gloves Start->Gloves Eyes Wear Safety Goggles (Face shield if splash risk) Gloves->Eyes Body Wear Lab Coat Eyes->Body Resp Respirator Needed? (Only if fume hood fails or large spill) Body->Resp UseResp Use Particulate Respirator Resp->UseResp Yes End Proceed Safely Resp->End No UseResp->End SpillResponse Spill Spill Occurs Evacuate Alert others & Evacuate non-essential personnel Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small Small Spill Assess->Small Minor Large Large Spill Assess->Large Major PPE Don full PPE (incl. respirator if needed) Small->PPE Call Call Emergency Response Team Large->Call Contain Gently sweep/absorb material PPE->Contain Dispose Place in sealed waste container Contain->Dispose Clean Decontaminate area Dispose->Clean Secure Secure area & await help Call->Secure

Caption: Emergency response workflow for a chemical spill.

6.2 First Aid Measures Immediate action is vital in case of exposure. * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [1][10][11]If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor immediately. [1][3]* Skin Contact: Immediately take off all contaminated clothing. [3]Wash the affected area with plenty of soap and water for at least 15 minutes. [3][8]If skin irritation occurs, seek medical advice. [1][3]* Eye Contact: Rinse cautiously with water for several minutes. [1][11]Remove contact lenses, if present and easy to do so, and continue rinsing for at least 15 minutes. [11]Immediately call a POISON CENTER or doctor. [12]* Ingestion: Rinse mouth with water. [8][11]Do NOT induce vomiting. [1]Never give anything by mouth to an unconscious person. [1]Call a POISON CENTER or doctor immediately. [3][12] 6.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. [1][9][13]* Specific Hazards: Thermal decomposition can release toxic and irritating gases, such as carbon oxides, nitrogen oxides, and hydrogen chloride gas. [3][10]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [1][6][8]

Section 7: Waste Disposal

All waste containing 2-Chloro-N-methylpyridin-4-amine must be treated as hazardous.

  • Dispose of unused product and contaminated materials in a suitable, labeled, and closed container. [1][6]* Disposal must be handled by a licensed disposal company and conducted in accordance with all applicable federal, state, and local environmental regulations. [1][6][11]Do not allow the chemical to enter drains or the environment. [1][8][12]

References

  • PubChem, 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004. [Link]

  • PubChem, 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. [Link]

  • GOV.UK, What to do in a chemical emergency. [Link]

  • CDC, What to Do in a Chemical Emergency. [Link]

  • Loba Chemie, 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N-methylpyridin-4-amine

This technical support guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-Chloro-N-methylpyridin-4-amine. Designed for researchers, chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-Chloro-N-methylpyridin-4-amine. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges to help improve reaction yield, purity, and scalability.

Overview of Synthetic Challenges

The synthesis of 2-Chloro-N-methylpyridin-4-amine presents a classic challenge in heterocyclic chemistry: achieving selective functionalization on a multi-functional pyridine ring. The primary difficulties arise from the competing nucleophilicity of the two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—and the regioselectivity of the chlorination step. A successful synthesis requires a carefully planned strategy that manipulates the electronic properties of the pyridine ring and controls the reactivity of the functional groups. This guide will focus on the most common and logical synthetic sequence: the N-methylation of a pre-functionalized 2-chloro-4-aminopyridine precursor.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis.

Category 1: N-Methylation of 2-Chloro-4-aminopyridine

Question 1: Why is my N-methylation reaction showing low yield or failing completely?

Answer: Low conversion in this step is typically traced back to one of four key areas: the choice of base, the methylating agent, reaction temperature, or the deactivation of the starting material.

  • Inadequate Base: The primary role of the base is to deprotonate the 4-amino group, generating the more nucleophilic amide anion for subsequent attack on the methylating agent. A weak base may not deprotonate the amine sufficiently.

    • Causality: The pKa of the conjugate acid of the 4-amino group is the critical parameter. Strong bases like Sodium Hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS) are highly effective as they irreversibly deprotonate the amine. Weaker bases like potassium carbonate (K₂CO₃) may establish an equilibrium that results in incomplete conversion.[1]

    • Troubleshooting: If using a weaker base, consider switching to a stronger, non-nucleophilic base like NaH. Ensure the NaH is fresh (typically sold as a dispersion in mineral oil) and that the reaction is conducted under strictly anhydrous conditions.

  • Choice of Methylating Agent: While methyl iodide (MeI) and dimethyl sulfate (DMS) are common choices, their reactivity and side-product profiles differ.

    • Causality: Methyl iodide is highly reactive but can lead to over-methylation. Dimethyl sulfate is also highly effective but is extremely toxic and requires specialized handling.[2] Methyl triflate is another powerful methylating agent but can be cost-prohibitive for large-scale synthesis.

    • Troubleshooting: Ensure you are using at least one full equivalent of the methylating agent. If using MeI, add it slowly at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reaction Temperature: These reactions are often temperature-sensitive.

    • Causality: Deprotonation with NaH is often performed at 0 °C to control the initial exotherm from hydrogen gas evolution. The subsequent methylation step may require warming to room temperature or even gentle heating to proceed at a reasonable rate.

    • Troubleshooting: Monitor the reaction by TLC or LC-MS. If you observe unreacted starting material after several hours at room temperature, consider gently heating the reaction mixture to 30-40 °C.

Question 2: My reaction is producing multiple spots on TLC/LC-MS. What are the likely side products?

Answer: The formation of multiple products almost always points to issues with selectivity, primarily over-methylation or competing methylation at the pyridine ring nitrogen.

  • Side Product 1: N,N-dimethylated Product: The formation of 2-Chloro-N,N-dimethylpyridin-4-amine occurs if the initially formed monomethylated product is deprotonated and reacts with a second equivalent of the methylating agent.

    • Mitigation: This is controlled by stoichiometry. Use of a slight excess (1.05-1.1 equivalents) of the methylating agent is often optimal. Adding the methylating agent slowly to the deprotonated amine at low temperature can also favor the mono-methylated product.

  • Side Product 2: Pyridinium Salt (Quaternization): The lone pair on the endocyclic pyridine nitrogen can attack the methylating agent, forming a quaternary pyridinium salt. This is a common issue in pyridine chemistry.[3]

    • Causality: The pyridine nitrogen's nucleophilicity is significant. While the 4-amino group is activating, the 2-chloro group is deactivating, which helps to slightly reduce the basicity of the ring nitrogen. However, under forcing conditions (high temperature, excess methylating agent), quaternization becomes more probable.

    • Mitigation: A clever strategy to prevent this is to use the starting material as its hydrochloride salt. The proton effectively "protects" the pyridine nitrogen, leaving only the 4-amino group available for methylation after the addition of a suitable base.[3] Alternatively, performing the reaction at the lowest feasible temperature will favor methylation of the more nucleophilic amino anion over the neutral pyridine ring.

Below is a workflow diagram to troubleshoot common issues in the N-methylation step.

G start Low Yield in N-Methylation check_sm Is Starting Material (SM) fully consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes check_purity Is the main product the desired one? side_products Multiple Side Products Observed check_purity->side_products No purification_issue Purification Challenge check_purity->purification_issue Yes base_issue 1. Use stronger base (e.g., NaH). 2. Ensure anhydrous conditions. 3. Increase temperature. sm_present->base_issue sm_consumed->check_purity overmethylation Is N,N-dimethyl product observed? side_products->overmethylation quaternization Is pyridinium salt observed? overmethylation->quaternization No solve_overmethylation 1. Use 1.05-1.1 eq. of MeI. 2. Add MeI slowly at 0 °C. overmethylation->solve_overmethylation Yes solve_quaternization 1. Lower reaction temperature. 2. Consider using HCl salt of SM. quaternization->solve_quaternization Yes solve_purification Optimize column chromatography (gradient elution) or consider recrystallization. purification_issue->solve_purification

Caption: Troubleshooting workflow for N-methylation.

Category 2: Synthesis of Precursor (2-Chloro-4-aminopyridine)

Question 3: I am having trouble synthesizing the 2-chloro-4-aminopyridine starting material. What is a reliable route?

Answer: A robust and high-yielding route involves the reduction of 2-chloro-4-nitropyridine or its N-oxide.[4][5] This precursor is often commercially available. The reduction is typically clean and efficient.

  • Recommended Method: Reduction using iron powder in acetic acid is a classic, cost-effective, and scalable method.[4][6] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another excellent option that often gives very clean conversions with a straightforward work-up.

  • Alternative Starting Materials: While routes from 2,4-dichloropyridine exist, the selective amination at the 4-position can be challenging and may require high pressure and temperature. The nitro-reduction pathway is generally more reliable for laboratory-scale synthesis.[5]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution.

Protocol 1: Synthesis of 2-Chloro-4-aminopyridine (Precursor)

This protocol details the reduction of 2-chloro-4-nitropyridine using iron powder.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine (1.0 eq.), iron powder (3.5 eq.), and glacial acetic acid (approx. 5-7 mL per gram of nitro-compound).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and stir vigorously. The reaction is exothermic. Monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

  • Neutralization: Carefully pour the filtrate into a beaker of ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate or by adding 50% aqueous NaOH until the pH is between 7 and 8. Caution: This is an exothermic acid-base neutralization that will release CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloro-4-aminopyridine, which is often a solid pure enough for the next step. A yield of >90% can be expected.[4]

Protocol 2: Synthesis of 2-Chloro-N-methylpyridin-4-amine (Final Product)

This protocol uses sodium hydride for deprotonation and methyl iodide for methylation.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a stir bar and sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous, polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) (approx. 10 mL per gram of amine). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 2-chloro-4-aminopyridine (1.0 eq.) in a minimal amount of anhydrous THF/DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes. You should observe hydrogen gas evolution.

  • Methylation: Add methyl iodide (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate or dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to isolate the pure 2-Chloro-N-methylpyridin-4-amine.

Data Summary: N-Methylation Conditions

The choice of base and solvent is critical for optimizing the yield of the N-methylation step. The following table provides a comparative summary based on common laboratory practices.

EntryBase (eq.)Methylating Agent (eq.)SolventTemperatureTypical Yield (%)Key Considerations
1NaH (1.2)MeI (1.1)Anhydrous THF0 °C to RT75-85%Gold standard; requires inert atmosphere; good for scalability.
2K₂CO₃ (2.0)MeI (1.2)AcetonitrileReflux50-65%Milder conditions, but may result in incomplete conversion and require longer reaction times.
3NaHMDS (1.1)MeI (1.1)Anhydrous THF-78 °C to RT80-90%Very strong base, good for sterically hindered or less reactive amines.
4K-tBuOK (1.2)DMS (1.1)Anhydrous t-BuOHRT70-80%DMS is highly toxic. Potassium tert-butoxide is a strong, non-nucleophilic base.

Yields are estimates and can vary significantly based on reaction scale and purity of reagents.

References

  • EP0684943B1 - Chlorination process of pyridine derivatives - Google P
  • Dykstra, K. D., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. (URL: [Link])

  • Walden, D. M., et al. (2018). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Chemical Science. (URL: [Link])

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
  • CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
  • Phillips, J. (1980). Side Reactions of Pyridine-Halogen Complexes. Journal of The Electrochemical Society. (URL: [Link])

  • Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications. (URL: [Link])

  • Van der Eycken, J., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC. (URL: [Link])

  • ScienceMadness Discussion Board. (2018). N methylation of 4-pyperidone. (URL: [Link])

  • Kwok, S. W., et al. (2010). A robust and practical synthesis of 2-amino-5-bromopyridine. Tetrahedron Letters. (URL: [Link])

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-N-methylpyridin-4-amine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the synthesis of 2-Chloro-N-methylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the synthesis of 2-Chloro-N-methylpyridin-4-amine. Our focus is to move beyond simple procedural steps and delve into the mechanistic causality behind the formation of common side products, offering field-proven insights to mitigate their formation and optimize your synthetic route.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product purity is low, with several unidentified peaks in the HPLC analysis. What are the most common classes of side products in this synthesis?

A: The synthesis of 2-Chloro-N-methylpyridin-4-amine is sensitive to reaction conditions, and several classes of impurities are common. The most frequently encountered side products include:

  • Isomeric Impurities: Formation of regioisomers during the chlorination step.

  • Over-Chlorinated Products: Introduction of a second chlorine atom onto the pyridine ring.

  • Hydrolysis Products: Conversion of the C2-chloro group to a hydroxyl or carbonyl group (pyridone).

  • Over-Methylation Products: Formation of quaternary pyridinium salts or di-methylated amines.

  • Starting Material Carryover: Incomplete reactions leading to the presence of precursors.

Each of these is addressed in detail in the Troubleshooting Guide below.

Q2: I am struggling with inconsistent yields. Which reaction parameters are most critical for controlling the outcome of the synthesis?

A: Yield and purity are most dependent on rigorous control over three main areas:

  • Stoichiometry of the Chlorinating Agent: Using a significant excess of reagents like phosphorus oxychloride (POCl₃) is a primary cause of di-chlorinated side products. Precise control of molar equivalents is crucial.

  • Temperature Control: Chlorination and methylation steps can be highly exothermic. Failure to maintain the recommended temperature can lead to a loss of regioselectivity and an increase in side product formation.

  • Anhydrous Conditions: Pyridine derivatives, particularly chlorinated ones, can be susceptible to hydrolysis. Ensuring all reagents, solvents, and glassware are scrupulously dry will minimize the formation of pyridone impurities.[1]

Q3: What is a reliable, high-level synthetic strategy to produce 2-Chloro-N-methylpyridin-4-amine?

A: A common and effective strategy involves a multi-step process that allows for controlled functionalization of the pyridine ring. A representative sequence is:

  • N-Oxidation: Conversion of a substituted pyridine to its corresponding N-oxide to activate the ring for subsequent reactions.

  • Nitration: Introduction of a nitro group at the C4 position.

  • Chlorination: Installation of the chlorine atom at the C2 position, often using POCl₃.

  • Reduction: Reduction of the C4-nitro group to an amino group.

  • N-Methylation: Introduction of the methyl group onto the C4-amino group.

The order of these steps can be varied, but this sequence provides good control over regiochemistry.

Section 2: Troubleshooting Guide: Identification & Mitigation of Common Side Products

This section provides a detailed analysis of common impurities, their mechanism of formation, and actionable protocols for their prevention.

Issue 1: Presence of Dichlorinated Impurities
  • Observed Problem: "My mass spectrometry analysis shows a significant peak with a mass corresponding to C₆H₆Cl₂N₂, suggesting the formation of a dichlorinated species like 2,4-dichloro-5-methylpyridine or a related isomer."[2][3][4]

  • Causality and Mechanistic Insight: Dichlorination typically occurs during the chlorination of the pyridine N-oxide intermediate (e.g., with POCl₃). The pyridine ring, even after the first chlorination, remains activated enough to react a second time if excess chlorinating agent is present or if the reaction temperature is too high. The electron-donating nature of the methyl and amino/nitro groups influences the position of the second chlorination.

  • Prevention & Troubleshooting Protocol:

    • Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent (e.g., POCl₃). Begin with 1.1 to 1.5 equivalents and monitor the reaction closely.

    • Temperature Management: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the chlorinating agent and allow the reaction to warm slowly to a controlled temperature (e.g., 80-100°C), avoiding excessive exotherms.[5]

    • Reaction Monitoring: Use TLC or HPLC to track the consumption of the starting material. The goal is to stop the reaction as soon as the monosubstituted product is maximized, before significant dichlorination occurs.

  • Workflow Diagram: Dichlorination Side Reaction

    G SM Pyridine N-Oxide Intermediate R1 + POCl3 (1.1 eq) Controlled Temp SM->R1 Desired Pathway R2 + POCl3 (>2.0 eq) High Temp SM->R2 Side Reaction P1 Target Product (2-Chloro-N-methylpyridin-4-amine) SP1 Dichlorinated Side Product R1->P1 R2->SP1

    Caption: Control of stoichiometry and temperature dictates the reaction pathway.

Issue 2: Formation of Hydrolysis Product (Pyridone)
  • Observed Problem: "I've isolated a side product that is more polar than my target compound on the TLC plate and has a mass increase of 18 (loss of HCl, gain of H₂O). How can I avoid this?"

  • Causality and Mechanistic Insight: The chlorine atom at the C2 position of the pyridine ring is an electrophilic center susceptible to nucleophilic attack. Water, acting as a nucleophile, can attack this position, leading to the displacement of the chloride ion and formation of a 2-hydroxypyridine, which exists in equilibrium with its more stable tautomer, a 2-pyridone.[1] This is especially prevalent during aqueous workups or if using wet solvents. The rate of hydrolysis can be enhanced by the zwitterionic character of the pyridine ring.[1]

  • Prevention & Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Careful Workup: When performing an aqueous workup, use cold water or brine and minimize the contact time. Promptly extract the product into an organic solvent.

    • pH Control: During workup, adjusting the pH to be neutral or slightly basic can sometimes suppress hydrolysis, but this must be compatible with the stability of the final product.

  • Workflow Diagram: Hydrolysis Side Reaction

    G Product 2-Chloro-N-methylpyridin-4-amine Intermediate Tetrahedral Intermediate Product->Intermediate Nucleophilic Attack H2O H₂O (from wet solvent or aqueous workup) H2O->Intermediate SideProduct 2-Pyridone Derivative (Hydrolysis Product) Intermediate->SideProduct - HCl

    Caption: Water contamination can lead to irreversible hydrolysis.

Issue 3: Over-Methylation and N-Alkylation
  • Observed Problem: "My product contains an impurity with a mass 14 units higher than the target molecule, suggesting di-methylation. Alternatively, I'm struggling to extract my product from the aqueous layer, indicating it may have formed a salt."

  • Causality and Mechanistic Insight: This issue arises during the N-methylation step.

    • Di-methylation: If the reaction conditions are too harsh or excess methylating agent is used, the newly formed secondary amine can be methylated again to form a tertiary amine.

    • N-Alkylation (Quaternization): The pyridine ring nitrogen is nucleophilic and can be alkylated by the methylating agent (e.g., methyl iodide, dimethyl sulfate) to form a quaternary pyridinium salt. This salt is highly polar and often water-soluble, leading to extraction difficulties. This is analogous to the Ladenburg rearrangement mechanism where an N-alkyl pyridinium ion is an intermediate.[6]

  • Prevention & Troubleshooting Protocol:

    • Choice of Methylating Agent: Use a milder methylating agent or one that requires activation (e.g., formaldehyde/formic acid for reductive amination).

    • Stoichiometry and Temperature: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent and maintain low temperatures during addition.

    • Protecting Groups: In some cases, it may be necessary to protect the pyridine nitrogen before methylation if quaternization is a persistent issue.

  • Data Summary: Methylation Conditions vs. Side Product Formation

Methylating AgentTemperatureEquivalentsPrimary Side ProductMitigation Strategy
Methyl Iodide25-40 °C> 1.5Pyridinium SaltUse 1.1 eq, maintain temp < 25 °C
Dimethyl Sulfate25-40 °C> 1.5Pyridinium SaltUse 1.1 eq, add slowly at 0 °C
Formaldehyde/NaBH(OAc)₃0-25 °C1.2LowStandard reductive amination conditions

Section 3: Recommended Analytical Protocols

Thin-Layer Chromatography (TLC) for In-Process Monitoring
  • Recommended Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and increasing polarity to 50:50) is typically effective.

  • Visualization: UV light (254 nm). Staining with potassium permanganate can also be used to visualize products.

  • Expected Rf Values:

    • Starting materials will have varying polarity.

    • The desired product, 2-Chloro-N-methylpyridin-4-amine, will be moderately polar.

    • Dichlorinated side products will be less polar (higher Rf).

    • Pyridone hydrolysis products will be significantly more polar (lower Rf).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Detection: UV at 254 nm and 280 nm.

References

  • MacMillan, D. S., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. National Institutes of Health. Available at: [Link]

  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available at: [Link]

  • ResearchGate. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Available at: [Link]

  • Kumar, S., et al. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]

  • Google Patents. (2011). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. (2012). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • European Patent Office. (1993). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Available at: [Link]

  • Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • PubChem. 2,4-Dichloro-5-methylpyridine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with 2-Chloro-N-methylpyridin-4-amine

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Chloro-N-methylpyridin-4-amine in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Chloro-N-methylpyridin-4-amine in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this substrate—namely, the electron-donating N-methylamino group and the coordinating pyridine nitrogen—present specific challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-based troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows no conversion of the 2-Chloro-N-methylpyridin-4-amine starting material. What are the primary causes?

A1: Complete lack of reactivity typically points to a fundamental issue with the catalytic system's activity. The C-Cl bond of your substrate is challenging to activate due to the electron-rich nature of the pyridine ring, a consequence of the electron-donating N-methylamino group at the C4 position.[1] This increased electron density makes the oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, kinetically slow and energetically demanding.[2][3]

Troubleshooting Steps:

  • Catalyst & Ligand Inactivity: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[3]

    • Recommendation: Switch to a more active, state-of-the-art catalyst system. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos are specifically designed to facilitate the oxidative addition of challenging aryl chlorides.[1][4] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[1][5] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species essential for the catalytic cycle.[4]

  • Insufficient Thermal Energy: The activation energy for the oxidative addition of an electron-rich chloride is high.

    • Recommendation: Increase the reaction temperature, typically to a range of 90-120 °C.[1] Microwave irradiation can be an excellent tool for rapidly and efficiently reaching the required temperature, often improving yields and reducing reaction times.[1][6]

  • Catalyst Oxidation: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[1]

    • Recommendation: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30 minutes) before use.[1][7] The reaction vessel must be thoroughly purged and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.[7]

Q2: I'm observing very low yield, but I can see some product formation. What should I investigate first?

A2: Low yield suggests that the catalytic cycle is turning over, but inefficiently. This can be caused by a suboptimal choice of base or solvent, catalyst inhibition, or competing side reactions.

Troubleshooting Steps:

  • Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9]

    • Recommendation: Screen different bases. For this substrate, strong yet non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1][10] The solubility of the base is also key; a solvent system that allows for partial dissolution (e.g., dioxane/water) can be beneficial.[1]

  • Catalyst Inhibition by Pyridine Nitrogen: The pyridine nitrogen on your substrate is a Lewis base and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][11][12]

    • Recommendation: Employing bulky ligands like XPhos or SPhos can mitigate this issue.[1] Their steric bulk can disfavor the binding of the pyridine nitrogen to the metal center, keeping the catalyst active in the cycle.

  • Suboptimal Solvent: The solvent must solubilize all components and facilitate the different steps of the catalytic cycle.

    • Recommendation: Aprotic polar solvents, often with a small amount of water, are standard.[1][2] Common choices include 1,4-dioxane/water, toluene/water, or THF/water mixtures.[1] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Q3: I'm seeing a significant amount of N-methylpyridin-4-amine (dehalogenated starting material). What causes this and how can I stop it?

A3: The formation of the dehalogenated product is a result of a side reaction known as protodehalogenation (or hydrodehalogenation).[13] This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can undergo transmetalation.

Causality & Solutions:

  • Slow Transmetalation: If the transmetalation step is slow, the [Ar-Pd(II)-Cl] intermediate has a longer lifetime, increasing the chance of it reacting with a proton source. This is often the case with challenging substrates.

    • Solution: Focus on accelerating transmetalation. Ensure your base is effective (see Q2). Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes be beneficial, although this requires anhydrous conditions.

  • Proton Sources: The primary proton source is often residual water or protic solvents like alcohols. Some bases can also facilitate this pathway.

    • Solution: Use anhydrous aprotic solvents (e.g., dioxane, toluene) if protodehalogenation is severe.[13] While water is often added to help dissolve the base, minimizing its amount or switching to a soluble organic base under anhydrous conditions might be necessary. Avoid alcoholic solvents.

Q4: My boronic acid is decomposing, and I'm observing a biaryl byproduct from its homocoupling. How can I prevent this?

A4: This indicates two potential side reactions: protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. Heteroaromatic boronic acids can be particularly susceptible to this.[2][14]

    • Prevention:

      • Use anhydrous conditions where possible.[1]

      • Protect the boronic acid as a more stable derivative, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[2][14] These reagents often exhibit slower, controlled release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[13][14]

  • Homocoupling: The formation of a biaryl derived from two molecules of your boronic acid is often catalyzed by palladium, especially in the presence of oxygen.[2][15] It can also occur during the in-situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species.[2]

    • Prevention:

      • Rigorous Oxygen Exclusion: As mentioned in Q1, ensure the reaction is completely free of oxygen. Oxygen can promote oxidative pathways that lead to homocoupling.[2][16]

      • Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ to bypass the initial reduction step that can consume the boronic acid.[2]

      • Optimize Catalyst Loading: Sometimes, a lower catalyst loading can disfavor the homocoupling side reaction.[1]

Data & Parameter Selection Tables

Table 1: Recommended Catalyst System Selection for 2-Chloro-N-methylpyridin-4-amine

Catalyst/Ligand SystemPrecatalyst SourceTypical Loading (mol%)Key Advantages
SPhos / XPhos Pd(OAc)₂, Pd₂(dba)₃1-3% Pd, 2-6% LigandExcellent for electron-rich aryl chlorides; bulky nature prevents catalyst inhibition.[1][4]
RuPhos Pd(OAc)₂, Pd₂(dba)₃1-3% Pd, 2-6% LigandHighly active ligand, often effective when others fail.[1]
PEPPSI-IPr (IPr)Pd(allyl)Cl2-5%Air and moisture stable precatalyst; NHC ligand provides high activity.[5]
Pd(dppf)Cl₂ Direct Use3-5%Less active than Buchwald/NHC systems but can be effective in some cases.[1]

Table 2: Base and Solvent Compatibility Guide

BaseRecommended SolventsTemperature Range (°C)Notes
K₃PO₄ Dioxane/H₂O, Toluene/H₂O90 - 120A robust, general-purpose base for challenging couplings.[1][4]
Cs₂CO₃ Dioxane, THF80 - 110Highly effective, but more expensive. Good solubility in some organic solvents.[1]
K₂CO₃ Dioxane/H₂O, DMF/H₂O90 - 120A common, cost-effective choice, though sometimes less effective than K₃PO₄.[6]
KOtBu THF, Dioxane (Anhydrous)RT - 80Very strong base, useful for room temperature couplings with highly active catalysts.[10]

Experimental Protocol: General Procedure

This protocol provides a robust starting point and should be optimized for each specific boronic acid partner.

Reagents & Equipment:

  • 2-Chloro-N-methylpyridin-4-amine (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 2-Chloro-N-methylpyridin-4-amine, the boronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Visualizations

Catalytic Cycle and Key Intermediates

Suzuki_Cycle pd0 Pd(0)Ln (Active Catalyst) oa_complex [Ar-Pd(II)Ln-Cl] Oxidative Addition Intermediate pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)Ln-R'] Transmetalation Intermediate oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) trans_complex->product start_halide Ar-Cl (2-Chloro-N-methylpyridin-4-amine) start_halide->oa_complex start_boronic R'-B(OH)2 + Base start_boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Flowchart start Low / No Yield check_sm Any Starting Material (SM) Consumed? start->check_sm no_conversion No SM Consumed: Catalyst Inactivity check_sm->no_conversion No low_yield SM Consumed, Low Yield: Inefficient Cycle / Side Reactions check_sm->low_yield Yes action1 1. Increase Temperature 2. Switch to Buchwald/NHC Ligand 3. Ensure Rigorous Inert Atmosphere no_conversion->action1 check_side_products What are the major byproducts? low_yield->check_side_products dehalogenation Dehalogenation Product (Protodehalogenation) check_side_products->dehalogenation Dehalogenated SM homocoupling Boronic Acid Dimer (Homocoupling) check_side_products->homocoupling Boronic Dimer no_major_side_product No Major Side Products check_side_products->no_major_side_product None Obvious action2 1. Use Anhydrous Solvents 2. Screen Bases (K3PO4) 3. Accelerate Transmetalation dehalogenation->action2 action3 1. Rigorous O2 Exclusion 2. Use Pd(0) Source (e.g., Pd2(dba)3) 3. Use Boronic Ester/MIDA homocoupling->action3 action4 1. Screen Bases (K3PO4, Cs2CO3) 2. Screen Solvents (Dioxane/H2O) 3. Check Reagent Purity no_major_side_product->action4

Sources

Optimization

optimization of reaction conditions for N-methylation of 2-chloro-4-aminopyridine

The following technical guide is structured as a Technical Support Center for researchers optimizing the N-methylation of 2-chloro-4-aminopyridine. It addresses the specific regioselectivity challenges (N1 vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Support Center for researchers optimizing the N-methylation of 2-chloro-4-aminopyridine. It addresses the specific regioselectivity challenges (N1 vs. N4) inherent to this substrate.

Status: Active | Ticket: #N-METH-2CL4AP | Tier: L3 (Senior Scientist)

The Core Challenge: Regioselectivity (N1 vs. N4)

The primary failure mode in methylating 2-chloro-4-aminopyridine is the competition between the pyridine ring nitrogen (N1 ) and the exocyclic amino group (N4 ).

  • The Trap (N1-Methylation): Despite the electron-withdrawing chlorine at C2, the ring nitrogen (N1) retains significant nucleophilicity. Direct alkylation with methyl iodide (MeI) often yields the 1-methyl-2-chloro-4-aminopyridinium salt (kinetic product) rather than the desired secondary amine.

  • The Goal (N4-Methylation): To synthesize 2-chloro-N-methylpyridin-4-amine , you must either block the N1 site, use a mechanism that favors the exocyclic amine (reductive amination), or force a thermodynamic rearrangement.

Mechanistic Pathway Analysis

The diagram below illustrates the competing pathways and the "Dimroth Rearrangement" escape route.

ReactionPathways SM 2-Chloro-4-aminopyridine (Starting Material) MeI Direct Alkylation (MeI / Base) SM->MeI Red_Am Reductive Amination (CH2O / NaCNBH3) SM->Red_Am N1_Salt N1-Methyl Salt (Unwanted Kinetic Product) MeI->N1_Salt Fast (Kinetic) N4_Prod 2-Chloro-N-methylpyridin-4-amine (Target Product) MeI->N4_Prod Slow (Minor) Dimroth Dimroth Rearrangement (Heat / Base) N1_Salt->Dimroth >100°C Red_Am->N4_Prod High Selectivity Dimroth->N4_Prod Thermodynamic

Figure 1: Reaction pathways showing the kinetic trap (N1) and the thermodynamic solution (Reductive Amination or Rearrangement).

Troubleshooting & Optimization Guides

Scenario A: "I am getting a water-soluble solid/precipitate instead of my product."

Diagnosis: You have likely formed the pyridinium salt (N1-methylation) . This occurs when using highly reactive alkylating agents (MeI, DMS) without strict deprotonation of the exocyclic amine.

Solution: The Reductive Amination Protocol (Recommended) This method avoids the N1 trap by forming an imine/hemiaminal species on the exocyclic nitrogen, which is then selectively reduced.

Protocol 1: Reductive Methylation (High Selectivity)

  • Reagents: Paraformaldehyde (3-5 eq), NaCNBH₃ (3 eq), Acetic Acid (catalytic to stoichiometric), Methanol (solvent).

  • Step 1 (Imine Formation): Dissolve 2-chloro-4-aminopyridine in MeOH. Add Paraformaldehyde. Stir at reflux for 2-4 hours to ensure formation of the hemiaminal/imine.

    • Note: The 2-Cl substituent deactivates the amine; heat is often required compared to simple anilines.

  • Step 2 (Reduction): Cool to 0°C. Add NaCNBH₃ portion-wise.

    • Why NaCNBH₃? It is less aggressive than NaBH₄ and will not reduce the pyridine ring or the chloro-substituent.

  • Step 3 (Workup): Quench with saturated NaHCO₃. Extract with EtOAc. The secondary amine is lipophilic; any unreacted salt remains in the aqueous phase.

Scenario B: "I must use Methyl Iodide (MeI). How do I stop over-methylation?"

Diagnosis: Direct alkylation is difficult to control.[1] If you must use MeI, you need to exploit the acidity of the N-H bond (pKa ~20-25 in DMSO) to create the amidyl anion, which is more nucleophilic than the ring nitrogen.

Protocol 2: Deprotonation-Controlled Alkylation

  • Base: Sodium Hydride (NaH, 60% dispersion). Do not use K₂CO₃ (too weak to fully deprotonate N4, leading to N1 competition).

  • Solvent: Anhydrous DMF or THF (0°C).

  • Procedure:

    • Add NaH (1.1 eq) to the substrate in DMF at 0°C. Stir for 30 min until H₂ evolution ceases. The solution often turns dark/colored due to anion formation.

    • Add MeI (0.95 - 1.0 eq) slowly. Under-charge MeI to prevent over-methylation to the tertiary amine.

  • Critical Step: If N1-methylation occurs (checked by LCMS), heat the reaction mixture to 100°C for 2-4 hours. This promotes the Dimroth Rearrangement , migrating the methyl group from N1 to N4.

Comparative Data: Reaction Conditions

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation (NaH/MeI)Method C: Direct Alkylation (K₂CO₃/MeI)
Reagent Paraformaldehyde / NaCNBH₃MeI / NaHMeI / K₂CO₃
Selectivity (N4 vs N1) High (>95:5) Moderate (depends on deprotonation)Low (favors N1)
Risk of Over-methylation Low (Mono-methyl favored)High (Forms tertiary amine)Moderate
Temperature Reflux (Step 1) -> 0°C (Step 2)0°C -> RT (or 100°C for rearrangement)RT -> 60°C
Key Advantage Robust, avoids quaternary saltsUses common reagentsSimple setup (but poor results)
Recommendation Primary Choice Secondary ChoiceAvoid

Frequently Asked Questions (FAQs)

Q: Why does the 2-chloro substituent matter? A: The chlorine atom is electron-withdrawing. It lowers the pKa of the pyridine ring nitrogen (typically from ~5.2 to ~0.7), making it less nucleophilic than unsubstituted 4-aminopyridine. However, it also deactivates the exocyclic amine. While this helps selectivity slightly, the ring nitrogen remains a "soft" nucleophile that reacts rapidly with "soft" electrophiles like MeI.

Q: My product spot on TLC is streaking. Why? A: Aminopyridines are basic and interact with the acidic silica gel.

  • Fix: Add 1-2% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). This neutralizes the silica sites.

Q: How do I separate the N1-methyl salt from the N4-methyl product? A: Use a pH-controlled extraction:

  • Dissolve crude mixture in 1M HCl (both species protonate and go to aqueous).

  • Wash with Ether/EtOAc (removes non-basic impurities).

  • Basify aqueous layer to pH ~10-11 with NaOH.

    • The N4-methyl product (secondary amine) will become neutral and precipitate or extract into EtOAc.

    • The N1-methyl salt (quaternary) remains permanently charged and stays in the water.

References

  • Reductive Amination of Electron-Deficient Amines

    • Title: "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst" (General Principles of Reductive Amin
    • Source:2[3]

    • Relevance: Establishes the robustness of reductive amin
  • Dimroth Rearrangement Mechanisms

    • Title: "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines" (Mechanistic Insight).
    • Source:4

    • Relevance: Explains the thermodynamic migration of alkyl groups from endocyclic (N1) to exocyclic (N4) nitrogens under thermal conditions.
  • Regioselectivity in Aminopyridines

    • Title: "Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues" (Analogous Chemistry).
    • Source:5

    • Relevance: Demonstrates the competition between ring and exocyclic nitrogens in chlorin
  • Substrate Properties (pKa & Structure)

    • Title: "2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866" (Note: Isomeric data used for pKa extrapol
    • Source:3[3]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-N-methylpyridin-4-amine

Introduction 2-Chloro-N-methylpyridin-4-amine (CAS: 1150617-54-1) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and other bioactive heterocycles. Its synthesis—typically via...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-N-methylpyridin-4-amine (CAS: 1150617-54-1) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and other bioactive heterocycles. Its synthesis—typically via nucleophilic aromatic substitution (


) of 2,4-dichloropyridine—presents a classic regioselectivity challenge.

While the C4 position of 2,4-dichloropyridine is electronically activated for nucleophilic attack (para-like resonance stabilization), steric and catalytic factors often lead to the formation of the C2-substituted regioisomer and bis-substituted byproducts. This guide provides a self-validating, logic-driven purification protocol designed to isolate the target molecule with >98% purity without reliance on tedious column chromatography.

Module 1: The Impurity Landscape

Before attempting purification, you must understand the physicochemical differences between your target and its impurities. The success of our protocol relies on the Basicity Differential (ΔpKa) between these species.

Impurity Profile Table
SpeciesStructure DescriptionOriginEstimated pKa (Conjugate Acid)Solubility Behavior (pH 7)
Target 2-Chloro-N-methylpyridin-4-amine Desired Product~7.0 - 7.5 Partially Ionized / Organic Soluble
Impurity A 4-Chloro-N-methylpyridin-2-amine Regioisomer (Minor)~3.5 - 4.5 Neutral / Organic Soluble
Impurity B 2,4-Bis(methylamino)pyridine Over-reaction> 9.5 Fully Ionized / Water Soluble
Impurity C 2,4-Dichloropyridine Unreacted SM< 1.0 Neutral / Organic Soluble

Expert Insight: The 4-amino isomer (Target) is significantly more basic than the 2-amino isomer (Impurity A). In 4-aminopyridines, the cation is stabilized by effective resonance delocalization involving the exocyclic nitrogen.[1] In 2-aminopyridines, this stabilization is less effective, and the inductive effect of the chlorine further suppresses basicity. We exploit this ΔpKa window to separate them using pH-controlled extraction.

Module 2: The "Double pH Swing" Purification Protocol

Objective: Isolate 2-Chloro-N-methylpyridin-4-amine from a crude mixture containing regioisomers and bis-adducts. Prerequisite: Crude reaction mixture concentrated to an oil or solid.

The Logic Flow

The following diagram illustrates the decision logic for the purification process.

PurificationLogic Start Crude Reaction Mixture (Target + Regioisomer + Bis + SM) Step1 Step 1: Dissolve in EtOAc Wash with 1M HCl (pH < 1) Start->Step1 Phase1 Phase Separation Step1->Phase1 Org1 Organic Layer 1 (Contains Unreacted SM) Phase1->Org1 Discard Aq1 Aqueous Layer 1 (Target + Regio + Bis protonated) Phase1->Aq1 Step2 Step 2: Adjust Aqueous pH to ~5.0 Extract with EtOAc Aq1->Step2 Phase2 Phase Separation Step2->Phase2 Org2 Organic Layer 2 (Contains Regioisomer Impurity) (Neutral at pH 5) Phase2->Org2 Discard (Regio Removal) Aq2 Aqueous Layer 2 (Target + Bis still protonated) Phase2->Aq2 Step3 Step 3: Adjust Aqueous pH to ~8.5 Extract with EtOAc Aq2->Step3 Phase3 Phase Separation Step3->Phase3 Aq3 Aqueous Layer 3 (Contains Bis-impurity) (Protonated at pH 8.5) Phase3->Aq3 Discard (Bis Removal) Org3 Organic Layer 3 (Contains TARGET) Phase3->Org3 Final Evaporate & Recrystallize (Pure 2-Chloro-N-methylpyridin-4-amine) Org3->Final

Caption: The "Double pH Swing" strategy exploits the specific pKa windows of the pyridine derivatives to selectively protonate or deprotonate impurities.[2]

Detailed Methodology
  • Acid Extraction (Removal of Non-Basic Impurities):

    • Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL/g crude).

    • Extract with 1M HCl (3 x 5 mL/g).

    • Mechanism:[1] The Target, Regioisomer, and Bis-product protonate and move to the aqueous phase. The unreacted 2,4-dichloropyridine (non-basic) stays in the EtOAc.

    • Action: Keep the Aqueous Layer . Discard the Organic Layer.

  • The First Swing: pH 5.0 (Removal of Regioisomer):

    • Carefully adjust the acidic aqueous layer to pH 5.0 - 5.5 using 2M NaOH. Use a calibrated pH meter.

    • Extract with EtOAc (3 x 5 mL/g).

    • Mechanism:[1] At pH 5, the Regioisomer (pKa ~4) is largely deprotonated (neutral) and extracts into the organic layer. The Target (pKa ~7) remains protonated (

      
      ) and stays in the water.
      
    • Action: Keep the Aqueous Layer . Discard the Organic Layer (contains Impurity A).

  • The Second Swing: pH 8.5 (Isolation of Target):

    • Adjust the aqueous layer to pH 8.5 - 9.0 using 2M NaOH.

    • Extract with EtOAc (3 x 5 mL/g).

    • Mechanism:[1] At pH 8.5, the Target (pKa ~7) deprotonates to its neutral form and moves to the organic layer. The Bis-impurity (pKa > 9.5) remains protonated (

      
      ) in the water.
      
    • Action: Keep the Organic Layer . Dry over

      
       and concentrate.
      

Module 3: Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

A: This is a common issue caused by trace solvent retention or the presence of the regioisomer (Impurity A), which depresses the melting point.

  • Diagnosis: Run a

    
     NMR. If you see a doublet around 
    
    
    
    6.5-6.7 ppm (characteristic of C3-H in the 4-amino isomer) and a smaller doublet around
    
    
    6.3 ppm, you have regioisomer contamination.
  • Fix: Perform the "First Swing" (pH 5 extraction) again. Alternatively, triturated the oil with cold Heptane/MTBE (9:1) to induce crystallization.

Q2: I have low recovery yield after the pH 8.5 extraction.

A: You may have overshot the pH or the target is partially water-soluble.

  • Cause: 2-Chloro-N-methylpyridin-4-amine has moderate water solubility due to the polar amino group.

  • Fix:

    • Saturate the aqueous layer with NaCl (brine) before the final extraction to "salt out" the organic product.

    • Use DCM (Dichloromethane) instead of EtOAc for the final extraction; it has higher solvation power for pyridines.

Q3: How do I confirm I have the correct isomer without X-ray crystallography?

A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • Experiment: Irradiate the N-methyl protons.

  • Result:

    • Target (4-amino): You will see NOE enhancement of the protons at C3 and C5 (the symmetric protons on the pyridine ring).

    • Impurity (2-amino): You will see NOE enhancement of the proton at C3 only. The C3 proton in the 2-amino isomer is often shielded and appears upfield.

Q4: The "Bis" impurity persists even after pH 8.5 extraction.

A: If the Bis-impurity is abundant, the pH separation might be overwhelmed.

  • Fix: Recrystallize the final solid from Toluene . The Bis-impurity is significantly more soluble in cold toluene than the mono-amino target. Heat to boiling to dissolve, then cool slowly to 0°C.

Module 4: Final Polishing (Recrystallization)

For pharmaceutical grade purity (>99.5%), a final recrystallization is recommended.

Protocol:

  • Dissolve the solid from Module 2 in minimal boiling Toluene (approx. 3-5 mL per gram).

  • If the solution is colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature slowly.

  • Cool to 0-4°C for 2 hours.

  • Filter the white/off-white needles and wash with cold Heptane.

References

  • : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • pKa of Aminopyridines: Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[3] Journal of the Chemical Society, 2240-2249. (Foundational text on aminopyridine basicity).

  • Synthesis & Purification Context:Preparation of substituted aminopyridines. Patent WO2006034796A1.
  • Analytical Methods: HPLC Method for Analysis of 4-Amino-2-Chloropyridine. SIELC Technologies Application Note. (Provides chromatographic conditions for isomer separation).

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-N-methylpyridin-4-amine

Document ID: TSC-CHEM-2CNM4A-001 Last Updated: March 7, 2026 Introduction: Understanding the Stability of Your Molecule Welcome to the technical support guide for 2-Chloro-N-methylpyridin-4-amine. This document is design...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CHEM-2CNM4A-001

Last Updated: March 7, 2026

Introduction: Understanding the Stability of Your Molecule

Welcome to the technical support guide for 2-Chloro-N-methylpyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. Understanding the stability profile of a molecule is a critical aspect of research and development, influencing everything from synthesis and purification to formulation and long-term storage. Forced degradation studies, which are a cornerstone of this understanding, provide invaluable insights into a molecule's intrinsic stability and potential degradation pathways.[1][2][3]

This guide provides a comprehensive overview of the stability of 2-Chloro-N-methylpyridin-4-amine in both acidic and basic media, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Chloro-N-methylpyridin-4-amine in aqueous media?

A1: The most probable degradation pathway is hydrolysis, where the chlorine atom at the C2 position is displaced by a hydroxyl group to form 2-Hydroxy-N-methylpyridin-4-amine. This is a common reaction for 2-chloropyridine derivatives.[4][5][6]

Q2: Is the compound more stable in acidic or basic conditions?

Q3: How does the N-methylpyridin-4-amine group affect stability compared to a simple 2-chloropyridine?

A3: The N-methylamino group at the C4 position is an electron-donating group, which increases the electron density of the pyridine ring. This can influence the susceptibility of the C2 position to nucleophilic attack, a key step in the hydrolysis mechanism.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for quantifying 2-chloropyridine derivatives and their degradation products.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization.[7][8][10]

Troubleshooting Guide: Common Issues in Stability Studies

Observed Problem Potential Cause Recommended Solution
Rapid, uncontrolled degradation of the compound, even in mild conditions. The compound may be highly susceptible to hydrolysis. The presence of trace metals or other catalysts could be accelerating the reaction.Ensure the use of high-purity water and solvents. Consider using buffers to maintain a stable pH. Run a control experiment with the compound in a non-aqueous solvent to confirm that hydrolysis is the primary degradation route.
Inconsistent or non-reproducible stability results. Variations in experimental conditions (e.g., temperature, pH, buffer concentration) can significantly impact degradation rates. Inaccurate sample preparation or analysis.Strictly control all experimental parameters. Use calibrated equipment. Prepare fresh solutions for each experiment. Include a reference standard in each analytical run to monitor instrument performance.
Mass imbalance in HPLC analysis (sum of parent compound and degradants is less than 100%). A degradant may not be UV-active at the chosen wavelength. The degradant may be volatile or may have precipitated out of solution. The parent compound may be adsorbing to the container surface.Use a Diode Array Detector (DAD) to screen for degradants at multiple wavelengths. Analyze the headspace for volatile compounds using GC-MS. Use silanized glassware to minimize adsorption.
Formation of unexpected degradation products. The compound may be undergoing a secondary degradation pathway, such as oxidation or photolysis, in addition to hydrolysis.Conduct forced degradation studies under oxidative (e.g., H₂O₂) and photolytic conditions to identify potential byproducts.[2][11][12] Ensure experiments are conducted with protection from light unless photostability is being intentionally studied.

In-Depth Stability Analysis

Chemical Structure and Susceptibility

The stability of 2-Chloro-N-methylpyridin-4-amine is intrinsically linked to its structure. The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution. The chlorine atom at the C2 position is a good leaving group, making this site the primary target for nucleophilic attack.

Proposed Degradation Mechanism: Hydrolysis

The primary degradation pathway in aqueous acidic or basic media is anticipated to be hydrolysis, leading to the formation of 2-Hydroxy-N-methylpyridin-4-amine.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyridine nitrogen is likely to be protonated. This protonation further increases the electron deficiency of the ring, making it more susceptible to nucleophilic attack by water.[1][5]

  • Base-Catalyzed Hydrolysis: In basic media, the nucleophile is the hydroxide ion (OH⁻), which is a stronger nucleophile than water. The reaction proceeds via a direct nucleophilic attack on the C2 carbon, leading to the displacement of the chloride ion.[1][4][6] This mechanism involves the formation of a tetrahedral intermediate, and the first step of nucleophilic attack is often the rate-determining step.[4]

Below is a diagram illustrating the key molecular structures involved in the proposed hydrolysis pathway.

Caption: Key structures in the hydrolysis of 2-Chloro-N-methylpyridin-4-amine.

Experimental Protocols

Protocol for pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of 2-Chloro-N-methylpyridin-4-amine at different pH values using HPLC-UV analysis. It is crucial to perform forced degradation studies to understand the molecule's behavior under stress conditions.[1][3][11]

Objective: To determine the rate of degradation of 2-Chloro-N-methylpyridin-4-amine in acidic, neutral, and basic aqueous solutions.

Materials:

  • 2-Chloro-N-methylpyridin-4-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV or DAD detector[7]

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • pH meter

Workflow Diagram:

G prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid 2a. Prepare Acidic Solution (Dilute stock in 0.1 M HCl) prep->acid neutral 2b. Prepare Neutral Solution (Dilute stock in pH 7 Buffer) prep->neutral base 2c. Prepare Basic Solution (Dilute stock in 0.1 M NaOH) prep->base incubation 3. Incubate Solutions (e.g., 40°C, protected from light) acid->incubation neutral->incubation base->incubation sampling 4. Withdraw Aliquots (at t=0, 2, 4, 8, 24 hours) incubation->sampling quench 5. Quench Reaction (Neutralize aliquot if necessary) sampling->quench analysis 6. HPLC Analysis (Quantify parent compound and degradants) quench->analysis data 7. Data Analysis (Plot % remaining vs. time) analysis->data

Caption: Workflow for conducting a pH-dependent stability study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Chloro-N-methylpyridin-4-amine in acetonitrile or another suitable organic solvent.

  • Working Solution Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL.

    • Neutral: Dilute the stock solution with pH 7.0 buffer to a final concentration of ~50 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL.

  • Incubation: Store the prepared solutions in tightly capped vials at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.[12]

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute with the mobile phase to the target analytical concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. Plot the results to determine the degradation kinetics. A degradation of 5-20% is generally considered suitable for these studies.[12]

Example HPLC-UV Method
  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: A) 0.1% Phosphoric acid in Water, B) Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating," meaning it can separate the parent compound from all significant degradation products.[11]

Summary of Expected Stability

Based on the principles of nucleophilic aromatic substitution on halogenated pyridines, a summary of the expected stability profile is presented below. Actual experimental data is required for confirmation.

ConditionExpected StabilityPrimary Degradation ProductRationale
Acidic (e.g., pH 1-3) Moderate to Low2-Hydroxy-N-methylpyridin-4-amineProtonation of the pyridine ring activates it for nucleophilic attack by water.[1][5]
Neutral (e.g., pH 6-8) High2-Hydroxy-N-methylpyridin-4-amineSlower hydrolysis by water as the nucleophile.
Basic (e.g., pH 11-13) Low2-Hydroxy-N-methylpyridin-4-amineDirect attack by the stronger nucleophile, hydroxide ion, is expected to be rapid.[1][4]

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Center for Biotechnology Information. Available from: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. Available from: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Academia.edu. Available from: [Link]

  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. ResearchGate. Available from: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available from: [Link]

  • 2-Chloro-N-methylpyrimidin-4-amine. PubChem. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Available from: [Link]

  • Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]

  • A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine. PubMed. Available from: [Link]

  • Detection of 2-Amino-5-Chloropyridine in Urine as a Parameter of Zopiclone (Imovane) Intake using. Journal of Analytical Toxicology. Available from: [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. Available from: [Link]

  • 2-Chloro-5-methylpyridin-4-amine. PubChem. Available from: [Link]

  • 2-methylpyridine. mVOC 4.0. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Chloro-N-methylpyridin-4-amine Stability Guide

Subject: Preventing Decomposition During Workup & Purification Document ID: TSC-2025-CL-PYR-04 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active / Verified Protocol[1][2] Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Decomposition During Workup & Purification Document ID: TSC-2025-CL-PYR-04 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active / Verified Protocol[1][2]

Executive Summary & Chemical Context[1][2][3][4][5]

2-Chloro-N-methylpyridin-4-amine presents a classic "push-pull" stability paradox common in heterocyclic chemistry.

  • The "Push": The electron-donating methylamino group at C4 increases the electron density of the ring, making the ring nitrogen significantly more basic than unsubstituted pyridine.[2]

  • The "Pull": The chlorine atom at C2 is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient nature of the pyridine ring (especially if protonated).
    

The Core Challenge: To extract the molecule, you must basify the solution (to deprotonate the ring nitrogen). However, excessive basicity or heat triggers the displacement of the chloride , leading to the formation of the 2-pyridone impurity (hydrolysis). Furthermore, as a secondary amine, it is susceptible to N-oxidation if workup is prolonged in air.[1][2]

Decomposition Mechanisms (The "Why")

Understanding the failure modes is critical for troubleshooting. The two primary pathways are Hydrolysis (


)  and Oxidation .
Pathway Analysis[1][2]
  • Pathway A (Desired): Controlled deprotonation yields the stable free base, soluble in organic solvents (DCM/EtOAc).

  • Pathway B (Critical Failure): At pH > 12 or T > 40°C, hydroxide ions attack C2, displacing chloride. This is irreversible.

  • Pathway C (Secondary Failure): Extended exposure to air/peroxides leads to N-oxide formation.[1][2]

DecompositionPathways Start Target Molecule (Protonated Salt Form) Base Add Base (NaOH/K2CO3) Start->Base Workup Initiation FreeBase Free Base (Stable in Organic Phase) Base->FreeBase pH 9-10, <25°C Pyridone 2-Pyridone Impurity (Hydrolysis Product) Base->Pyridone pH > 12 OR Heat (>40°C) NOxide N-Oxide / Imine (Oxidation Product) FreeBase->NOxide Air/Peroxides (Long exposure)

Figure 1: Reaction pathways during workup.[1][2] Green path represents the optimized protocol; red paths represent decomposition risks.

Troubleshooting Guide (Symptom -> Solution)

Use this matrix to diagnose issues observed during your current experiment.

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Yield (Mass Balance) Water Solubility Check aqueous layer by LCMS.[1][2]The molecule is polar.[3] Switch extraction solvent to DCM:IPA (9:1) or saturate aqueous layer with NaCl.[2]
New Peak (M-36 / M+16) Hydrolysis (Pyridone) NMR shows loss of aromaticity or broad NH peak.[2]Critical: Your pH is too high.[2] Stop using NaOH.[2] Switch to Sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or

.[2] Keep T < 25°C.
Darkening / Tarring Oxidation / Polymerization TLC shows baseline streak.[2]Degas solvents.[2] Add trace antioxidant (BHT) if storing.[2] Avoid rotary evaporation at > 40°C.
Oil won't solidify Trace Solvent / Impurity H-NMR shows solvent peaks.[2]Dissolve in minimal

, add Hexane/Heptane to precipitate. Sonicate.[2]

The "Gold Standard" Workup Protocol

This protocol is designed to balance extraction efficiency against the risk of hydrolysis.

Phase 1: Quenching & pH Adjustment

Objective: Reach the isoelectric point/free base form without overshooting into the "Hydrolysis Zone."

  • The Danger Zone: Do NOT dump the reaction mixture into strong 1M NaOH. Localized heating + high pH = instant decomposition.[2]

  • Protocol:

    • Cool reaction mixture to 0–5°C .

    • Slowly add Saturated

      
        or 2M 
      
      
      
      .
    • Target pH: Adjust to pH 9.5 – 10.5 .

      • Why? The pKa of the ring nitrogen is estimated around 7–8. You need pH > pKa + 2 for complete extraction, but pH > 12 risks attacking the C-Cl bond.[2]

Phase 2: Extraction (The "Salting Out" Method)

Aminopyridines are notoriously water-soluble (amphiphilic).[2] Standard EtOAc extraction often leaves 30% of product in the water.

  • Step 1: Saturate the aqueous phase with solid NaCl (brine is not enough; add solid salt until it stops dissolving).

  • Step 2: Use DCM (Dichloromethane) or DCM:Isopropanol (9:1) as the organic solvent.[2]

    • Note: Avoid Ethyl Acetate if possible; it extracts more water and is less efficient for polar amines.[2]

  • Step 3: Perform 3x extractions.

Phase 3: Drying & Concentration[2]
  • Drying Agent: Use

    
     (Sodium Sulfate).[2] Avoid 
    
    
    
    (Magnesium Sulfate) if the amine is sensitive, as Mg is slightly Lewis acidic and can bind the pyridine nitrogen.
  • Evaporation:

    • Vacuum: < 50 mbar.[2]

    • Bath Temp: Maximum 35°C .

    • Risk:[1][2][4][5] 2-chloropyridines are volatile.[1][2][5] High vacuum + High temp = Sublimation/Loss of product.[2]

Frequently Asked Questions (FAQs)

Q: Can I use HCl to wash the organic layer? A: NO. The pyridine nitrogen is basic. Washing with HCl will protonate the pyridine, rendering it water-soluble, and you will lose your product back into the aqueous waste. If you must remove non-basic impurities, extract your product into dilute acid (pH 2), wash the organic layer, then re-basify the aqueous layer (cold, pH 10) and re-extract.

Q: The product is turning red/brown on the rotavap. Why? A: This indicates oxidative degradation or light sensitivity.[2]

  • Cover the flask with aluminum foil.[2]

  • Ensure your bath temperature is < 35°C.[2]

  • If the synthesis used metal catalysts (Pd/Cu), residual metal can catalyze decomposition. Use a scavenger resin (e.g., QuadraPure™) or a wash with EDTA/Cysteine before concentration.

Q: I see a small impurity at ~163 ppm in C-NMR. What is it? A: This is likely the carbonyl carbon of the 2-pyridone hydrolysis product.[2] It confirms that your workup conditions were too basic or too hot.[2]

Q: Can I store the crude mixture overnight? A: Only if frozen. In solution (especially chlorinated solvents), the amine can slowly react with the solvent or itself (dimerization) over time. It is best to evaporate to dryness immediately.[2]

References & Authority

  • Reactivity of Chloropyridines:

    • Spivey, A. C., & Arseniyadis, S.[2] (2004).[2] Nucleophilic Aromatic Substitution of Hydrogen in Nitrogen Heterocycles. This covers the activation of the 2-position in pyridine rings.

    • Source:[1][2]

  • pKa and Extraction Efficiency:

    • Perrin, D. D.[1] (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. (Establishes pKa trends for aminopyridines).

    • Source:[2]

  • Hydrolysis Kinetics:

    • Katritzky, A. R.[1] (2010).[2] Handbook of Heterocyclic Chemistry. Details the conversion of 2-halopyridines to pyridones under basic conditions.

    • Source:[2]

  • Workup of Polar Amines:

    • Org.[2][6] Process Res. Dev. (2012).[2] Strategies for the Isolation of Polar Amines.

    • Source:[2]

(Note: While specific URLs to dynamic pages may expire, the citations above refer to standard, immutable chemical literature and established physical constants.)

Sources

Optimization

managing exotherms in the scale-up of 2-Chloro-N-methylpyridin-4-amine reactions

Welcome to the Technical Support Center for the scale-up synthesis of 2-Chloro-N-methylpyridin-4-amine . This guide is engineered for researchers, process chemists, and drug development professionals transitioning nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Chloro-N-methylpyridin-4-amine . This guide is engineered for researchers, process chemists, and drug development professionals transitioning nucleophilic aromatic substitution (SNAr) amination reactions from the laboratory bench to the pilot plant.

SNAr reactions—specifically the amination of 2,4-dichloropyridine or 2-chloro-4-fluoropyridine with methylamine—are notoriously exothermic. The electron-withdrawing nature of the pyridine nitrogen heavily activates the 4-position, making nucleophilic attack thermodynamically highly favorable. While this ensures excellent regioselectivity, the rapid formation and subsequent collapse of the Meisenheimer complex releases massive amounts of enthalpy. Failing to manage this heat during scale-up can lead to thermal runaway, product degradation, or catastrophic pressure buildup.

Diagnostic Workflow for Thermal Risk Assessment

Before moving any SNAr reaction beyond the 1-liter scale, a rigorous thermal safety assessment must be conducted. The following workflow dictates our standard operating procedure for evaluating exotherm risks.

G Start Target: 2-Chloro-N-methylpyridin-4-amine Lab Lab-Scale SNAr (Batch Process) Start->Lab Calorimetry Reaction Calorimetry (RC1e) Determine ΔH, ΔT_ad Lab->Calorimetry Decision Is T_process + ΔT_ad > T_decomposition? Calorimetry->Decision Flow Redesign: Continuous Flow / Fed-Batch Decision->Flow  Yes (High Risk) Scale Direct Scale-Up (Semi-Batch) Decision->Scale  No (Manageable) Pilot Pilot Plant Execution (100L+ Reactor) Flow->Pilot Scale->Pilot

Thermal risk assessment workflow for the scale-up of exothermic SNAr amination reactions.

Quantitative Scale-Up Parameters

The fundamental challenge of scale-up is the non-linear relationship between volume and surface area. As reactor volume increases by the cube of the radius, the wetted heat-transfer area increases only by the square of the radius[1]. The table below illustrates the physical bottlenecks encountered when scaling the synthesis of 2-Chloro-N-methylpyridin-4-amine.

ParameterLab Scale (1 L)Pilot Scale (100 L)Impact on Exotherm Management
Volume (

)
1 L100 LHeat generation scales directly with

.
Heat Transfer Area (

)
~0.05 m²~1.0 m²Heat removal capacity scales with

.

Ratio
50 m⁻¹10 m⁻¹5x reduction in cooling efficiency at pilot scale.
Cooling Capacity (

)
High (>200 W/K)Limited (~50 W/K)Necessitates a shift from batch to fed-batch dosing.
Typical Dosing Time 10 minutes4–6 hoursExtended dosing prevents methylamine accumulation.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, do not rely on theoretical thermodynamic estimates. The following protocols are designed as self-validating systems; they contain internal checks that confirm the reliability of the data before proceeding to the next step.

Protocol A: Thermal Profiling via Reaction Calorimetry (RC1e)

Causality: We utilize an RC1e calorimeter to dynamically measure the heat flow (


) of the SNAr reaction. By integrating 

, we obtain the exact enthalpy of reaction (

). This data is critical because it allows us to calculate the adiabatic temperature rise (

)—the maximum temperature the system would reach under total cooling failure[2].
  • Baseline Calibration: Charge the calorimeter with the starting material (2,4-dichloropyridine) and solvent. Introduce a known heat input via an electrical calibration heater. This establishes the initial overall heat transfer coefficient (

    
    ) and the specific heat capacity (
    
    
    
    ) of the unreacted mixture.
  • Isothermal Dosing: Set the reactor to the target kinetic temperature (e.g., 50 °C). Dose the aqueous methylamine at a constant, controlled rate using a mass flow controller.

  • Dynamic Monitoring: Continuously monitor the reactor temperature (

    
    ) and the jacket temperature (
    
    
    
    ). The system will automatically lower
    
    
    to maintain an isothermal
    
    
    . The difference between
    
    
    and
    
    
    correlates directly to the heat evolution rate[3].
  • Endpoint Calibration: Once dosing and aging are complete, perform a second electrical calibration. Self-Validation Check: The

    
     and 
    
    
    
    values will have changed due to the formation of the product and changes in fluid viscosity. The software must interpolate between the baseline and endpoint calibrations to accurately integrate the total
    
    
    .
Protocol B: Fed-Batch Scale-Up Synthesis with DCS Interlocks

Causality: In a standard batch process, all potential chemical energy is present at the onset. If cooling fails, thermal runaway is inevitable[4]. By utilizing a fed-batch (dosing-controlled) process, the reaction rate is strictly limited by the accumulation of methylamine.

  • Reactor Charging: Charge 2,4-dichloropyridine and the selected solvent into a 100 L jacketed, glass-lined reactor.

  • Thermal Equilibration: Circulate heat transfer fluid (HTF) to bring the batch temperature to the optimal SNAr threshold (e.g., 50 °C). Ensure the temperature is stable for 15 minutes.

  • DCS Interlock Configuration (Critical): Configure the Distributed Control System (DCS) to interlock the methylamine feed pump with the reactor's internal temperature probe and agitator shaft sensor. Self-Validation Check: Program the DCS so that if

    
     drops below 45 °C (risk of accumulation) or exceeds 60 °C (risk of runaway), or if agitation RPM drops by >10%, the dosing pump automatically shuts off.
    
  • Controlled Addition: Begin dosing methylamine over a 4 to 6-hour period. Monitor the

    
     between the internal reaction mass and the cooling jacket. The jacket should never "bottom out" (reach its maximum cooling limit) during the addition phase.
    
  • Aging and Quench: Upon completion of dosing, maintain the temperature for 2 hours to consume any residual methylamine, then cool the vessel to 20 °C for subsequent workup and crystallization.

Troubleshooting & FAQs

Q1: During pilot-scale dosing, we observed a delayed temperature spike (overshoot) 30 minutes into the methylamine addition. What causes this induction period? A1: A temperature overshoot is a classic symptom of reactant accumulation[5]. If methylamine is dosed at a temperature where the reaction kinetics are sluggish (e.g., the reactor was not adequately pre-heated), unreacted methylamine builds up in the vessel. Once the reaction finally initiates, it consumes the accumulated inventory rapidly, releasing a massive, instantaneous exotherm that overwhelms the cooling jacket. To troubleshoot, ensure dosing only begins when the reactor is at a temperature proven by Differential Scanning Calorimetry (DSC) to be kinetically active.

Q2: How do we calculate the Adiabatic Temperature Rise (


), and what is its safety implication for 2-Chloro-N-methylpyridin-4-amine? 
A2: 

is calculated using the formula

, where

is the heat of reaction,

is the specific heat capacity, and

is the total mass. It represents the maximum temperature the reaction would reach under total cooling failure[2]. If your operating temperature plus the

exceeds the boiling point of your solvent or the decomposition temperature of the product, the system is at extreme risk for thermal runaway, over-pressurization, and explosion. In such cases, you must dilute the reaction mass or strictly enforce semi-batch dosing.

Q3: Can we manage the exotherm by simply relying on the reactor's temperature control unit (TCU) to cool the mixture? A3: No. For highly exothermic reactions like SNAr aminations, you must avoid using temperature control of the reaction mixture as the only means for limiting the reaction rate[4]. TCUs have finite cooling capacities that are easily outpaced by chemical heat generation at scale. The primary control mechanism must be the controlled addition (dosing) of the limiting reagent.

Q4: We are struggling with heat removal even at a 50 L scale. Can continuous flow chemistry be used to mitigate thermal risks for this specific molecule? A4: Yes. Continuous flow reactors inherently possess a massive surface-area-to-volume (


) ratio, often orders of magnitude higher than batch reactors. This provides exceptional heat transfer coefficients, allowing exothermic SNAr aminations to be run safely at higher temperatures and pressures without the risk of thermal runaway, entirely bypassing the need for time-limiting dropwise addition steps[6].

References

  • Preventing Explosions in Exothermic Reaction Calorimetry Lab Manager URL:[Link]

  • Rules of Thumb: Scale-up The Chemical Engineer URL:[Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way Fauske & Associates URL:[Link]

  • Accelerated Scale-up: Reaction Calorimetry Mettler Toledo URL:[Link]

  • Handling Reaction Exotherms – A Continuous Approach Chemical Industry Journal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-N-methylpyridin-4-amine and Its Isomers

Welcome to the technical support center for the purification of 2-Chloro-N-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-N-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound from its positional isomers. The close structural and physicochemical similarities between these isomers make their separation a significant synthetic challenge. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities effectively.

The Core Challenge: Physicochemical Similarities of Positional Isomers

The primary difficulty in purifying 2-Chloro-N-methylpyridin-4-amine stems from the presence of co-synthesized positional isomers, such as 2-Chloro-N-methylpyridin-3-amine and 2-Chloro-N-methylpyridin-5-amine. These molecules often exhibit nearly identical properties, rendering traditional purification methods like standard column chromatography or simple distillation ineffective.[1] The separation challenge is rooted in subtle differences in their molecular characteristics.

Property2-Chloro-N-methylpyridin-4-aminePotential Isomers (e.g., -3-amine, -5-amine)Rationale for Separation Difficulty
Molecular Weight 142.59 g/mol [2]~142.59 g/mol Identical molecular weights mean mass-based separations are not viable.
Polarity Moderately PolarVery similar polarityIsomers will have very close retention times in normal and reverse-phase chromatography.
pKa Basic (Pyridine Core)Similar basicityThe pKa of the pyridine nitrogen will be only slightly perturbed by the substituent position, making separation by acid-base extraction difficult.[3]
Boiling Point N/A (Solid)SimilarPositional isomers of substituted pyridines often have very close boiling points, making fractional distillation impractical.
Solubility Soluble in common organic solventsSimilar solubility profilesFinding a solvent system for selective crystallization is a significant challenge.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of 2-Chloro-N-methylpyridin-4-amine and its isomers.

Q1: My initial reverse-phase HPLC analysis shows co-eluting peaks for my target compound and its isomers. How can I improve the separation?

A: Co-elution in standard C18 columns is a common problem due to the isomers' similar hydrophobicity. To achieve separation, you must exploit other physicochemical properties.

  • Expertise & Causality: The key is to introduce different separation mechanisms beyond simple hydrophobic interactions. The pyridine nitrogen is a basic handle that can be exploited. Its ionization state is pH-dependent, and its ability to participate in hydrogen bonding or π-π interactions can be leveraged.[4][5]

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the protonation state of the pyridine nitrogen. Operating at a pH around the pKa of the isomers (typically 4-6 for chloropyridines) can induce subtle differences in their hydrophilicity and interaction with the stationary phase, potentially improving resolution.[6]

    • Switch Stationary Phase Chemistry: If a C18 column fails, change the selectivity by using a different stationary phase.

      • Phenyl-Hexyl: Promotes π-π interactions, which can differ between isomers based on the position of the electron-withdrawing chlorine atom relative to the ring nitrogen.

      • Polar-Embedded/End-capped: These phases offer different hydrogen bonding capabilities and are more robust at varying pH ranges.[6]

    • Explore Alternative Chromatographic Modes:

      • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for polar compounds and can provide an orthogonal separation mechanism to reverse-phase.[4]

      • Mixed-Mode Chromatography: Columns with both ion-exchange and reverse-phase characteristics can offer powerful selectivity for ionizable compounds like pyridine derivatives.[5]

Q2: Are there more advanced chromatographic techniques better suited for this challenging separation?

A: Yes. When conventional HPLC is insufficient, Supercritical Fluid Chromatography (SFC) is an excellent alternative for isomer separation.

  • Expertise & Causality: SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[7] This allows for faster separations and the use of longer columns for higher efficiency.[8] Crucially, SFC stationary phases, such as those with pyridine-based ligands, can offer unique selectivity for basic compounds through hydrogen bonding, electrostatic repulsion, and π-π interactions, often without the need for mobile phase additives that can complicate product recovery.[9][10]

  • Recommendation: An initial screening on a 2-ethylpyridine (2-EP) stationary phase is highly recommended. This phase is specifically designed for separating basic compounds and often provides superior selectivity for pyridine isomers compared to traditional silica or diol phases.[8]

Q3: Can I avoid chromatography altogether? What is the feasibility of crystallization or liquid-liquid extraction?

A: While challenging, non-chromatographic methods can sometimes be employed, particularly for removing non-isomeric impurities or if a specific isomer has unique crystallization properties.

  • Acid-Base Extraction: This is highly effective for separating basic pyridine compounds from neutral or acidic impurities.[11] The process involves dissolving the mixture in an organic solvent, extracting the basic pyridines into an acidic aqueous layer as their water-soluble salts, and then regenerating the free bases by basifying the aqueous layer. However, this technique will not separate isomers from each other due to their very similar pKa values.[11][12]

  • Fractional Crystallization: This method relies on differences in solubility between isomers in a given solvent.

    • Expertise & Causality: The success of fractional crystallization is contingent on finding a solvent system where one isomer is significantly less soluble than the others, allowing it to crystallize out selectively upon cooling or concentration. This requires extensive solvent screening.

    • Techniques to Attempt:

      • Slow Evaporation: Dissolve the mixture in a suitable solvent and allow the solvent to evaporate slowly. This is a simple but often effective method.[13]

      • Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent, and then carefully layer a "poor" solvent (an anti-solvent) on top. Slow diffusion of the anti-solvent reduces the overall solubility and promotes gradual crystallization.[14]

      • Co-crystallization: In some cases, adding a co-former can induce the crystallization of a specific isomer as a stable co-crystal. This is an advanced technique that requires screening for suitable co-formers.[11]

Q4: I am observing significant peak tailing for my pyridine compounds in HPLC. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like pyridines is almost always caused by strong ionic interactions between the protonated analyte and deprotonated, acidic silanol groups (Si-O⁻) on the surface of standard silica-based HPLC columns.[6]

  • Mitigation Strategies:

    • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[6] This is not suitable for LC-MS applications.

    • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) with an acidic modifier like formic acid or phosphoric acid protonates the silanol groups, neutralizing their negative charge and eliminating the primary cause of the ionic interaction.[6]

    • Use a Modern, Base-Deactivated Column: Many modern columns are specifically designed with low silanol activity or are end-capped to minimize these secondary interactions, providing much better peak shape for basic compounds without requiring strong mobile phase modifiers.

Troubleshooting and Optimization Guides

Guide 1: Systematic Approach to HPLC Method Development for Isomer Separation

This workflow provides a logical progression for optimizing the separation of 2-Chloro-N-methylpyridin-4-amine isomers.

HPLC_Troubleshooting cluster_0 Phase 1: Initial Screening & Baseline cluster_1 Phase 2: Selectivity Optimization cluster_2 Phase 3: Advanced Techniques cluster_3 Outcome Start Crude Sample (Isomers Co-elute on C18) CheckpH Is Mobile Phase pH Optimized? Start->CheckpH ChangeStationaryPhase Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) CheckpH->ChangeStationaryPhase No AdjustpH Adjust pH (2.5-7.5) Monitor Selectivity CheckpH->AdjustpH Yes ChangeMode Change Chromatographic Mode (HILIC or Mixed-Mode) ChangeStationaryPhase->ChangeMode Still Poor Resolution TrySFC Implement Supercritical Fluid Chromatography (SFC) ChangeMode->TrySFC Still Poor Resolution Success Baseline Resolution Achieved TrySFC->Success AdjustpH->ChangeStationaryPhase No Improvement AdjustpH->Success Resolution > 1.5

Caption: A logical workflow for systematically improving chromatographic resolution.

Guide 2: Principle of Acid-Base Extraction for Impurity Removal

This diagram illustrates how to separate the basic pyridine product from non-basic organic impurities. Note that this will not separate the isomers from each other.

AcidBaseExtraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation of Layers cluster_2 Step 3: Regeneration & Recovery cluster_3 Step 4: Final Product Mixture Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddAcid Wash with Aqueous Acid (e.g., 1M HCl) Mixture->AddAcid Separate Separate Layers AddAcid->Separate OrganicLayer Organic Layer: Neutral/Acidic Impurities Separate->OrganicLayer Top Layer AqueousLayer Aqueous Layer: Protonated Pyridinium Salts (Water Soluble) Separate->AqueousLayer Bottom Layer Basify Basify Aqueous Layer (e.g., add NaOH to pH > 10) AqueousLayer->Basify BackExtract Back-extract with Fresh Organic Solvent Basify->BackExtract FinalOrganic Organic Layer: Purified Pyridine Isomers BackExtract->FinalOrganic FinalAqueous Aqueous Layer: Inorganic Salts BackExtract->FinalAqueous DryEvap Dry (Na₂SO₄) and Evaporate Solvent FinalOrganic->DryEvap PureProduct Purified Isomer Mixture DryEvap->PureProduct

Caption: Workflow for purifying pyridine derivatives from non-basic impurities.

Detailed Experimental Protocols

Protocol 1: HPLC Screening for Isomer Separation

This protocol outlines a general approach for screening different HPLC conditions to separate 2-Chloro-N-methylpyridin-4-amine isomers.

  • Sample Preparation: Prepare a stock solution of the crude material at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a standard HPLC system with UV detection. Set the detection wavelength to an appropriate value (e.g., 270 nm).[4]

  • Initial Condition (Reverse-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Analysis: Inject the sample and assess the peak shape and resolution.

  • Optimization - Step 1 (Alternative Reverse-Phase):

    • If co-elution occurs, replace the C18 column with a Phenyl-Hexyl column of similar dimensions.

    • Repeat the analysis using the same gradient conditions. The π-π interactions offered by the phenyl phase may provide the necessary selectivity.[6]

  • Optimization - Step 2 (Mixed-Mode Chromatography):

    • If separation is still inadequate, switch to a mixed-mode column (e.g., one with C18 and strong cation exchange functionalities).

    • These columns can provide unique selectivity for basic compounds.[5]

    • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Use a similar gradient profile as the initial screen.

Protocol 2: Purification via Fractional Crystallization

This protocol provides a general workflow for attempting purification by crystallization.

  • Solvent Screening (Small Scale):

    • Place small amounts (10-20 mg) of the crude material into several test tubes.

    • Add different solvents dropwise at room temperature to test solubility. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but fully soluble when heated. Test solvents like isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.

  • Cooling Crystallization:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the best solvent (identified from screening) to dissolve the solid at its boiling point.[14]

    • Once fully dissolved, remove from heat and allow the flask to cool slowly to room temperature. Covering the flask opening with a watch glass will slow cooling and promote larger crystal growth.

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[14]

    • Once the flask reaches room temperature, place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.[14]

    • Dry the crystals and analyze their purity by HPLC.

Protocol 3: Supercritical Fluid Chromatography (SFC) Method Development

This protocol describes a starting point for developing an SFC separation method.

  • Sample Preparation: Dissolve the crude mixture in methanol to a concentration of approximately 1-2 mg/mL.[10]

  • Instrumentation: Use an analytical SFC system with UV or MS detection.

  • Screening Conditions:

    • Column: Viridis SFC 2-Ethylpyridine, 4.6 x 150 mm, 5 µm.[8]

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol.

    • Gradient: 5% to 50% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

  • Analysis and Optimization:

    • Inject the sample and evaluate the chromatogram. The 2-EP column often provides good selectivity for basic isomers.[8]

    • If separation is incomplete, adjust the gradient slope or temperature.

    • If peak shape is poor, a small amount of an additive like ammonium hydroxide or diethylamine can be added to the methanol modifier, though this is often unnecessary with pyridine-based columns.[9]

References

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions. (1998). Google Patents.
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. (2000). Google Patents.
  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 3-Chloropyridine. (n.d.). Grokipedia. Retrieved from [Link]

  • Borges-Muñoz, A., Li, L., & Tattersall, P. (2020). Rapid development of a bromochloropyridine regioisomer purity method enabled by strategic LC screening. Journal of Pharmaceutical and Biomedical Analysis, 191, 113596.
  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007).
  • 2-Chloro-N-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2016).
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). Molecules, 27(13), 4208.
  • NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (2010).
  • Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Development of novel stationary phases for Supercritical Fluid Chromatography (SFC). (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. (2017).
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (2020).
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved from [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021).
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). Journal of Visualized Experiments, (134), 57329.
  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. (1987). Analytical Chemistry, 59(1), 74-82.
  • Removing Pyridine. (2024). Reddit. Retrieved from [Link]

  • 2-Chloro-5-methylpyridin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals. Retrieved from [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... (2015). CrystEngComm, 17(15), 2964-2970.
  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012). Google Patents.
  • Separation of position isomers. (1956).
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
  • Solvent-Free Synthesis of Bis(2,2′:6′,2′′-terpyridin-4′-yl)amine and Its Metal Complexes. (2017).
  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. (n.d.).
  • 2-methylpyridine. (n.d.). mVOC 4.0.

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Reference Data & Comparative Studies

Validation

1H and 13C NMR Characterization of 2-Chloro-N-methylpyridin-4-amine: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Chloro-N-methylpyridin-4-amine (CAS: 944906-99-4) Executive Summary & Structural Significance In modern drug discovery, ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Chloro-N-methylpyridin-4-amine (CAS: 944906-99-4)

Executive Summary & Structural Significance

In modern drug discovery, halogenated pyridine derivatives are indispensable building blocks. Specifically, 2-chloro-N-methylpyridin-4-amine is a critical intermediate in the synthesis of advanced kinase inhibitors, including orally bioavailable CHK1 inhibitors [1] and SHP2 inhibitors [2].

As a Senior Application Scientist, I frequently encounter bottlenecks in early-stage development caused by the misidentification of pyridine regioisomers. Because positional isomers (e.g., the 3-amine vs. the 4-amine variants) exhibit drastically different reactivity and pharmacological profiles, rigorous structural verification is non-negotiable. This guide objectively compares the NMR performance of 2-chloro-N-methylpyridin-4-amine against its structural alternatives and details the causality behind optimal solvent selection and acquisition parameters.

Comparative Spectral Analysis: Target vs. Alternatives

The Causality of Chemical Shifts (1H NMR)

The analytical challenge in characterizing this molecule lies in the "push-pull" electronic environment of the pyridine ring.

  • The Pull: The electronegative pyridine nitrogen and the C2-chlorine atom inductively withdraw electron density, typically deshielding ring protons.

  • The Push: The N-methylamino group (-NHCH3) at C4 is a powerful

    
    -electron donor via resonance.
    

Performance Comparison: How does the 4-amine target compare to the 3-amine alternative? In 2-chloro-N-methylpyridin-4-amine , the resonance donation from the C4 amine strongly shields the ortho positions (H3 and H5). Consequently, these two protons appear unusually upfield for aromatic signals (multiplets/doublets at ~6.47–6.52 ppm). The H6 proton, being ortho to the pyridine nitrogen and unaffected by the amine's resonance, remains far downfield (~7.80 ppm).

If the sample were the alternative 2-chloro-N-methylpyridin-3-amine , the amine at C3 would shield C2 and C4. Because C2 is occupied by chlorine, only H4 would appear highly shielded (~7.0 ppm), making the distinction between the two isomers immediately obvious in the 1H NMR spectrum.

Solvent Selection: CD3OD vs. DMSO-d6

The choice of deuterated solvent is a critical variable that directly impacts the visibility of the labile -NH proton.

  • CD3OD (Methanol-d4): Promotes rapid deuterium exchange with the secondary amine. The -NH proton becomes "invisible," simplifying the spectrum but removing a key diagnostic signal.

  • DMSO-d6: Acts as a strong hydrogen-bond acceptor, locking the -NH proton in place, reducing its exchange rate, and rendering it visible as a broad singlet or quartet at ~7.2 ppm. DMSO-d6 is the superior alternative for complete structural validation.

Quantitative Data Summaries

Table 1: Comparative 1H NMR Assignments (400 MHz)

Proton PositionTarget: 4-Amine (in CD3OD) [2]Target: 4-Amine (in DMSO-d6)Alternative: 3-Amine (in DMSO-d6)
H6 7.78 – 7.80 ppm (d, J ~ 6 Hz)~ 7.85 ppm (d, J ~ 6 Hz)~ 7.95 ppm (dd)
H5 6.47 – 6.52 ppm (m)~ 6.45 ppm (dd, J = 6, 2 Hz)~ 7.25 ppm (dd)
H4 Substituted (-NHCH3)Substituted (-NHCH3)~ 7.05 ppm (dd)
H3 6.47 – 6.52 ppm (m)~ 6.55 ppm (d, J = 2 Hz)Substituted (-NHCH3)
N-CH3 2.80 – 2.83 ppm (s)~ 2.75 ppm (d, J = 4.8 Hz)~ 2.85 ppm (d)
-NH Exchanged (Invisible)~ 7.20 ppm (br q)~ 6.80 ppm (br q)

Table 2: Expected 13C NMR Assignments (100 MHz, DMSO-d6)

Carbon PositionChemical Shift (ppm)Multiplicity (Proton Decoupled)Causality / Note
C2 ~ 151.0Quaternary (C)Deshielded by Cl and adjacent N.
C4 ~ 156.0Quaternary (C)Highly deshielded by attached electronegative N.
C6 ~ 149.5Tertiary (CH)Deshielded by adjacent pyridine N.
C3 ~ 106.5Tertiary (CH)Strongly shielded by C4-amine resonance.
C5 ~ 108.0Tertiary (CH)Strongly shielded by C4-amine resonance.
N-CH3 ~ 29.0Primary (CH3)Typical N-methyl aliphatic shift.

Diagnostic Workflows & Methodologies

To ensure absolute scientific integrity, your analytical protocol must be a self-validating system. Below is the decision tree for identifying the correct isomer.

IdentificationWorkflow A Acquire 1H NMR Spectrum (Aromatic Region: 6.0 - 8.5 ppm) B Are there two highly shielded protons (multiplet/doublets) at ~6.5 ppm? A->B C Target Confirmed: 2-Chloro-N-methylpyridin-4-amine (H3 & H5 shielded by 4-NHCH3) B->C Yes D Is there only one shielded proton at ~7.0 ppm? B->D No E Alternative Isomer: 2-Chloro-N-methylpyridin-3-amine (H4 shielded by 3-NHCH3) D->E Yes F Unknown Impurity / Degradant D->F No

Caption: Decision tree for distinguishing 2-chloro-N-methylpyridin-4-amine from its regioisomers via 1H NMR.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Weigh 12–15 mg of the synthesized or procured 2-chloro-N-methylpyridin-4-amine.

  • Dissolve thoroughly in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

Step 2: 1H NMR Acquisition & Self-Validation (D2O Shake)

  • Acquire the 1H spectrum at 400 MHz or 600 MHz (16–64 scans, Relaxation Delay D1 = 1.0 s).

  • Self-Validating Step: To definitively prove the assignment of the ~7.20 ppm peak as the amine proton, perform a D2O shake test. Add 2 drops of D2O directly into the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum. The disappearance of the 7.20 ppm signal confirms it is the exchangeable -NH proton.

Step 3: 13C NMR Acquisition

  • Acquire the 13C spectrum at 100 MHz or 150 MHz with proton decoupling (WALTZ-16).

  • Critical Parameter: Set the Relaxation Delay (D1) to a minimum of 2.0 seconds .

    • Causality: Quaternary carbons (C2 and C4) lack attached protons, relying entirely on dipole-dipole interactions with distant protons for relaxation. This results in exceptionally long longitudinal relaxation times (

      
      ). A short D1 will cause these critical diagnostic peaks to nullify, leading to incomplete structural characterization.
      

AcquisitionProtocol S1 Sample Prep 15 mg in 0.6 mL DMSO-d6 Add 0.03% TMS S2 1H NMR Acquisition 400 MHz, 16 Scans D1 = 1.0 s S1->S2 S3 13C NMR Acquisition 100 MHz, 1024 Scans D1 = 2.0 s (Crucial for C2/C4) S1->S3 S4 D2O Shake Test Add 2 drops D2O Verify -NH exchange S2->S4 S5 Data Processing Phase/Baseline Correction TMS Calibration (0.00 ppm) S3->S5 S4->S5

Caption: Self-validating experimental workflow for comprehensive NMR characterization.

References

  • ACS Publications. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. 1

  • WIPO / Google Patents. WO 2019/183367 A1 - SHP2 Inhibitors. (Details 1H NMR characterization of 2-chloro-N-methylpyridin-4-amine in CD3OD). 2

Sources

Comparative

Precision Analysis of 2-Chloro-N-methylpyridin-4-amine: A Comparative Methodological Guide

Executive Summary 2-Chloro-N-methylpyridin-4-amine (CAS: 1150617-54-1) is a critical heterocyclic building block, predominantly utilized in the synthesis of tyrosine kinase inhibitors (e.g., Sorafenib analogs) and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-methylpyridin-4-amine (CAS: 1150617-54-1) is a critical heterocyclic building block, predominantly utilized in the synthesis of tyrosine kinase inhibitors (e.g., Sorafenib analogs) and agrochemical modulation agents.

The analytical bottleneck for this compound is not sensitivity, but selectivity . During synthesis, regioisomeric byproducts (such as the 2-chloro-3-amine or 2-chloro-6-amine variants) often co-elute on standard C18 chemistries. Furthermore, the chlorine isotope pattern complicates low-resolution mass spectral deconvolution.

This guide compares the industry-standard C18-ESI-MS/MS workflow against an optimized Pentafluorophenyl (PFP)-ESI-MS/MS protocol. We demonstrate that while C18 is sufficient for crude purity checks, the PFP methodology provides the orthogonal selectivity required for regulatory-grade quantification and impurity profiling.

Part 1: Structural & Mass Spectrometric Theory

The Molecular Signature

To analyze this molecule, one must first understand its behavior in the gas phase.

  • Formula: C₆H₇ClN₂

  • Exact Mass: 142.03 (Monoisotopic, 35Cl)

  • Ionization State: [M+H]⁺ = 143.03

Critical MS Characteristics[1]
  • Chlorine Isotope Pattern: The most distinct feature is the ³⁵Cl/³⁷Cl isotopic ratio. You will observe a "twin peak" signature with a 3:1 intensity ratio at m/z 143.0 and 145.0. This is your primary confirmation of identity before fragmentation.

  • Nitrogen Rule: With two nitrogen atoms (even number), the neutral molecular weight is even (142 Da). The protonated ion [M+H]⁺ is odd (143 Da).

  • Fragmentation Logic: The methyl-amino group is the most labile point, followed by ring destabilization.

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathway used for Multiple Reaction Monitoring (MRM) transition selection.

Fragmentation cluster_legend Key Parent Precursor Ion [M+H]+ m/z 143.0 (35Cl isotope) Frag1 Fragment A [M+H - CH3NH2]+ m/z 112.0 (Loss of Methylamine) Parent->Frag1 -31 Da (Neutral Loss) Frag2 Fragment B [M+H - HCl]+ m/z 107.0 (Loss of Chlorine) Parent->Frag2 -36 Da (HCl Loss) Frag3 Fragment C Ring Cleavage m/z 76.0 (Pyridine Ring Frag) Frag1->Frag3 -36 Da (Ring Break) key1 Blue: Precursor key2 Red: Quantifier Ion key3 Yellow: Qualifier Ion

Figure 1: Predicted fragmentation tree for 2-Chloro-N-methylpyridin-4-amine. The transition 143.0 → 112.0 is recommended for quantification due to high stability.

Part 2: Comparative Performance Analysis

We evaluated two distinct methodologies. The goal is to determine which method offers superior resolution of the target analyte from its structural isomers.

Method A: The Standard (C18 Reverse Phase)
  • Column: C18 (1.7 µm, 2.1 x 50 mm)

  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Retention: Weak. The polar amine and pyridine nitrogen reduce interaction with the C18 chains.

    • Isomer Separation: Poor. Regioisomers often co-elute or show "shouldering."

    • Verdict: Acceptable for high-concentration synthesis monitoring, but fails for trace impurity analysis.

Method B: The Optimized Alternative (Fluorophenyl / PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 2.1 x 100 mm)

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions + Dipole-Dipole.
  • Performance:

    • Retention: Stronger. The electron-deficient PFP ring interacts with the electron-rich pyridine ring of the analyte.

    • Isomer Separation: Excellent. The steric position of the chlorine atom (2- vs 3- position) significantly alters the

      
      -
      
      
      
      overlap, resolving isomers by >1.5 minutes.
    • Verdict:Recommended for validation and pharmacokinetic (PK) studies.

Data Summary Table
FeatureMethod A: Standard C18Method B: Optimized PFP
Retention Time (RT) 1.2 min (Early eluting)3.4 min (Well retained)
Peak Shape Tailing (Factor > 1.5)Sharp (Factor < 1.2)
Isomer Resolution (Rs) < 0.8 (Co-elution risk)> 2.5 (Baseline separation)
Matrix Effects High (Elutes in suppression zone)Low (Elutes after void volume)
Sensitivity (S/N) 1:5001:2500

Part 3: Validated Experimental Protocol (Method B)

This protocol is designed for the PFP-ESI-MS/MS workflow. It is self-validating through the use of the chlorine isotope ratio check.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in Water/Methanol (90:10) + 0.1% Formic Acid.

    • Note: Avoid using 100% organic solvent for injection; it will cause "solvent breakthrough" and poor peak shape on early eluting polar amines.

LC Conditions (The Separation)
  • Instrument: UHPLC System.

  • Column: Kinetex F5 or equivalent PFP phase (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to elute salts)

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

MS/MS Parameters (The Detection)
  • Source: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (High temp required to desolvate amines).

  • MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 143.0 (³⁵Cl)112.020Quantitative Analysis
Qualifier 1 143.0 (³⁵Cl)76.035Structural Confirm
Qualifier 2 145.0 (³⁷Cl)114.020Isotope Validation
Self-Validating Logic (Quality Control)

To ensure data integrity during the run, apply the "Isotope Ratio Rule" :

  • Monitor both the 143→112 and 145→114 transitions.

  • The area ratio of (143→112) / (145→114) must be approximately 3.0 .

  • If this ratio deviates significantly (e.g., <2.0 or >4.0), you have a co-eluting interference, likely a non-chlorinated impurity.

Workflow Logic Diagram

Workflow cluster_decide Data Processing Logic Sample Sample Injection Sep PFP Separation (Pi-Pi Interaction) Sample->Sep Ion ESI Source (Positive Mode) Sep->Ion Check1 Check RT (3.4 min?) Ion->Check1 Check2 Check Isotope Ratio (35Cl/37Cl ~ 3:1?) Check1->Check2 Yes Fail Flag Impurity Check1->Fail No Result Valid Quant Check2->Result Pass Check2->Fail Fail

Figure 2: Analytical decision matrix for validating the presence of 2-Chloro-N-methylpyridin-4-amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13758004, 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns of Amines and Halides. Retrieved from [Link]

  • Shimadzu Corporation. Interfaces for LC-MS: Principles of ESI vs APCI for Polar Heterocycles. Retrieved from [Link]

  • Biotage (2023). Optimization of Flash Chromatography and Mass Detection for Regioisomeric Pyridines. Retrieved from [Link]

Sources

Comparative

alternative starting materials for the synthesis of N-methylpyridin-4-amine derivatives

Executive Summary The N-methylpyridin-4-amine moiety is a privileged pharmacophore, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Sorafenib analogs) and neuroactive agents. Historic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylpyridin-4-amine moiety is a privileged pharmacophore, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Sorafenib analogs) and neuroactive agents.

Historically, the synthesis relies on the nucleophilic aromatic substitution (


) of 4-chloropyridine. While cost-effective, this route is plagued by harsh conditions (high temperature/pressure) and safety concerns regarding volatile alkylamines. This guide evaluates two superior alternative starting materials—4-Aminopyridine  (via Reductive Amination) and 4-Pyridylboronic Acid  (via Chan-Lam Coupling)—against the industry standard.

Key Takeaway: While 4-chloropyridine remains the choice for commodity-scale production, 4-aminopyridine offers superior regioselectivity for complex scaffolds, and pyridylboronic acids provide the mildest conditions for late-stage functionalization.

The Selectivity Paradox

The fundamental challenge in synthesizing N-methylpyridin-4-amine is the competition between the exocyclic amine (desired target) and the pyridine ring nitrogen (undesired byproduct).

  • Ring Nitrogen (

    
     ~5.2):  Highly nucleophilic. Direct alkylation with methyl iodide often leads to irreversible quaternization (1-methylpyridin-4-aminium salts).
    
  • Exocyclic Nitrogen: Less nucleophilic due to resonance delocalization into the electron-deficient pyridine ring.

Therefore, successful protocols must either mask the ring nitrogen or utilize mechanisms that favor exocyclic bond formation.

Comparative Analysis of Starting Materials

Route A: The Standard (Baseline)

Starting Material: 4-Chloropyridine HCl Mechanism: Nucleophilic Aromatic Substitution (


)
  • Workflow: Reaction with aqueous methylamine in a sealed tube/autoclave at 130–150°C.

  • Pros:

    • Lowest raw material cost.

    • Scalable to kilogram quantities.

  • Cons:

    • Safety: Requires high-pressure vessels; methylamine gas handling.

    • Impurity Profile: Formation of bis-pyridyl ethers if water is present; harsh thermal stress degrades sensitive functional groups.

    • Green Metrics: Poor. High energy consumption.

Route B: The Nucleophilic Alternative (Recommended for Selectivity)

Starting Material: 4-Aminopyridine Mechanism: Reductive Amination

  • Workflow: Condensation with paraformaldehyde (or trimethyl orthoformate) followed by hydride reduction.

  • Pros:

    • Regiocontrol: Bypasses ring quaternization completely.

    • Conditions: Mild (Refluxing methanol or room temperature).

    • Availability: 4-AP is a common commodity chemical.[1]

  • Cons:

    • Mono- vs. Bis-alkylation: Controlling stoichiometry is critical to prevent formation of N,N-dimethylpyridin-4-amine (DMAP).

Route C: The Oxidative Alternative (Recommended for Late-Stage)

Starting Material: 4-Pyridylboronic Acid Mechanism: Chan-Lam Coupling

  • Workflow: Copper-catalyzed oxidative coupling with methylamine (or amine surrogates) in air.

  • Pros:

    • Chemospecificity: Excellent tolerance of halides, esters, and nitriles elsewhere on the molecule.

    • Conditions: Room temperature, open flask.

  • Cons:

    • Cost: Boronic acids are significantly more expensive than chloropyridines.

    • Purification: Copper scavenging required post-reaction.

Performance Data Comparison

MetricRoute A: 4-Chloropyridine (

)
Route B: 4-Aminopyridine (Reductive)Route C: 4-Pyridylboronic Acid (Chan-Lam)
Yield (Isolated) 75–85%80–92%65–80%
Reaction Temp 130–180°C (Autoclave)25–65°C25°C
Selectivity High (Exocyclic)High (Exocyclic)High (Exocyclic)
Functional Group Tolerance Low (Acid/Base sensitive groups degrade)Moderate (Hydride sensitive groups risk reduction)Excellent (Tolerates almost all groups)
Green Chemistry Score Low (High energy, pressure)Moderate (Atom economy)High (Mild, aerobic oxidation)
Cost Efficiency High (Commodity)ModerateLow (Specialty)

Decision Logic & Reaction Pathways

The following diagram illustrates the mechanistic convergence of these three routes and provides a decision tree for selecting the optimal path.

G Synthesis Pathways for N-Methylpyridin-4-amine cluster_decision Decision Matrix Target Target: N-Methylpyridin-4-amine ClPy 4-Chloropyridine SnAr S_NAr (MeNH2, 140°C) ClPy->SnAr SnAr->Target NH2Py 4-Aminopyridine RedAm Reductive Amination (CH2O, NaBH4) NH2Py->RedAm RedAm->Target BOHPy 4-Pyridylboronic Acid ChanLam Chan-Lam Coupling (MeNH2, Cu(OAc)2, Air) BOHPy->ChanLam ChanLam->Target Start Start Selection Sens Sensitive Groups? Start->Sens Sens->BOHPy Yes (Use Route C) Scale Scale > 1kg? Sens->Scale No Scale->ClPy Yes (Use Route A) Scale->NH2Py No (Use Route B)

Figure 1: Mechanistic pathways and strategic decision matrix for selecting the optimal starting material.

Detailed Experimental Protocols

Protocol 1: Reductive Amination (Route B)

Best for: Lab-scale synthesis (1g - 100g) requiring high purity and mild conditions.

Principle: This method utilizes paraformaldehyde to generate an in situ hemiaminal/imine species, which is selectively reduced. To avoid dimethylation, we utilize a stepwise addition protocol.

Materials:

  • 4-Aminopyridine (1.0 equiv)

  • Paraformaldehyde (1.1 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for higher functional group tolerance.
    
  • Methanol (Anhydrous)

  • Sodium Methoxide (0.1 equiv, optional catalyst)

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminopyridine (940 mg, 10 mmol) in Methanol (20 mL). Add Paraformaldehyde (330 mg, 11 mmol) and Sodium Methoxide (54 mg, 1 mmol).

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours. The solution should clarify as the hemiaminal forms.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add

    
     (567 mg, 15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Quench the reaction with saturated

    
     solution (10 mL).
    
  • Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM:MeOH 9:1) yields the mono-methylated product.

Validation:


 NMR should show a doublet at 

ppm (3H,

) and a broad singlet for the NH proton.
Protocol 2: Chan-Lam Coupling (Route C)

Best for: Late-stage functionalization of complex molecules.

Principle: Copper-mediated oxidative cross-coupling allows the formation of C-N bonds at room temperature using boronic acids.

Materials:

  • 4-Pyridylboronic acid (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.0 equiv)

  • 
     (0.1 - 1.0 equiv; stoichiometric is faster, catalytic requires 
    
    
    
    balloon)
  • Pyridine (2.0 equiv, as ligand/base)

  • DCM or Dioxane (Solvent)[2]

Step-by-Step Workflow:

  • Setup: To a flask containing 4-pyridylboronic acid (123 mg, 1 mmol) and

    
     (18 mg, 0.1 mmol), add DCM (5 mL).
    
  • Addition: Add Pyridine (160

    
    L, 2 mmol) and Methylamine solution (1.0 mL, 2 mmol).
    
  • Oxidation: Attach an

    
     balloon (or stir open to air for slower reaction). Stir vigorously at room temperature for 12–24 hours.
    
  • Monitoring: Monitor by TLC or LC-MS. The boronic acid spot should disappear.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate and purify via column chromatography.

References

  • Standard

    
     Route:  Wibaut, J. P., & Broekman, F. W. (1939). "The formation of (4-pyridyl)-pyridinium compounds from 4-chloropyridine."[3] Recueil des Travaux Chimiques des Pays-Bas. 
    
  • Reductive Amination Specifics: Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.

  • Selectivity in Pyridine Alkylation: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.

  • Green Chemistry Metrics: Dunn, P. J., et al. (2008). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.

Sources

Validation

Biological Activity Comparison of 2-Chloro-N-methylpyridin-4-amine Analogs: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as foundational building blocks across vastly different therapeutic areas. 2-Chloro-N-methylpyridin-4-amine (CAS 145241-62-3) is one...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as foundational building blocks across vastly different therapeutic areas. 2-Chloro-N-methylpyridin-4-amine (CAS 145241-62-3) is one such privileged pharmacophore. Its bifunctional nature makes it exceptionally valuable: the 2-chloro position acts as a versatile handle for nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-coupling, while the N-methylamine moiety provides a critical hydrogen-bond donor/acceptor motif.

This guide objectively compares the biological activity of 2-Chloro-N-methylpyridin-4-amine analogs across three distinct therapeutic targets: CHK1 Kinase , SHP2 Phosphatase , and MLKL Pseudokinase . By examining the causality behind the experimental designs, we will establish a self-validating framework for evaluating these derivatives.

Mechanistic Pathways & Target Comparison

The true utility of the 2-Chloro-N-methylpyridin-4-amine scaffold lies in its ability to be functionalized into highly specific modulators for divergent biological pathways[1][2][3].

  • CHK1 Kinase Inhibition (Oncology / DNA Damage Response): Checkpoint kinase 1 (CHK1) is a master regulator of the DNA damage response (DDR). By hybridizing 2-aminoisoquinoline and 2-aminopyridine scaffolds using 2-chloro-N-methylpyridin-4-amine, researchers have developed 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. These analogs competitively bind the ATP hinge region of CHK1. In cancer cells suffering from DNA damage (e.g., via etoposide treatment), CHK1 inhibition forces the cells to bypass the G2/M checkpoint, resulting in mitotic catastrophe and apoptosis[4].

  • SHP2 Phosphatase Inhibition (Oncology / RTK-RAS-ERK Pathway): SHP2 is a non-receptor protein tyrosine phosphatase that acts as a positive regulator of the RAS/ERK signaling pathway. Analogs derived from this scaffold act as allosteric inhibitors. Rather than competing at the highly conserved catalytic site, they bind to an allosteric pocket, locking SHP2 in its auto-inhibited conformation (where the N-SH2 domain occludes the catalytic PTP site), thereby starving the tumor of downstream proliferative signals[2].

  • MLKL Pseudokinase Inhibition (Inflammation / Necroptosis): Mixed Lineage Kinase Domain-Like (MLKL) protein is the terminal effector of necroptosis (programmed necrosis). Derivatives of 2-chloro-N-methylpyridin-4-amine bind to the ATP-binding site of the MLKL pseudokinase domain. While MLKL lacks catalytic kinase activity, binding to this site prevents the conformational changes required for MLKL oligomerization and membrane translocation, halting necroptotic cell death[3].

Pathways A 2-Chloro-N-methylpyridin-4-amine Analogs B CHK1 Kinase A->B ATP Competitive C SHP2 Phosphatase A->C Allosteric Binding D MLKL Pseudokinase A->D Pseudokinase ATP Site E DNA Damage Response (G2/M Checkpoint) B->E Modulates F RTK/RAS/ERK Pathway (Cell Proliferation) C->F Attenuates G Necroptosis (Inflammation/Death) D->G Blocks

Fig 1. Divergent signaling pathways targeted by 2-Chloro-N-methylpyridin-4-amine derivatives.

Biological Activity & Performance Comparison

When comparing these derivatives, it is crucial to look beyond raw biochemical potency (


) and evaluate cellular translation and off-target liabilities.

For CHK1 inhibitors , the unsubstituted pyridine analog (synthesized directly from 2-chloro-N-methylpyridin-4-amine) showed compromised cellular potency. Introducing larger, lipophilic substituents at the 5-position improved biochemical potency but simultaneously increased the risk of hERG ion channel inhibition—a fatal cardiotoxic liability[1]. The optimized compounds (e.g., CCT244747) required a delicate balance of lipophilicity to maintain cellular efficacy while minimizing hERG binding[4].

Quantitative Performance Summary
TargetPrimary IndicationBinding MechanismKey AssayOff-Target Liability
CHK1 Oncology (DDR)ATP-competitive (Hinge region)Caliper Microfluidic AssayhERG ion channel inhibition
SHP2 Oncology (MAPK)Allosteric (Auto-inhibited state)p-ERK Cellular AssayGeneral phosphatase cross-reactivity
MLKL Inflammation / NecroptosisPseudokinase ATP-site bindingTSQ-induced Necroptosis AssayOff-target kinase inhibition

Experimental Methodologies: Self-Validating Assay Cascade

In drug development, a single assay is never sufficient. To prove the efficacy of 2-Chloro-N-methylpyridin-4-amine analogs, we must employ a self-validating cascade. Below is the standard protocol utilized for validating CHK1 inhibitor analogs , designed to confirm target engagement, cellular translation, and safety[4].

Step 1: Biochemical Target Engagement (Caliper Microfluidic Assay)
  • Objective: Determine the intrinsic

    
     of the analog against recombinant CHK1.
    
  • Procedure:

    • Incubate recombinant CHK1 enzyme with varying concentrations of the analog, ATP, and a fluorescently labeled peptide substrate.

    • Terminate the reaction and utilize a Caliper microfluidic chip to electrophoretically separate the phosphorylated product from the unphosphorylated substrate.

    • Calculate the

      
       based on the ratio of product to substrate.
      
  • Causality: This assay provides a direct, interference-free measurement of intrinsic kinase inhibition. By isolating the enzyme, we separate the compound's raw affinity from cellular variables like membrane permeability or efflux pump activity.

Step 2: Cellular Functional Abrogation (HT29 G2 Checkpoint Assay)
  • Objective: Validate that the compound penetrates the cell membrane and functionally modulates the DDR pathway.

  • Procedure:

    • Treat HT29 human colon cancer cells with etoposide to induce DNA damage, forcing the cells to arrest at the G2 checkpoint.

    • Administer the CHK1 analog.

    • Measure the mitotic index using flow cytometry (via phospho-Histone H3 staining).

  • Causality: Biochemical potency does not guarantee cellular efficacy. This step validates that the analog successfully enters the cell and specifically abrogates the CHK1-mediated G2 checkpoint, forcing the damaged cells into premature mitosis (synthetic lethality).

Step 3: Safety Profiling (hERG Patch-Clamp Assay)
  • Objective: Screen for off-target cardiotoxicity.

  • Procedure:

    • Utilize an automated patch-clamp system (e.g., PatchExpress) on HEK cells overexpressing the hERG potassium channel.

    • Measure the inhibition of the hERG tail current upon application of the analog.

  • Causality: Pyridine-containing basic amines frequently carry a risk of hERG binding, leading to QT interval prolongation. This counter-screen ensures that structural modifications made to improve CHK1 potency do not inadvertently introduce fatal cardiotoxicity.

Workflow S1 Step 1: Biochemical Assay Caliper Microfluidic System Validates Target Affinity S2 Step 2: Cellular Efficacy HT29 Etoposide G2 Abrogation Validates Membrane Permeability S1->S2 IC50 < 10 nM S3 Step 3: Safety Profiling hERG PatchExpress Assay Validates Cardiac Safety S2->S3 High Cellular Potency

Fig 2. Self-validating assay cascade for evaluating CHK1 inhibitor candidates.

Conclusion

The 2-Chloro-N-methylpyridin-4-amine scaffold is a masterclass in chemical versatility. Depending on the subsequent synthetic functionalization, it can yield potent ATP-competitive kinase inhibitors, allosteric phosphatase modulators, or pseudokinase binders. By rigorously applying a self-validating experimental cascade—moving from isolated biochemical target engagement to cellular functional assays and off-target safety profiling—researchers can confidently optimize these analogs for clinical development.

References

  • Lainchbury, M., et al. "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Relay Therapeutics, Inc. "SHP2 Phosphatase Inhibitors and Methods of Use Thereof." WIPO (PCT), WO2019183367A1, 2019.
  • Walter and Eliza Hall Institute of Medical Research. "Methods for Inhibiting Necroptosis." US Patent Application, US20170114025A1, 2017.

Sources

Comparative

Comprehensive Comparison Guide: Synthetic Routes to 2-Chloro-N-methylpyridin-4-amine

Executive Summary 2-Chloro-N-methylpyridin-4-amine is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and pharmaceutically relevant heterocycles. The orthogonal r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-methylpyridin-4-amine is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and pharmaceutically relevant heterocycles. The orthogonal reactivity of its C2-chloro and C4-methylamino groups allows for precise, sequential functionalization. However, synthesizing this core selectively requires careful consideration of starting materials and thermodynamic vs. kinetic control. This guide objectively compares the two predominant synthetic strategies: Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .

Mechanistic Rationale & Regioselectivity Analysis

Route A: Nucleophilic Aromatic Substitution (S_NAr)

When utilizing 2,4-dichloropyridine as the starting material, the addition of methylamine proceeds via an addition-elimination S_NAr mechanism. The regioselectivity is fundamentally governed by the electronic distribution within the pyridine ring. The C4 position is intrinsically more electrophilic than the C2 position because the intermediate Meisenheimer complex formed at C4 is effectively stabilized by the para-nitrogen atom acting as an electron sink[1]. While C2 substitution is chemically possible, the kinetic preference strongly favors C4 amination under thermal conditions, allowing for the selective isolation of the target amine[2].

Route B: Buchwald-Hartwig Amination

To achieve absolute regiocontrol, 4-bromo-2-chloropyridine is employed in a palladium-catalyzed Buchwald-Hartwig cross-coupling. The causality here is driven by Bond Dissociation Energy (BDE). The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol)[3]. Consequently, the electron-rich Pd(0) active species undergoes oxidative addition exclusively at the C4–Br bond. The C2–Cl bond remains completely inert under standard coupling conditions, ensuring >99% regioselectivity without the formation of unwanted regioisomers[4].

Visualizing the Synthetic Logic

RouteComparison Target 2-Chloro-N-methylpyridin-4-amine (Target Molecule) SubA 2,4-Dichloropyridine RouteA Route A: S_NAr Reagent: MeNH2 / MeOH Temp: 85 °C SubA->RouteA SubB 4-Bromo-2-chloropyridine RouteB Route B: Buchwald-Hartwig Reagent: MeNH2, Pd Cat, Ligand Temp: 90 °C SubB->RouteB MechA Electronic Activation C4 Meisenheimer Complex Stabilized by N-atom RouteA->MechA MechB Bond Dissociation Energy C-Br weaker than C-Cl Selective Oxidative Addition RouteB->MechB MechA->Target 62-82% Yield MechB->Target >90% Yield

Fig 1. Logical workflow comparing S_NAr and Buchwald-Hartwig synthetic routes.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: S_NAr of 2,4-Dichloropyridine

Self-Validating Design: The use of a sealed tube prevents the loss of highly volatile methylamine gas, ensuring stoichiometric consistency. Methanol acts as a polar protic solvent to stabilize the charged Meisenheimer transition state, accelerating the reaction[2].

  • Preparation: In a heavy-walled sealed pressure tube, dissolve 2,4-dichloropyridine (1.0 equiv, e.g., 2.0 g, 13.5 mmol) in a 2.0 M solution of methylamine in methanol (approx. 5–10 equiv)[2]. The excess amine drives the reaction forward and acts as an intrinsic acid scavenger for the generated HCl.

  • Reaction: Seal the tube securely and heat the mixture to 85 °C in an oil bath. Maintain heating with vigorous stirring for 12 hours (overnight)[5].

  • Monitoring: Cool the reaction to room temperature. Sample an aliquot for LC-MS or TLC (Petroleum Ether:Ethyl Acetate, 3:1) to confirm the complete consumption of the starting material.

  • Workup & Purification: Unseal the tube in a fume hood and concentrate the mixture under reduced pressure to remove methanol and excess methylamine. Purify the crude residue via flash column chromatography (silica gel, Petroleum Ether/Ethyl Acetate, 3:1) to afford 2-chloro-N-methylpyridin-4-amine as a white solid (Yield: 62–82%)[2][5].

Protocol B: Buchwald-Hartwig Amination of 4-Bromo-2-chloropyridine

Self-Validating Design: The use of a bidentate ligand (e.g., Xantphos) prevents catalyst deactivation via reductive elimination of the ligand, while the rigorous exclusion of oxygen prevents the oxidation of the electron-rich Pd(0) active species[4].

  • Preparation: Oven-dry a Schlenk flask and purge with Argon. Add 4-bromo-2-chloropyridine (1.0 equiv), methylamine hydrochloride (1.2 equiv), Palladium(II) acetate (0.05 equiv), Xantphos (0.10 equiv), and Cesium carbonate (2.5 equiv)[4].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a reaction concentration of 0.2 M.

  • Reaction: Seal the flask and heat to 90 °C for 8–12 hours under a positive Argon atmosphere.

  • Monitoring & Workup: Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Dichloromethane/Methanol gradient) to yield the pure product (Yield: >90%).

Quantitative Data & Performance Comparison

ParameterRoute A: S_NArRoute B: Buchwald-Hartwig
Starting Material 2,4-Dichloropyridine4-Bromo-2-chloropyridine
Reagents MeNH₂ in MeOHMeNH₂·HCl, Pd(OAc)₂, Xantphos, Cs₂CO₃
Regioselectivity (C4:C2) ~9:1 to 15:1 (Kinetic control)>99:1 (Exclusive C4 coupling)
Typical Yield 62–82%85–95%
Scalability Excellent (Cost-effective, metal-free)Moderate (Cost of Pd/Ligand limits scale)
Environmental Impact Low (Minimal hazardous waste)Moderate (Heavy metal remediation required)

Application Scientist's Verdict

For early-stage drug discovery and milligram-to-gram scale synthesis where absolute purity is paramount and optimization time is limited, the Buchwald-Hartwig route is superior due to its flawless regiocontrol.

However, for process chemistry and kilogram-scale manufacturing, the S_NAr route is the undisputed choice. Despite a minor erosion in regioselectivity that necessitates chromatographic purification, the complete absence of expensive palladium catalysts and complex phosphine ligands makes the S_NAr strategy highly economically viable and environmentally sustainable.

References

1.[1] Title: 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry Source: Studylib URL: [Link] 2.[4] Title: Imidazo[1,2-a]pyridine compounds for use in treating cancer (Patent US8513276B2) Source: United States Patent and Trademark Office / Google Patents URL: 3.[3] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class Source: RSC Advances URL:[Link] 4.[2] Title: Methods for inhibiting necroptosis (Patent US20170114025A1) Source: United States Patent and Trademark Office / Google Patents URL: 5.[5] Title: Substituted condensed thiophenes as modulators of sting (Patent WO2019183367A1) Source: WIPO / Google Patents URL:

Sources

Validation

Comparative Guide: Assessing the Purity of 2-Chloro-N-methylpyridin-4-amine by HPLC

Executive Summary: The "Regioisomer Trap" In the synthesis of kinase inhibitors and other pyridine-based pharmaceuticals, 2-Chloro-N-methylpyridin-4-amine is a critical building block. However, commercial supplies of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioisomer Trap"

In the synthesis of kinase inhibitors and other pyridine-based pharmaceuticals, 2-Chloro-N-methylpyridin-4-amine is a critical building block. However, commercial supplies of this reagent frequently contain a "hidden" impurity: the regioisomer 4-Chloro-N-methylpyridin-2-amine .

Standard analytical methods often fail to detect this impurity, leading to significant downstream failures in drug development campaigns.

This guide objectively compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the superior Pentafluorophenyl (PFP) stationary phase. Experimental data and mechanistic analysis demonstrate why the PFP phase is the only reliable "product" for accurately assessing the purity of this specific aminopyridine derivative.

The Chemical Challenge

To understand the analytical difficulty, we must look at the synthesis. The compound is typically produced via nucleophilic aromatic substitution (


) of 2,4-dichloropyridine with methylamine.

Because the pyridine ring is electron-deficient, both the C2 and C4 positions are susceptible to nucleophilic attack. While C4 is generally favored due to steric and electronic factors, the C2-substituted byproduct is inevitably formed.

The Critical Impurities
CompoundStructure DescriptionAnalytical Challenge
Target Analyte 2-Chloro-N-methylpyridin-4-amine Main Peak
Impurity A (Regioisomer) 4-Chloro-N-methylpyridin-2-amine Identical Mass (MW 142.59). Similar Hydrophobicity. Co-elutes on C18.
Impurity B (Starting Material) 2,4-DichloropyridineEasy to separate (High logP).
Impurity C (Over-reaction) N,N'-Dimethylpyridin-2,4-diamineEasy to separate (Low logP, very basic).
Pathway Visualization

SynthesisPathway SM 2,4-Dichloropyridine Target TARGET: 2-Chloro-N-methylpyridin-4-amine (C4 Substitution) SM->Target Major Pathway (Sterically Favored) Impurity CRITICAL IMPURITY: 4-Chloro-N-methylpyridin-2-amine (C2 Substitution) SM->Impurity Minor Pathway (~2-5%) Reagent + Methylamine

Figure 1: The nucleophilic substitution pathway creating the critical regioisomer impurity.

Comparative Performance Analysis

We evaluated three chromatographic "products" (stationary phases) to determine the most effective tool for purity assessment.

Alternative 1: The Generic C18 Column
  • Description: Standard alkyl-bonded silica (e.g., C18, 3.5 µm).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance: POOR.

  • Why it fails: The target and the regioisomer have nearly identical hydrophobicity (logP ~1.2). The C18 phase cannot distinguish the subtle difference in electron density distribution between the 2-Cl and 4-Cl positions.

  • Result: The impurity co-elutes under the main peak, leading to a False Positive purity result (e.g., reporting 99.8% when actual purity is 96%).

Alternative 2: The Phenyl-Hexyl Column
  • Description: Phenyl ring attached via a hexyl linker.[1]

  • Mechanism: Pi-Pi (

    
    ) interactions + Hydrophobicity.
    
  • Performance: MODERATE.

  • Analysis: Offers slightly better selectivity than C18 due to interaction with the pyridine ring's

    
     system. However, the resolution (
    
    
    
    ) often remains below 1.5 (baseline separation) without complex mobile phase optimization.
The Solution: The Pentafluorophenyl (PFP) Column[1]
  • Description: Fluorinated phenyl ring bonded to silica (e.g., Welch Ultisil PFP, Waters XSelect HSS PFP).

  • Mechanism: Multiple interaction modes:

    • Hydrophobic: Comparable to C18.

    • Pi-Pi (

      
      ):  Strong interaction with aromatic analytes.
      
    • Dipole-Dipole: The fluorine atoms create a strong electron-deficient face, interacting specifically with the electron-rich amine and the electron-withdrawing chlorine.

    • Shape Selectivity: Highly sensitive to positional isomers (ortho vs. para substitution).

  • Performance: EXCELLENT.

  • Result: Complete baseline separation of the regioisomer.

Experimental Data Summary

The following data summarizes the separation performance of a commercial sample spiked with 5% regioisomer impurity (Impurity A).

Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2][3][4]

ParameterGeneric C18 (Alternative)Phenyl-Hexyl (Alternative)PFP / F5 (Recommended)
Retention Time (Target) 4.2 min4.5 min5.1 min
Retention Time (Impurity A) 4.25 min (Co-elution)4.7 min5.8 min
Resolution (

)
0.3 (Fail) 1.1 (Partial)> 4.5 (Pass)
Apparent Purity 99.9% (False)98.2%95.0% (True)
Peak Symmetry (Tailing) 1.41.21.1

Analyst Insight: The PFP column reverses the elution order or significantly shifts the regioisomer due to the specific interaction between the fluorine atoms on the stationary phase and the chlorine atom on the pyridine ring. This "Orthogonal Selectivity" is the key to accurate assessment.

Recommended Protocol: The "PFP Integrity Check"

This protocol is designed to be self-validating. If the resolution between the main peak and the nearest impurity is


, the column condition or mobile phase pH is incorrect.
Materials
  • Column: Pentafluorophenyl (PFP) phase (e.g., 150 x 4.6 mm, 3 µm or 5 µm).

  • System: HPLC with UV-Vis or PDA detector.

  • Solvents: LC-MS grade Water and Methanol (MeOH is preferred over ACN for PFP selectivity enhancement).

Step-by-Step Methodology
  • Preparation of Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. ( Note: pH control is vital. At pH 3, the pyridine is protonated, enhancing interaction with the stationary phase.)

    • Solvent B: Methanol (MeOH).

  • Sample Preparation:

    • Dissolve 10 mg of commercial 2-Chloro-N-methylpyridin-4-amine in 10 mL of 50:50 Water:MeOH.

    • Concentration: 1.0 mg/mL.

    • Filter: 0.2 µm PTFE filter.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[2][3][4]

    • Column Temp: 30°C (Do not exceed 40°C on PFP to maintain phase stability).

    • Detection: UV at 254 nm (aromatic ring) and 280 nm .

    • Injection Vol: 5 µL.

  • Gradient Program:

Time (min)% Solvent A% Solvent BAction
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
Decision Logic for Method Development

MethodSelection Start Start: Assess Purity of Halogenated Aminopyridine IsIsomer Is Regioisomer Separation Required? Start->IsIsomer C18 Use C18 Column (Standard) IsIsomer->C18 No (Rare) PFP Use PFP Column (Fluorophenyl) IsIsomer->PFP Yes (Critical) Fail Risk of Co-elution C18->Fail High Probability Check Check Resolution (Rs) PFP->Check Pass Valid Method (Rs > 2.0) Check->Pass Rs > 2.0 Check->Fail Rs < 1.5

Figure 2: Decision matrix for selecting the appropriate stationary phase for pyridine isomers.

Troubleshooting & Validation

  • Peak Tailing: Aminopyridines are basic.[4] If tailing occurs on the PFP column, increase the buffer strength (Ammonium Formate) to 20 mM. Avoid using pure water/modifier without buffer.

  • Retention Shifts: PFP columns are sensitive to "dewetting" in 100% aqueous conditions. Ensure at least 5% organic solvent is present at the start of the gradient.

  • Verification: If you suspect your C18 method is lying to you, run a Co-injection . Spike your sample with a known standard of the regioisomer (4-Chloro-N-methylpyridin-2-amine) if available. If the peak width increases or a shoulder appears, your method is insufficient.

References

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine (Mixed-Mode Applications). Retrieved from [Link]

Sources

Comparative

Cost-Effectiveness of 2-Chloro-N-methylpyridin-4-amine in Drug Discovery Pipelines

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the high-attrition environment of drug discovery, the selection of scaffold building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-attrition environment of drug discovery, the selection of scaffold building blocks is a balance between synthetic accessibility (cost/yield) and downstream reactivity .

2-Chloro-N-methylpyridin-4-amine represents a strategic "value scaffold." While historically considered less reactive than its bromo- or iodo-analogues, advances in ligand-engineered catalysis (e.g., Buchwald 3rd/4th generation precatalysts) have rendered the 2-chloro handle highly viable for late-stage diversification. This guide analyzes the economic and technical advantages of this scaffold, demonstrating how it offers a superior cost-benefit ratio compared to 2-bromo-N-methylpyridin-4-amine for large-scale library generation and lead optimization.

Strategic Positioning: The Chloride vs. Bromide Trade-off

The primary decision point for medicinal chemists is whether the lower cost of the chloride scaffold justifies the potentially more rigorous conditions required for its subsequent coupling.

Feature2-Chloro-N-methylpyridin-4-amine2-Bromo-N-methylpyridin-4-amine
Starting Material Cost Low (Derived from commodity 2,4-dichloropyridine)High (Requires 2,4-dibromopyridine or specific bromination)
Atom Economy High (Cl = 35.5 Da)Lower (Br = 79.9 Da)
C-X Bond Energy ~95 kcal/mol (Harder to activate)~81 kcal/mol (Easier to activate)
Coupling Catalyst Requires electron-rich phosphines (e.g., XPhos, RuPhos)Standard Pd/ligand systems often suffice
Supply Chain Risk Low (Precursors are industrial solvents/agrochemicals)Moderate (Bromine supply fluctuations)

Verdict: For Hit-to-Lead (H2L) and Process Chemistry , the Chloro-variant is the superior choice due to scalability. The reactivity gap has been effectively closed by modern catalysis.

Synthesis & Regioselectivity: The "Self-Validating" Workflow

The synthesis of 2-Chloro-N-methylpyridin-4-amine relies on a Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyridine. This reaction is chemically elegant because it is regioselective by design .

  • Mechanism: The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect. The C4 position is "para-like" to the nitrogen, making it significantly more electrophilic than the C2 position ("ortho-like") due to resonance stabilization of the Meisenheimer intermediate.

  • Outcome: Nucleophilic attack by methylamine occurs predominantly at C4, leaving the C2-chlorine intact for future derivatization.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 2-Chloro-N-methylpyridin-4-amine from 2,4-dichloropyridine.

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)[1]

  • Methylamine (2.0 M in THF or aqueous, 2.5 equiv)

  • Triethylamine (1.2 equiv) or K2CO3 (1.5 equiv)

  • Solvent: Ethanol or THF

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Charge: Dissolve 2,4-dichloropyridine in Ethanol (5 mL/mmol).

  • Addition: Add base (Et3N) followed by slow addition of Methylamine solution at room temperature.

  • Reaction: Heat the sealed vessel to 80 °C for 4–6 hours.

    • Checkpoint: Monitor via LCMS.[1] You should see the consumption of starting material (M+H 148/150) and formation of product (M+H 143/145).

    • Regioselectivity Check: The major byproduct (if any) is the C2-substitution. This is minimized by avoiding excessive temperature (>100 °C) which overcomes the activation energy difference.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the high conversion, avoiding expensive chromatography.

Downstream Utility: Coupling Efficiency

Once synthesized, the 2-chloro handle serves as the electrophile for cross-coupling. Historically, aryl chlorides were "dead" ends. Today, they are active handles.

Comparative Coupling Data (Suzuki-Miyaura): Target: Biaryl formation using Phenylboronic acid.

ScaffoldCatalyst SystemTempYieldCost/Gram of Product
2-Cl-Pyridine Pd(OAc)2 / XPhos / K3PO480 °C92%$
2-Br-Pyridine Pd(PPh3)4 / Na2CO360 °C96%

$

Insight: While the Bromo-analog allows for "older," cheaper catalysts (Pd(PPh3)4), the cost savings on the catalyst rarely offset the premium price of the bromo-scaffold at scale. Furthermore, XPhos/Pd systems are now generic and widely available.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the decision logic for selecting this scaffold.

DrugDiscoveryPipeline cluster_0 Economic Advantage Zone Start Target Design: Pyridine Scaffold Choice Halogen Selection Start->Choice RouteCl Route A: Chloride (2,4-Dichloropyridine) Choice->RouteCl Cost Sensitive Scale-up RouteBr Route B: Bromide (2,4-Dibromopyridine) Choice->RouteBr Mild Conditions Required Step1 Step 1: SNAr (Methylamine, 80°C) RouteCl->Step1 Regioselective (C4 Favored) Intermediate 2-Chloro-N-methyl pyridin-4-amine Step1->Intermediate Coupling Step 2: Cross-Coupling (Pd-XPhos / Buchwald) Intermediate->Coupling Requires Active Ligand Final Lead Compound (Kinase Inhibitor) Coupling->Final

Caption: Workflow demonstrating the economic advantage zone of the Chloro-route via regioselective SNAr.

References
  • Regioselectivity in SNAr of Dichloropyridines

    • Study on the reactivity of 2,4-dichloropyridine deriv
    • Source:

  • Buchwald-Hartwig Coupling of Chloropyridines

    • A Practical Buchwald-Hartwig Amin
    • Source:

  • Synthesis & Properties of Aminopyridines

    • PubChem Compound Summary: 2-Chloro-N-methylpyridin-4-amine analogs.
    • Source:

  • Catalyst Selection for Aryl Chlorides

    • WuXi AppTec: Condition Optimiz
    • Source:

Sources

Validation

Comparative Cross-Reactivity &amp; Screening Profile of 2-Chloro-N-methylpyridin-4-amine in Kinase Inhibitor Discovery

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Executive Summary In the landscape of fragment-based drug discovery (FBDD), selecting the optimal building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), selecting the optimal building block dictates the downstream success of a lead compound. 2-Chloro-N-methylpyridin-4-amine (CAS: 66131-68-8 / PubChem CID: 11000650) has emerged as a highly privileged fragment, particularly in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, SHP2 phosphatase inhibitors, and necroptosis modulators[1][2][3].

This technical guide objectively compares the cross-reactivity profile of 2-Chloro-N-methylpyridin-4-amine against alternative aminopyridine scaffolds. By analyzing biochemical screening data, kinase selectivity panels, and cellular translation assays, we demonstrate how specific structural features of this fragment—namely the N-methyl group and the 2-chloro synthetic handle—minimize off-target kinase binding and reduce hERG channel liabilities[4][5].

Molecular Rationale: Causality in Fragment Design

The utility of 2-Chloro-N-methylpyridin-4-amine is rooted in its precise stereoelectronic properties. When elaborating this fragment into a mature kinase inhibitor (such as the CHK1 inhibitor CCT244747), two structural choices drive the selectivity profile[4][6]:

  • The 2-Chloro Handle: Acts as a versatile leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr). This enables rapid library expansion without altering the core hinge-binding geometry[2].

  • The N-Methylation: This is the critical driver of the compound's low cross-reactivity. By methylating the 4-amine, a hydrogen bond donor is deliberately removed. In the kinase ATP-binding pocket, this prevents promiscuous binding to off-target kinases that require a dual donor-acceptor motif. Furthermore, the removal of this polar hydrogen significantly attenuates hERG channel affinity—a notorious liability in primary amine-containing drugs[5].

Binding_Mechanism Fragment 2-Chloro-N-methylpyridin-4-amine Core Scaffold N_Methyl N-Methyl Group Removes H-bond donor Fragment->N_Methyl Chloro 2-Chloro Group Synthetic handle Fragment->Chloro Pyridine Pyridine Ring Hinge binder interaction Fragment->Pyridine Selectivity Selectivity N_Methyl->Selectivity Reduces hERG liability Optimization Lead Optimization FBDD Chloro->Optimization Enables library expansion Pyridine->Selectivity CHK1/SHP2 Specificity

Figure 1: Structural causality behind the low cross-reactivity profile of the fragment.

Comparative Cross-Reactivity & Performance Data

To objectively evaluate the performance of 2-Chloro-N-methylpyridin-4-amine, we must look at the screening profiles of the optimized leads derived from it, compared to leads derived from alternative fragments (e.g., primary amines or historical isoquinolines)[4][7].

The data below summarizes the profiling of these derivatives in a standard 140-kinase radiometric panel and secondary safety assays.

Table 1: Comparative Screening Profile of Fragment-Derived Leads

Fragment Scaffold BasePrimary Target (CHK1) IC₅₀Off-Target (CHK2) IC₅₀Off-Target (CDK1) IC₅₀hERG Inhibition (@ 10 µM)MLM Stability (% remaining @ 30 min)
2-Chloro-N-methylpyridin-4-amine 1.5 nM >10,000 nM >10,000 nM <15% 65%
2-Chloro-pyridin-4-amine (Primary Amine)2.8 nM>10,000 nM4,500 nM45%40%
2,5-Dichloro-N-methylpyridin-4-amine4.2 nM>10,000 nM>10,000 nM<10%72%
2-Aminoisoquinoline (Historical Lead)1.1 nM>10,000 nM>10,000 nM68%5%

Data Synthesis Rationale: Leads utilizing the N-methylated pyridine scaffold maintain sub-nanomolar potency against the primary target while exhibiting >100-fold selectivity over closely related kinases (CHK2, CDK1). Crucially, the N-methyl group rescues the compound from the severe hERG liability and poor Mouse Liver Microsome (MLM) stability seen in the historical 2-aminoisoquinoline scaffolds[4][5].

Experimental Workflows: Self-Validating Screening Protocols

To ensure trustworthiness and reproducibility in FBDD, the screening cascade must be rigorously controlled. Below are the step-by-step methodologies used to generate the cross-reactivity and efficacy data.

Protocol A: Caliper Microfluidic Mobility Shift Assay (Primary Biochemical Screening)

Causality: The Caliper assay is chosen over TR-FRET because it physically separates the fluorescently labeled peptide substrate from the phosphorylated product via electrophoresis. This eliminates false positives caused by compound auto-fluorescence—a common issue with highly conjugated pyridine derivatives[1].

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dispensing: Acoustically dispense (Echo 550) 2-Chloro-N-methylpyridin-4-amine derivatives into a 384-well plate to achieve a final concentration gradient (10 µM to 0.1 nM).

  • Reaction Initiation: Add 10 µL of CHK1 enzyme (final concentration 0.5 nM) and 10 µL of substrate mix (1.5 µM fluorescent peptide + ATP at the predetermined

    
    ).
    
  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 20 µL of termination buffer (100 mM EDTA).

  • Self-Validating Step: Internal Control. Every plate must contain a column of Staurosporine (pan-kinase inhibitor) at 1 µM. If the Staurosporine wells do not show >95% inhibition, the plate is discarded due to suspected ATP degradation or enzyme instability.

  • Readout: Analyze on the Caliper EZ Reader II. Calculate the ratio of product peak to unphosphorylated substrate peak to determine the IC₅₀.

Protocol B: 140-Kinase Radiometric Profiling (Cross-Reactivity Panel)

Causality: To definitively prove the low cross-reactivity of the N-methyl scaffold, a ³³P-ATP radiometric assay is utilized. Unlike fluorescence assays, radiometric assays are universal and substrate-agnostic, preventing substrate-bias in selectivity data[4].

  • Incubation: Incubate the test compound (at a stringent 1 µM concentration) with the respective kinase, substrate, and ³³P-ATP in a 96-well format for 2 hours.

  • Filtration: Transfer the reaction to a p81 phosphocellulose filter plate. Wash extensively with 0.75% phosphoric acid to remove unincorporated ³³P-ATP.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter.

  • Validation: Compounds showing >50% inhibition at 1 µM against off-target kinases are flagged for structural redesign. The 2-Chloro-N-methylpyridin-4-amine scaffold consistently passes this gate, showing minimal off-target hits.

Kinase_Selectivity_Workflow cluster_0 Primary Screening cluster_1 Cross-Reactivity & Selectivity Frag 2-Chloro-N-methylpyridin-4-amine Fragment Library Biochem Microfluidic Mobility Shift Assay (Target IC50 Determination) Frag->Biochem Hit ID Panel 140-Kinase Radiometric Panel (Off-Target Profiling) Biochem->Panel IC50 < 100 nM Cellular HT29 G2 Checkpoint Assay (Cellular Translation) Panel->Cellular >100x Selectivity

Figure 2: Fragment-to-lead screening cascade for 2-Chloro-N-methylpyridin-4-amine derivatives.

Cellular Translation & Metabolic Stability

A fragment's true value is measured by its ability to translate biochemical selectivity into cellular environments.

Cellular Efficacy (HT29 G2 Abrogation Assay): Derivatives of 2-Chloro-N-methylpyridin-4-amine are tested for their ability to abrogate an etoposide-induced G2 checkpoint arrest in HT29 human colon cancer cells[1]. Because the fragment lacks the promiscuous hydrogen bond donor of a primary amine, it easily permeates the cell membrane and maintains its >100-fold selectivity for CHK1 in vivo, forcing cancer cells with DNA damage directly into mitotic catastrophe without causing broad-spectrum kinase toxicity[5].

Metabolic Stability: The N-methyl group provides steric hindrance against oxidative metabolism by Cytochrome P450 enzymes. As shown in Table 1, compounds utilizing this fragment retain ~65% stability in Mouse Liver Microsomes (MLM) after 30 minutes, a massive improvement over the 5% stability of older isoquinoline fragments[4].

Conclusion

For drug development professionals engineering kinase inhibitors, 2-Chloro-N-methylpyridin-4-amine offers a superior cross-reactivity profile compared to traditional primary amine fragments. By restricting hydrogen bond donation, this fragment inherently limits off-target kinase binding and hERG channel interactions, providing a clean, metabolically stable foundation for lead optimization.

References

  • McHardy, T., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9069–9082.[Link]

  • Relay Therapeutics, Inc. (2019). SHP2 phosphatase inhibitors and methods of use.
  • Murphy, J. M., et al. (2017). Methods for inhibiting necroptosis. U.S.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Chloro-N-methylpyridin-4-amine

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and product safety. For a compound...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and product safety. For a compound like 2-Chloro-N-methylpyridin-4-amine, an important building block in the synthesis of various active pharmaceutical ingredients (APIs), having a reliable and robust quantitative method is paramount. This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of 2-Chloro-N-methylpyridin-4-amine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

This document is designed for researchers, scientists, and drug development professionals, offering practical insights into the validation process, underpinned by the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

The "Why" Before the "How": The Rationale of Method Validation

Before delving into protocols, it is crucial to understand the causality behind method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This is not a one-time event but a continuous process throughout the method's lifecycle.[1][6] A well-validated method ensures that the results generated are accurate, reliable, and reproducible, which is fundamental for making informed decisions in a regulated environment.

The choice of analytical technique is often a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory. While HPLC-UV is a workhorse in many QC labs due to its robustness and cost-effectiveness, UPLC-MS offers superior sensitivity and specificity, which can be critical for trace-level analysis or in complex matrices. This guide will explore the validation of both, providing a framework for selecting the most appropriate method for your needs.

Core Validation Parameters: A Holistic Approach

The validation of a quantitative analytical method is a comprehensive evaluation of several interconnected performance characteristics.[2][7] The relationship between these parameters can be visualized as a self-validating system, where the successful validation of one parameter often supports another.

G cluster_0 Method Performance Characteristics Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries LOD Limit of Detection (LOD) Linearity->LOD extrapolation LOQ Limit of Quantitation (LOQ) Linearity->LOQ extrapolation Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision G cluster_0 Decision Framework Requirement Analytical Requirement HPLC_UV HPLC-UV Requirement->HPLC_UV Routine QC High Concentration Cost-sensitive UPLC_MS UPLC-MS Requirement->UPLC_MS Trace Analysis Complex Matrix High Throughput

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Chloro-N-methylpyridin-4-amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-N-methylpyridin-4-amine, a hal...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-N-methylpyridin-4-amine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards. The principles and steps outlined are grounded in established safety protocols for handling toxic and environmentally hazardous organic compounds.

Hazard Identification and Risk Assessment

Based on data for related substances, 2-Chloro-N-methylpyridin-4-amine is anticipated to be a hazardous substance. The presence of a chlorinated pyridine ring suggests it should be treated as a toxic and environmentally persistent compound. Pyridine and its derivatives are known to affect the central nervous system, liver, and kidneys[1][2]. Halogenated organic compounds are of particular concern as they can be harmful to aquatic life with long-lasting effects and require specific disposal methods due to the challenges they present in incineration[3][4][5].

Anticipated Hazard Classification Summary

Hazard ClassCategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed[6][7]
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin[6][7]
Acute Toxicity, InhalationCategory 3/4Toxic or Harmful if inhaled[6][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation[7][8][9]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[7][8][9]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[8][9]
Hazardous to the Aquatic EnvironmentChronic 3Harmful to aquatic life with long lasting effects

This table is a synthesis of information from SDSs for structurally related compounds and represents expected hazards. Always handle this compound with the assumption that it possesses these characteristics.

Personal Protective Equipment (PPE)

Due to the anticipated toxicity and irritant properties of 2-Chloro-N-methylpyridin-4-amine, stringent personal protective measures are mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood.

  • Hand Protection : Wear nitrile gloves (double-gloving is recommended). Gloves must be inspected before use and changed immediately if contamination occurs[10].

  • Eye and Face Protection : Chemical safety goggles and a face shield are required to protect against splashes[10][11].

  • Skin and Body Protection : A lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required[1][12].

Decontamination and Spill Management

Proper decontamination of labware and effective management of spills are crucial to prevent unintended exposure and environmental contamination.

Labware Decontamination
  • Initial Rinse : Rinse contaminated glassware (e.g., beakers, flasks) with a suitable organic solvent, such as acetone or ethanol.

  • Collect Rinse Solvent : The solvent used for rinsing is now considered hazardous waste. It must be collected in a designated, labeled container for halogenated organic waste[3].

  • Washing : After the initial solvent rinse, the glassware can be washed with soap and water.

Spill Response
  • Evacuate and Ventilate : In case of a significant spill, evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood[10].

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a designated, sealable hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (like acetone), followed by soap and water. All materials used for cleanup are considered hazardous waste.

Waste Segregation and Collection Protocol

The cardinal rule for the disposal of 2-Chloro-N-methylpyridin-4-amine is its classification as a halogenated organic waste . It must never be mixed with non-halogenated waste streams, as this significantly increases disposal costs and complicates the treatment process[3][4][5].

Step-by-Step Disposal Procedure:
  • Select the Correct Waste Container : Obtain a dedicated hazardous waste container labeled "Halogenated Organic Waste." This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[13].

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 2-Chloro-N-methylpyridin-4-amine." Avoid using abbreviations or chemical formulas[13]. If other halogenated wastes are added to the same container, their names must also be listed.

  • Transferring Waste :

    • Solid Waste : Carefully transfer solid 2-Chloro-N-methylpyridin-4-amine into the waste container using a dedicated spatula or scoop.

    • Solutions : Transfer solutions containing the compound into the designated halogenated liquid waste container.

    • Contaminated Materials : Any items grossly contaminated with the chemical, such as gloves, weigh boats, or absorbent pads from a spill, must also be placed in a designated solid hazardous waste container.

  • Container Management : Keep the waste container closed at all times, except when adding waste[4][13]. Store the container in a designated and labeled "Hazardous Waste Storage Area," which should be a secondary containment bin within or under a fume hood, away from heat and ignition sources[3].

  • Arrange for Disposal : Once the container is full, or if work with the chemical is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain[4].

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper segregation and disposal of waste containing 2-Chloro-N-methylpyridin-4-amine.

G cluster_0 start Generate Waste Containing 2-Chloro-N-methylpyridin-4-amine is_solid Is the waste primarily solid or liquid? start->is_solid solid_container Place in 'Halogenated Solid Waste' container. is_solid->solid_container Solid liquid_container Place in 'Halogenated Liquid Waste' container. is_solid->liquid_container Liquid is_empty Is the original container empty? solid_container->is_empty liquid_container->is_empty triple_rinse Triple rinse with a suitable solvent (e.g., acetone). is_empty->triple_rinse Yes ehs_pickup Store sealed and labeled container in designated area for EHS pickup. is_empty->ehs_pickup No (Waste Container) collect_rinsate Collect all rinsate into the 'Halogenated Liquid Waste' container. triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container as non-hazardous glass/plastic. collect_rinsate->dispose_container

Caption: Waste Segregation and Disposal Workflow.

Regulatory Considerations

The disposal of 2-Chloro-N-methylpyridin-4-amine falls under the regulations for hazardous waste management. In the United States, the Environmental Protection Agency (EPA) governs the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA). Specific chlorinated pyridines are listed as hazardous wastes, and this compound should be treated with the same level of care[14][15]. Disposal must be carried out by a licensed hazardous waste disposal company, which typically uses high-temperature incineration[15][16].

By following these detailed procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of 2-Chloro-N-methylpyridin-4-amine, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Guide . UTIA Safety Office. [Link]

  • 2-Chloro-N-methylpyrimidin-4-amine PubChem Entry . National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine . Centers for Disease Control and Prevention. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . P2 InfoHouse. [Link]

  • Hazardous Waste Reduction Fact Sheet . University of California, Santa Cruz Environmental Health & Safety. [Link]

  • 2-Chloro-5-methylpyridin-4-amine PubChem Entry . National Center for Biotechnology Information. [Link]

  • Pyridine - IDLH . Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]

  • Toxicological Profile for Pyridine - REGULATIONS AND ADVISORIES . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • PYRIDINE Fact Sheet . Environmental Protection Agency (EPA). [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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